BMVC2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3,6-bis[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N3.2HI/c1-30-17-5-3-7-23(30)13-9-21-11-15-27-25(19-21)26-20-22(12-16-28(26)29-27)10-14-24-8-4-6-18-31(24)2;;/h3-20H,1-2H3;2*1H/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHYRGPLGVYWRF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC3=C(C=C2)NC4=C3C=C(C=C4)C=CC5=CC=CC=[N+]5C.[I-].[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC3=C(NC4=C3C=C(C=C4)/C=C/C5=CC=CC=[N+]5C)C=C2.[I-].[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25I2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In Vitro Mechanism of Action of BMVC2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
BMVC2, also known as o-BMVC, is a synthetic carbazole (B46965) derivative designed as a G-quadruplex (G4) stabilizer. Its mechanism of action in vitro revolves around its high affinity and selective binding to these non-canonical secondary DNA and RNA structures, which are prevalently found in telomeric regions and oncogene promoters. By stabilizing G4 structures, this compound effectively inhibits telomerase activity and modulates gene expression, leading to cell cycle arrest, induction of apoptosis, and a DNA damage response in cancer cells. This document provides a comprehensive overview of the in vitro mechanism of action of this compound, supported by experimental protocols and quantitative data from studies on closely related BMVC compounds.
G-Quadruplex Stabilization: The Primary Mechanism
This compound is a member of the carbazole family of compounds, which are recognized for their ability to bind to and stabilize G-quadruplex structures. These structures are formed in guanine-rich nucleic acid sequences and are implicated in the regulation of key cellular processes, including telomere maintenance and oncogene transcription.
The binding of this compound to G-quadruplexes is characterized by a significantly higher affinity compared to canonical duplex DNA, a property that contributes to its selectivity for cancer cells, which often exhibit a higher abundance of G4 structures. This interaction is primarily non-covalent, involving π-π stacking between the aromatic core of the this compound molecule and the G-tetrads of the quadruplex.
Experimental Protocol: G-Quadruplex Stabilization Assay (Circular Dichroism)
Circular Dichroism (CD) spectroscopy is a widely used method to study the conformation of G-quadruplex DNA and the stabilizing effects of ligands like this compound.
Methodology:
-
Sample Preparation: Dissolve the G-quadruplex-forming oligonucleotide (e.g., human telomeric sequence 5'-d[AGGG(TTAGGG)3]-3') in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) to a final concentration of 5 µM. Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper folding into a G-quadruplex structure.
-
Ligand Addition: Prepare stock solutions of this compound in DMSO. Add increasing concentrations of this compound to the oligonucleotide solution.
-
CD Spectra Acquisition: Record CD spectra from 320 nm to 220 nm at 25°C using a spectropolarimeter. A characteristic positive peak around 260 nm and a negative peak around 240 nm indicate a parallel G-quadruplex, while a positive peak at 295 nm and negative peaks at 260 nm and 240 nm suggest an antiparallel or mixed hybrid structure.
-
Melting Temperature (Tm) Analysis: To determine the thermal stability, monitor the CD signal at the wavelength of the maximum positive peak while increasing the temperature from 25°C to 95°C at a rate of 1°C/min. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structure is unfolded. An increase in Tm in the presence of this compound indicates stabilization of the G-quadruplex.
Telomerase Inhibition
Telomerase, an enzyme responsible for maintaining telomere length, is overactive in the vast majority of cancer cells, contributing to their immortality. The G-rich single-stranded overhang of telomeres can fold into a G-quadruplex structure. By stabilizing this structure, this compound prevents telomerase from accessing its substrate, leading to the inhibition of telomere elongation.
Experimental Protocol: Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.
Methodology:
-
Cell Lysate Preparation: Prepare cell extracts from a cancer cell line known to have high telomerase activity (e.g., H1299 or HeLa cells) using a suitable lysis buffer (e.g., CHAPS lysis buffer).
-
Telomerase Extension: Incubate the cell lysate with a TS primer (a substrate for telomerase), dNTPs, and varying concentrations of this compound. If telomerase is active, it will add telomeric repeats to the 3' end of the TS primer.
-
PCR Amplification: Add a reverse primer (ACX) and Taq polymerase to the reaction mixture. The extended products from the previous step are then amplified by PCR.
-
Detection: Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE). A characteristic ladder of bands with 6 base pair increments indicates telomerase activity. The intensity of the ladder decreases with increasing concentrations of the inhibitor.
-
Quantification: Quantify the band intensities to determine the concentration of this compound that inhibits 50% of telomerase activity (IC50).
Cellular Effects of this compound
The stabilization of G-quadruplexes by this compound triggers a cascade of downstream cellular events, ultimately leading to the inhibition of cancer cell proliferation and survival.
Induction of Apoptosis
By stabilizing G-quadruplexes in the promoter regions of anti-apoptotic genes, such as BCL-2, this compound can downregulate their expression. This shift in the balance between pro- and anti-apoptotic proteins can trigger the intrinsic pathway of apoptosis, characterized by mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Signaling Pathway: Intrinsic Apoptosis
Figure 1: this compound-induced intrinsic apoptosis pathway.
Cell Cycle Arrest
This compound can induce cell cycle arrest, primarily at the G2/M phase. This effect is often linked to the stabilization of G-quadruplexes in the promoter regions of oncogenes that drive cell cycle progression, such as c-MYC. Downregulation of c-MYC can lead to the upregulation of cyclin-dependent kinase inhibitors (e.g., p21) and downregulation of cyclins essential for the G2/M transition (e.g., Cyclin B1).
Signaling Pathway: G2/M Cell Cycle Arrest
Figure 2: this compound-induced G2/M cell cycle arrest pathway.
DNA Damage Response
The stabilization of G-quadruplexes can interfere with DNA replication and transcription, leading to the formation of DNA double-strand breaks and the activation of the DNA damage response (DDR) pathway. This is characterized by the phosphorylation of H2AX (γH2AX) and the activation of checkpoint kinases such as ATM and ATR.
Logical Relationship: DNA Damage Response
Figure 3: this compound-induced DNA damage response.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly accessible literature, the following table summarizes key parameters for the closely related and well-studied BMVC derivatives, providing an expected range of activity for this compound.
| Compound | Target | Assay | IC50 / Kd | Reference |
| BMVC | Telomerase | TRAP Assay | ~0.2 µM | [1] |
| BMVC4 | Telomerase | TRAP Assay | ~0.2 µM | [1] |
| BMVC | G-Quadruplex | Microarray | Preferential binding to MycG4 | [2] |
| o-BMVC (this compound) | G-Quadruplex | FLIM | Higher binding affinity to G4 than duplex DNA | [3] |
Experimental Workflow Overview
The in vitro evaluation of this compound's mechanism of action typically follows a multi-step workflow, from initial binding studies to the analysis of cellular consequences.
Figure 4: Experimental workflow for in vitro characterization of this compound.
Conclusion
This compound represents a promising class of G-quadruplex stabilizing agents with significant potential for anticancer therapy. Its in vitro mechanism of action is centered on the selective binding to and stabilization of G-quadruplex structures, leading to telomerase inhibition, cell cycle arrest, and the induction of apoptosis. While further studies are required to fully quantify the specific activity and detailed signaling pathways modulated by this compound, the available data on related compounds strongly support its role as a potent and selective anticancer agent. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.
References
The Biological Activity of BMVC Family Compounds: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Biological Activities of BMVC Compounds.
Introduction
The 3,6-bis(1-methyl-4-vinylpyridinium)carbazole diiodide (BMVC) family of compounds represents a class of G-quadruplex (G4) stabilizers with significant potential in cancer therapeutics. These molecules selectively target and stabilize G-quadruplex structures, which are non-canonical DNA secondary structures found in telomeric regions and gene promoters. This stabilization interferes with key cellular processes in cancer cells, including telomere maintenance and oncogene expression, leading to anti-proliferative effects. This technical guide provides a comprehensive overview of the biological activities of the BMVC compound family, with a focus on BMVC and its derivative, BMVC4, for which quantitative data are more readily available. The information presented serves as a strong indicator of the expected activities of the broader BMVC family, including BMVC2.
Core Mechanism of Action: G-Quadruplex Stabilization
BMVC and its derivatives are carbazole-based molecules that exhibit a high binding affinity for G-quadruplex DNA structures. These structures are formed in guanine-rich sequences, which are notably present at the ends of telomeres and in the promoter regions of several oncogenes, such as c-myc. The binding of BMVC compounds to these G4 structures confers thermal stability, effectively locking the DNA in this conformation. This stabilization has two primary downstream effects: the inhibition of telomerase activity and the modulation of gene expression.
Experimental Protocol: Circular Dichroism (CD) Spectroscopy for G-Quadruplex Stabilization
Circular dichroism spectroscopy is a key technique used to study the interaction of compounds like BMVC with G-quadruplex DNA and to assess the conformational changes and stabilization of these structures.
Objective: To determine the ability of a BMVC compound to bind to and stabilize a G-quadruplex-forming oligonucleotide.
Materials:
-
Lyophilized G-quadruplex-forming oligonucleotide (e.g., human telomeric repeat 5'-d[AGGG(TTAGGG)3]-3' or c-myc promoter sequence 5'-d[TGAGGGTGGGTAGGGTGGGTAA]-3')
-
BMVC compound solution of known concentration
-
Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl)
-
Nuclease-free water
-
CD spectrophotometer equipped with a Peltier temperature controller
-
Quartz cuvette with a 1 cm path length
Procedure:
-
Oligonucleotide Preparation: Dissolve the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 100 µM.
-
Annealing: Dilute the oligonucleotide stock solution to a final concentration of 5 µM in the annealing buffer. To induce G-quadruplex formation, heat the solution to 95°C for 5 minutes and then allow it to slowly cool to room temperature overnight.
-
CD Spectra Acquisition:
-
Record a baseline spectrum of the annealing buffer alone in the quartz cuvette from 320 nm to 220 nm.
-
Place the annealed oligonucleotide solution in the cuvette and record the CD spectrum at 25°C. A characteristic G-quadruplex spectrum should be observed (e.g., a positive peak around 265 nm and a negative peak around 240 nm for a parallel G4 structure).
-
-
Titration with BMVC Compound:
-
Add small aliquots of the BMVC compound stock solution to the oligonucleotide solution in the cuvette to achieve desired molar ratios (e.g., 1:0.5, 1:1, 1:2, 1:4 oligonucleotide to BMVC).
-
After each addition, mix gently and allow the solution to equilibrate for 5 minutes before recording the CD spectrum.
-
-
Thermal Melting Analysis:
-
To assess stabilization, perform a thermal melting experiment. For the oligonucleotide alone and for the oligonucleotide in the presence of the BMVC compound (e.g., at a 1:2 molar ratio), monitor the CD signal at a fixed wavelength (e.g., 265 nm) while increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.
-
-
Data Analysis:
-
Analyze the changes in the CD spectra upon addition of the BMVC compound to determine binding.
-
From the thermal melting curves, determine the melting temperature (Tm), which is the temperature at which 50% of the G-quadruplex structure is unfolded. An increase in the Tm in the presence of the BMVC compound indicates stabilization.
-
Biological Activities and Quantitative Data
The stabilization of G-quadruplexes by BMVC compounds translates into several key biological activities, primarily impacting cancer cell proliferation and survival. The following sections detail these activities, supported by quantitative data for BMVC and BMVC4.
Telomerase Inhibition
Telomerase is an enzyme crucial for maintaining telomere length in most cancer cells, enabling their replicative immortality. The G-rich telomeric overhang can fold into a G-quadruplex structure, which is not a substrate for telomerase. By stabilizing this structure, BMVC compounds indirectly inhibit telomerase activity.
| Compound | Assay | IC50 | Reference |
| BMVC4 | TRAP Assay | ~0.2 µM | [1] |
Note: The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive PCR-based method to measure telomerase activity.
Objective: To quantify the inhibitory effect of a BMVC compound on telomerase activity in cell extracts.
Materials:
-
Cell line expressing telomerase (e.g., H1299, a human non-small cell lung carcinoma line)
-
BMVC compound
-
TRAP assay kit (containing lysis buffer, TRAP reaction buffer, dNTPs, TS primer, ACX primer, control template, and Taq polymerase)
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel imaging system
Procedure:
-
Cell Lysate Preparation:
-
Culture H1299 cells to 70-80% confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in the TRAP lysis buffer at a concentration of 10^6 cells/100 µL.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the cell extract. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
-
TRAP Reaction:
-
Prepare the TRAP reaction mix according to the kit manufacturer's instructions.
-
In separate PCR tubes, add a fixed amount of cell extract (e.g., 1 µg of protein).
-
Add varying concentrations of the BMVC compound to the respective tubes. Include a no-compound control and a heat-inactivated extract control (85°C for 10 minutes).
-
Incubate at 30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.
-
-
PCR Amplification:
-
Transfer the tubes to a PCR thermocycler and perform PCR amplification using the conditions specified in the TRAP assay kit (typically 27-33 cycles).
-
-
Detection of TRAP Products:
-
Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel.
-
Stain the gel with a fluorescent DNA dye (e.g., SYBR Green) and visualize the characteristic DNA laddering pattern using a gel imaging system.
-
-
Data Analysis:
-
Quantify the intensity of the DNA ladder for each concentration of the BMVC compound.
-
Calculate the percentage of telomerase inhibition relative to the no-compound control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the telomerase activity.
-
Cytotoxicity and Induction of Senescence
BMVC compounds exhibit cytotoxic effects against various cancer cell lines. This is often a result of the induction of cellular senescence, a state of irreversible growth arrest. This senescence can be triggered by telomere shortening due to telomerase inhibition or through telomere-independent mechanisms, such as the induction of a DNA damage response.
| Compound | Cell Line | Assay | Endpoint | IC50 / Effect | Reference |
| BMVC | H1299 (Lung Cancer) | Colony Formation | 7 days | Significant suppression at 1 µM | |
| BMVC4 | H1299 (Lung Cancer) | SA-β-gal Staining | Long-term treatment | Induction of senescence phenotypes | [1] |
Objective: To determine the cytotoxic effect of a BMVC compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., H1299)
-
Complete culture medium
-
BMVC compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the H1299 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the BMVC compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value, which is the concentration that reduces cell viability by 50%.
Objective: To detect the induction of cellular senescence by a BMVC compound.
Materials:
-
Cells treated with the BMVC compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)
-
Microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a petri dish and treat with the BMVC compound for a prolonged period (e.g., 5-7 days).
-
Washing and Fixation: Wash the cells twice with PBS and then fix them with the fixation solution for 5-15 minutes at room temperature.
-
Staining: Wash the cells twice with PBS and then add the staining solution. Incubate the cells at 37°C (in a non-CO2 incubator) overnight.
-
Visualization: Observe the cells under a microscope. Senescent cells will stain blue due to the activity of β-galactosidase at pH 6.0.
-
Quantification: Count the percentage of blue-stained cells in multiple fields of view to quantify the extent of senescence.
Regulation of Oncogene Expression (c-myc)
The promoter region of the c-myc oncogene contains a G-rich sequence that can form a G-quadruplex structure, which acts as a transcriptional silencer. By stabilizing this G4 structure, BMVC compounds can downregulate the expression of c-myc, a key driver of cell proliferation.
| Compound | Cell Line | Assay | Effect | Reference |
| BMVC | MCF-7 (Breast Cancer) | Western Blot | Dose- and time-dependent decrease in Myc protein levels | [2] |
| BMVC | MCF-7 (Breast Cancer) | qRT-PCR | Reduction of MYC mRNA levels to below 50% at 4 µM and 10 µM | [2] |
Signaling Pathways
The biological activities of BMVC compounds are mediated through their impact on critical cellular signaling pathways.
Telomerase Inhibition Pathway
The stabilization of the G-quadruplex at telomeres by BMVC compounds physically obstructs the binding of the telomerase enzyme to the 3' overhang of the telomere, thereby inhibiting its function.
Caption: Telomerase Inhibition by this compound through G-quadruplex stabilization.
c-myc Expression Regulation Pathway
BMVC compounds bind to and stabilize the G-quadruplex structure in the promoter region of the c-myc gene. This stabilized structure acts as a roadblock for transcription factors and RNA polymerase, leading to the downregulation of c-myc transcription.
Caption: Downregulation of c-myc expression by this compound.
DNA Damage Response Pathway
The stabilization of G-quadruplexes by BMVC compounds can also be recognized by the cell as a form of DNA damage or replication stress. This can lead to the activation of the DNA Damage Response (DDR) pathway, often involving the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.
Caption: Induction of DNA Damage Response by this compound.
Objective: To detect the activation of the ATM kinase by a BMVC compound through the detection of its autophosphorylation at Serine 1981.
Materials:
-
Cells treated with the BMVC compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ATM (Ser1981) and anti-total-ATM
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the BMVC compound for the desired time. As a positive control, treat a separate set of cells with a DNA damaging agent (e.g., etoposide). Lyse the cells in supplemented lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ATM (Ser1981) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using a Western blot imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with the anti-total-ATM antibody to confirm equal protein loading.
Conclusion
The BMVC family of compounds, including this compound, holds considerable promise as anti-cancer agents due to their ability to selectively target and stabilize G-quadruplex DNA structures. This mechanism leads to the inhibition of telomerase, a critical enzyme for cancer cell immortality, and the downregulation of key oncogenes like c-myc. Furthermore, the induction of a DNA damage response provides an additional, telomere-independent pathway for inducing cell cycle arrest and apoptosis in cancer cells. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this exciting class of compounds. While much of the quantitative data is derived from studies on BMVC and BMVC4, the shared core structure and mechanism of action strongly suggest that this compound will exhibit a similar profile of biological activity. Further research focusing specifically on this compound is warranted to fully elucidate its unique properties and therapeutic potential.
References
BMVC2: A Technical Guide to its Discovery and Synthesis in the Context of Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
Core Summary
BMVC2, also known as o-BMVC (2,2'-((9H-Carbazole-3,6-diyl)bis(ethene-2,1-diyl))bis(1-methylpyridin-1-ium) iodide), has emerged as a significant small molecule in the study of G-quadruplex-mediated neurodegenerative diseases, particularly C9orf72 Amyotrophic Lateral Sclerosis and Frontotemporal Dementia (c9ALS/FTD). This technical guide provides a comprehensive overview of the discovery and synthetic background of this compound, with a focus on its role as an inhibitor of Repeat-Associated Non-ATG (RAN) translation.
Discovery and Biological Activity
This compound was identified as a derivative of the G-quadruplex stabilizing agent BMVC (3,6-bis(1-methyl-4-vinylpyridinium)carbazole diiodide). Both compounds have been investigated for their ability to bind to the G-quadruplex structures formed by the expanded GGGGCC (G4C2) repeats in the C9orf72 gene, a hallmark of c9ALS/FTD.[1][2] These RNA G-quadruplexes are implicated in disease pathogenesis through the sequestration of RNA-binding proteins and by serving as templates for RAN translation, which produces toxic dipeptide repeat proteins.[1][3]
Studies have shown that this compound, like its predecessor BMVC, can inhibit RAN translation. This biological activity was assessed using a cell-based assay employing a NanoLuc® luciferase reporter system.[1] In this assay, a construct containing the (G4C2)66 repeat upstream of a NanoLuc® reporter gene is used to quantify the extent of RAN translation. The inhibitory effects of BMVC and this compound were evaluated in HEK293T cells, where a reduction in luminescence indicates inhibition of the pathogenic translation process.[1] While both compounds show activity, a detailed comparative analysis of their potency is crucial for further drug development.
Table 1: Biological Activity of this compound and Related Compounds
| Compound | Target | Assay Type | Cell Line | Key Finding | Reference |
| This compound (o-BMVC) | r(G4C2)exp | RAN Translation Inhibition (NanoLuc® Reporter) | HEK293T | Inhibits RAN translation | [1] |
| BMVC | r(G4C2)exp | RAN Translation Inhibition (NanoLuc® Reporter) | HEK293T | Inhibits RAN translation | [1] |
Synthesis of this compound
The synthesis of this compound starts from the precursor 2,7-dibromocarbazole. The synthetic route involves a palladium-catalyzed Heck cross-coupling reaction to introduce the vinylpyridinium moieties at the 2 and 7 positions of the carbazole (B46965) core. This is followed by quaternization of the pyridine (B92270) nitrogen atoms with methyl iodide to yield the final diiodide salt.
Experimental Protocol: Synthesis of this compound (o-BMVC)
Step 1: Heck Cross-Coupling of 2,7-Dibromocarbazole with 4-vinylpyridine (B31050)
-
To a solution of 2,7-dibromocarbazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is added 4-vinylpyridine (2.2 eq).
-
A palladium catalyst, for example, palladium(II) acetate (B1210297) (0.1 eq), and a phosphine (B1218219) ligand, such as tri(o-tolyl)phosphine (0.2 eq), are added to the mixture.
-
A base, typically triethylamine (B128534) (3.0 eq), is added, and the reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, and the product is isolated by extraction and purified by column chromatography on silica (B1680970) gel.
Step 2: Quaternization with Methyl Iodide
-
The product from Step 1 is dissolved in a suitable solvent like acetone (B3395972) or acetonitrile.
-
An excess of methyl iodide (e.g., 5-10 eq) is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated to facilitate the quaternization.
-
The formation of a precipitate indicates the formation of the diiodide salt, this compound.
-
The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum to yield pure this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect by binding to and stabilizing the G-quadruplex structures within the r(G4C2)exp RNA. This stabilization is thought to sterically hinder the progression of the ribosomal machinery along the RNA, thereby inhibiting RAN translation. The reduction in the synthesis of toxic dipeptide repeat proteins is a key downstream effect that is believed to alleviate the cellular pathology associated with c9ALS/FTD. Furthermore, by stabilizing the G-quadruplex, this compound may also interfere with the sequestration of essential RNA-binding proteins, thus mitigating another aspect of the disease mechanism.
Caption: Mechanism of this compound in c9ALS/FTD.
Experimental Protocols
Cell-Based RAN Translation Inhibition Assay (NanoLuc® Reporter)
1. Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Transient transfection is performed using a suitable transfection reagent to introduce a plasmid encoding the (G4C2)66-No ATG-NanoLuc® reporter construct. A co-transfection with a control plasmid expressing a different reporter (e.g., mCherry) can be included to monitor for non-specific effects on translation.
2. Compound Treatment:
-
24 hours post-transfection, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
3. Luciferase Assay:
-
After a 24-48 hour incubation period with the compound, the cells are lysed, and the NanoLuc® luciferase activity is measured using the Nano-Glo® Luciferase Assay System (Promega) according to the manufacturer's protocol.[4][5]
-
Luminescence is read on a plate-reading luminometer.
-
The data is normalized to the vehicle control to determine the percentage of inhibition of RAN translation. IC50 values are calculated from the dose-response curves.
Caption: Workflow for the RAN Translation Inhibition Assay.
Conclusion
This compound represents a promising chemical scaffold for the development of therapeutics targeting G-quadruplex-mediated pathologies in c9ALS/FTD. Its ability to inhibit the pathogenic RAN translation cascade highlights the potential of small molecule intervention in this devastating neurodegenerative disease. Further optimization of its structure and a more detailed elucidation of its downstream effects will be critical for its progression towards clinical applications. This guide provides a foundational understanding of the discovery, synthesis, and mechanism of action of this compound to aid researchers in this endeavor.
References
- 1. The Hairpin Form of r(G4C2)exp in c9ALS/FTD is Repeat-associated non-ATG Translated and a Target for Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G‐quadruplex‐binding small molecules ameliorate C9orf72 FTD/ALS pathology in vitro and in vivo | EMBO Molecular Medicine [link.springer.com]
- 3. G‐quadruplex‐binding small molecules ameliorate C9orf72 FTD/ALS pathology in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nano-Glo® Luciferase Assay System Protocol [worldwide.promega.com]
- 5. promega.com [promega.com]
Unveiling the Therapeutic Potential of BMVC2: A Technical Guide to its Core Targets
For Immediate Release
Taipei, Taiwan – December 15, 2025 – In the intricate landscape of targeted cancer therapy, the small molecule BMVC2 (o-BMVC) has emerged as a promising agent due to its specific affinity for non-canonical DNA structures known as G-quadruplexes (G4s). This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource on its mechanism of action, experimental validation, and future prospects.
This compound, a carbazole (B46965) derivative, exhibits a strong preference for binding to and stabilizing G-quadruplex structures, which are particularly prevalent in the telomeric ends of chromosomes and in the promoter regions of oncogenes such as c-MYC. This selective interaction forms the basis of its anti-cancer potential, offering a targeted approach to disrupting tumor cell proliferation and survival.
Core Mechanism: G-Quadruplex Stabilization
This compound functions as a G-quadruplex stabilizer. These four-stranded DNA structures are formed in guanine-rich sequences and are implicated in the regulation of key cellular processes, including telomere maintenance and gene expression. In cancer cells, the stabilization of G4s by ligands like this compound can lead to the inhibition of telomerase activity and the downregulation of oncogene transcription, ultimately inducing cell senescence and apoptosis.
The binding affinity of this compound for G-quadruplex DNA is significantly higher—by nearly two orders of magnitude—than its affinity for standard duplex DNA, highlighting its specificity as a G4-targeting agent. This preferential binding is a critical attribute for its therapeutic potential, minimizing off-target effects.
Key Therapeutic Targets
The primary therapeutic targets of this compound are rooted in its ability to stabilize G-quadruplexes in critical genomic regions:
-
Telomeric G-Quadruplexes: Telomeres, the protective caps (B75204) at the ends of chromosomes, are rich in G-quadruplex forming sequences. In the majority of cancer cells, the enzyme telomerase is highly active, maintaining telomere length and enabling replicative immortality. By stabilizing the G-quadruplex structures in telomeres, this compound effectively inhibits telomerase from accessing its substrate. This leads to progressive telomere shortening with each cell division, ultimately triggering cellular senescence or apoptosis.
-
c-MYC Promoter G-Quadruplex: The c-MYC oncogene is a master regulator of cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many human cancers. The promoter region of the c-MYC gene contains a G-quadruplex forming sequence that acts as a transcriptional silencer. This compound binds to and stabilizes this G4 structure, thereby repressing c-MYC transcription. The downregulation of c-MYC protein levels disrupts the oncogenic signaling pathways that drive tumor growth.
Quantitative Data Summary
While comprehensive quantitative data for this compound remains an active area of research, preliminary studies on its parent compound, BMVC, and related derivatives provide valuable insights into its potency. The following table summarizes the known inhibitory concentrations for a related compound, BMVC4, which helps to contextualize the potential efficacy of this compound.
| Compound | Target/Assay | Cell Line | IC50 Value |
| BMVC4 | Telomerase Inhibition (TRAP Assay) | H1299 | ~0.2 µM |
Further research is required to establish a comprehensive profile of this compound's IC50 values across a broad range of cancer cell lines and its specific binding affinities (Kd) for various G-quadruplex structures.
Experimental Protocols & Methodologies
The investigation of this compound's therapeutic potential relies on a suite of specialized experimental techniques. Below are detailed methodologies for key assays used to characterize its activity.
G-Quadruplex Stabilization Assay (Fluorescence Lifetime Imaging Microscopy - FLIM)
This protocol describes the use of FLIM to visualize the binding of this compound (o-BMVC) to G-quadruplexes within fixed cells. This compound acts as a fluorescent probe with a longer fluorescence lifetime when bound to G4 structures compared to duplex DNA.
Objective: To qualitatively and quantitatively assess the presence of G-quadruplexes and the effect of this compound on their stability in a cellular context.
Materials:
-
This compound (o-BMVC)
-
Cancer cell line of interest (e.g., HeLa)
-
Normal cell line for comparison (e.g., MRC-5)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for cell fixation
-
DNase and RNase
-
Fluorescence lifetime imaging microscope
Procedure:
-
Cell Culture: Culture cancer and normal cells on coverslips in appropriate medium until they reach the desired confluency.
-
Fixation: Wash cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
DNase/RNase Treatment (Control): For control experiments, treat a subset of fixed and permeabilized cells with DNase and RNase to confirm that the this compound signal is specific to nucleic acids.
-
This compound Staining: Incubate the fixed and permeabilized cells with a solution of this compound in PBS at a final concentration of 1-5 µM for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS to remove unbound this compound.
-
Imaging: Mount the coverslips on microscope slides and acquire images using a FLIM system. The fluorescence lifetime of this compound is measured on a pixel-by-pixel basis.
-
Data Analysis: Analyze the FLIM images to identify foci with a long fluorescence lifetime (typically ≥ 2.4 ns), which are indicative of this compound bound to G-quadruplexes. Quantify the number and intensity of these foci per cell nucleus to compare G4 abundance between different cell types or treatment conditions.
Telomerase Activity Assay (TRAP - Telomeric Repeat Amplification Protocol)
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity. This protocol is adapted to assess the inhibitory effect of this compound.
Objective: To determine the concentration at which this compound inhibits 50% of telomerase activity (IC50).
Materials:
-
This compound
-
Telomerase-positive cancer cell line (e.g., H1299)
-
CHAPS lysis buffer
-
TRAP reaction mix (containing TS primer, ACX primer, dNTPs, and Taq polymerase)
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
DNA staining dye (e.g., SYBR Green)
Procedure:
-
Cell Lysate Preparation: Prepare a cell extract from a telomerase-positive cell line using CHAPS lysis buffer. Determine the protein concentration of the lysate.
-
TRAP Reaction Setup: For each reaction, combine the cell lysate with the TRAP reaction mix.
-
This compound Treatment: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control and a heat-inactivated lysate control.
-
Telomerase Extension: Incubate the reactions at 30°C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.
-
PCR Amplification: Perform PCR amplification of the extended products using a thermocycler.
-
Gel Electrophoresis: Separate the PCR products on a non-denaturing polyacrylamide gel.
-
Visualization and Quantification: Stain the gel with a DNA dye and visualize the characteristic 6-base pair ladder of telomerase products. Quantify the intensity of the ladders for each this compound concentration relative to the no-inhibitor control to determine the IC50 value.
c-MYC Expression Analysis (Western Blot)
This protocol details the procedure for assessing the impact of this compound treatment on the protein levels of its oncogenic target, c-MYC.
Objective: To determine if this compound treatment leads to a reduction in c-MYC protein expression in cancer cells.
Materials:
-
This compound
-
Cancer cell line with known c-MYC expression (e.g., HeLa, MCF-7)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-c-MYC and anti-loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Treat cultured cancer cells with various concentrations of this compound for a specified time period (e.g., 24-48 hours). Include a vehicle-treated control.
-
Protein Extraction: Lyse the cells using RIPA buffer and collect the total protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C. Subsequently, probe the membrane with an antibody against a loading control protein.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities for c-MYC and the loading control. Normalize the c-MYC signal to the loading control to determine the relative change in c-MYC expression upon this compound treatment.
Visualizing the Molecular Pathways and Experimental Workflows
To further elucidate the mechanisms and methodologies described, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Signaling pathway of this compound action.
Structural Elucidation of BMVC2: A Technical Guide
Abstract
BMVC2, also known as o-BMVC (ortho-3,6-bis(1-methyl-2-vinylpyridinium) carbazole (B46965) diiodide), is a carbazole derivative that has garnered significant interest as a fluorescent probe for the detection of G-quadruplex (G4) DNA structures. Its ability to selectively bind to and fluorescently report on the presence of these non-canonical DNA secondary structures has made it a valuable tool in the study of telomere biology and cancer research. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing its chemical properties, a plausible synthetic pathway based on available literature, and its key applications in molecular and cellular biology. This document is intended for researchers, scientists, and drug development professionals engaged in the study of G4 DNA and the development of targeted therapeutics.
Introduction
G-quadruplexes (G4s) are four-stranded secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in a variety of crucial biological processes, including the regulation of gene expression and the maintenance of telomere integrity. Consequently, G4 structures have emerged as promising targets for anticancer drug design. The development of small molecules that can selectively bind to and stabilize G4s is an active area of research.
This compound (o-BMVC) is a derivative of the well-known G4-stabilizing ligand BMVC. It is distinguished by the ortho-positioning of the vinylpyridinium moieties on the carbazole core. This structural modification confers distinct photophysical properties, making this compound a particularly effective fluorescent probe for visualizing G4 structures in vitro and in living cells. This guide will focus on the foundational aspects of this compound's structure and synthesis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information has been compiled from various chemical suppliers and research publications.
| Property | Value |
| IUPAC Name | 2,2'-((9H-Carbazole-3,6-diyl)bis(ethene-2,1-diyl))bis(1-methylpyridin-1-ium) iodide |
| Synonyms | o-BMVC |
| Molecular Formula | C28H25I2N3 |
| Molecular Weight | 657.33 g/mol |
| CAS Number | 850559-51-2 |
| Appearance | Yellow to orange solid |
| Solubility | Soluble in DMSO |
Structural Elucidation and Synthesis
Proposed Synthetic Pathway
The synthesis of this compound is believed to follow a pathway involving the formylation of the carbazole core, followed by a Wittig or Horner-Wadsworth-Emmons reaction to introduce the vinyl linkages, and finally, quaternization of the pyridine (B92270) rings. A logical workflow for this synthesis is depicted in the following diagram.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols (Hypothetical)
The following are hypothetical, yet plausible, experimental protocols for the key steps in the synthesis of this compound, based on standard organic synthesis methodologies for similar compounds.
Step 1: Vilsmeier-Haack Formylation of 9H-Carbazole
-
To a solution of 9H-carbazole in anhydrous DMF, phosphorus oxychloride (POCl3) is added dropwise at 0 °C.
-
The reaction mixture is then heated to 90 °C and stirred for several hours.
-
After cooling, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The resulting precipitate, 9H-carbazole-3,6-dicarbaldehyde, is collected by filtration, washed with water, and dried.
Step 2: Wittig Reaction
-
(2-Methylpyridin-2-yl)triphenylphosphonium iodide is prepared by reacting 2-picoline with triphenylphosphine (B44618) and iodine.
-
The phosphonium (B103445) salt is then treated with a strong base, such as sodium hydride, in an anhydrous solvent like THF to generate the ylide.
-
A solution of 9H-carbazole-3,6-dicarbaldehyde in THF is added to the ylide solution, and the mixture is stirred at room temperature.
-
The reaction is quenched with water, and the product, 3,6-bis(2-(pyridin-2-yl)vinyl)-9H-carbazole, is extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Step 3: Quaternization
-
3,6-bis(2-(pyridin-2-yl)vinyl)-9H-carbazole is dissolved in a suitable solvent such as acetonitrile.
-
An excess of methyl iodide is added, and the mixture is refluxed for several hours.
-
Upon cooling, the product, this compound, precipitates out of the solution.
-
The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.
Spectroscopic Data (Anticipated)
The structural confirmation of the synthesized this compound would rely on a suite of spectroscopic techniques. The anticipated data is summarized in Table 2.
| Technique | Anticipated Data |
| ¹H NMR | Signals corresponding to the carbazole protons, vinyl protons, and pyridinium (B92312) protons with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Resonances for the aromatic and vinyl carbons of the carbazole and pyridinium rings, as well as the methyl carbons. |
| Mass Spec. | A molecular ion peak corresponding to the cationic portion of the molecule (C28H25N3)²⁺. |
| FT-IR | Characteristic absorption bands for C-H, C=C, and C-N bonds. |
| UV-Vis | Absorption maxima in the visible region, characteristic of the extended π-conjugated system. |
Biological Activity and Mechanism of Action
This compound functions as a G-quadruplex stabilizer. Its planar carbazole core allows it to stack on the external G-quartets of a G4 structure, while the positively charged pyridinium arms are thought to interact with the phosphate (B84403) backbone of the DNA. This binding stabilizes the G4 structure, which can have downstream biological consequences, such as the inhibition of telomerase activity.
The fluorescence of this compound is environmentally sensitive. It is weakly fluorescent in aqueous solution but exhibits a significant enhancement in fluorescence upon binding to G4 DNA. This "light-up" property is central to its utility as a G4 probe. The proposed mechanism of action is illustrated in the following signaling pathway diagram.
Caption: Proposed mechanism of this compound's biological activity.
Conclusion
This compound is a valuable molecular tool for the study of G-quadruplex DNA. Its synthesis, while not detailed in a single source, can be reasonably inferred from established chemical reactions. The structural and photophysical properties of this compound make it an excellent fluorescent probe for visualizing G4 structures in biological systems. Further research into the synthesis of novel this compound derivatives could lead to the development of even more potent and selective G4-targeting agents for therapeutic applications. This guide provides a foundational understanding for researchers and professionals working in this exciting field.
An In-depth Technical Guide to the Core Novelty of BMVC2 in c9ALS/FTD Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD) are devastating neurodegenerative disorders for which effective therapeutic interventions are urgently needed. A significant genetic cause of these diseases is a GGGGCC (G4C2) hexanucleotide repeat expansion in the first intron of the C9orf72 gene. This expansion leads to the formation of toxic RNA structures and the production of dipeptide repeat proteins (DPRs) through a non-canonical translation process known as Repeat-Associated Non-ATG (RAN) translation. The small molecule BMVC2 has emerged as a promising therapeutic candidate due to its novel mechanism of action targeting the pathogenic RNA structure directly. This guide provides a detailed overview of the core novelty of this compound, its mechanism of action, and the experimental protocols used to characterize its activity.
Quantitative Data Summary
The therapeutic potential of this compound is underscored by its specific binding to the pathogenic RNA structure and its potent inhibition of RAN translation. The following table summarizes the key quantitative data reported for this compound and related compounds.
| Compound | Target | Binding Affinity (Kd) | RAN Translation Inhibition (IC50) | Assay Method | Reference |
| BMVC | r(G4C2)exp Hairpin | Not Reported | > 10 µM | NanoLuc Reporter Assay | [1] |
| This compound | r(G4C2)exp Hairpin | Not Reported | ~ 5 µM | NanoLuc Reporter Assay | [1] |
| Compound 4 | r(G4C2)exp Hairpin | 1.3 ± 0.2 µM | 0.9 ± 0.1 µM | NanoLuc Reporter Assay | [1] |
Note: While specific binding affinity (Kd) values for this compound are not provided in the initial report, its activity is compared with other compounds, indicating a significant biological effect. Compound 4 is presented as another bioactive small molecule targeting the same RNA structure for comparative purposes.
Core Novelty of this compound: Mechanism of Action
The novelty of this compound lies in its ability to recognize and bind to a specific structural motif within the expanded G4C2 repeat RNA (r(G4C2)exp). This RNA transcript forms secondary structures, including hairpins and G-quadruplexes, which are implicated in the disease pathology. This compound specifically targets a 1x1 nucleotide GG internal loop within the hairpin structure of r(G4C2)exp.[1] This interaction is crucial for its therapeutic effect.
The binding of this compound to the r(G4C2)exp hairpin induces a conformational change, stabilizing the hydrogen bonding between the two guanine (B1146940) bases in the internal loop.[1] This stabilization has two major downstream consequences:
-
Inhibition of RAN Translation: The r(G4C2)exp transcript is translated into toxic dipeptide repeat proteins (DPRs) through RAN translation. This process is believed to be a key driver of neurodegeneration in c9ALS/FTD. By binding to the RNA hairpin, this compound acts as a steric block, preventing the assembly of the ribosomal machinery required for RAN translation.[1] This leads to a significant reduction in the production of toxic DPRs.
-
Disruption of Toxic RNA-Protein Interactions: The expanded RNA repeats can also sequester essential RNA-binding proteins (RBPs), leading to the formation of toxic RNA foci and disruption of normal cellular processes. The binding of this compound to the r(G4C2)exp may interfere with these pathological RNA-protein interactions, further mitigating cellular toxicity.[1]
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Mechanism of action of this compound in c9ALS/FTD.
Experimental Protocols
The characterization of this compound's activity relies on specialized cellular and biophysical assays. A key experimental protocol is the NanoLuc reporter assay used to quantify the inhibition of RAN translation.
Protocol: NanoLuc Reporter Assay for RAN Translation Inhibition
1. Principle: This assay utilizes a reporter construct containing the G4C2 repeat expansion upstream of a NanoLuciferase (NanoLuc) gene. The G4C2 repeat is in a different reading frame from the NanoLuc gene, so luciferase is only produced via RAN translation. Inhibition of RAN translation by a compound like this compound results in a decrease in luciferase activity, which can be quantified by measuring luminescence.
2. Materials:
-
HEK293T cells
-
Plasmid DNA: pEGFP-(G4C2)66-NLuc reporter construct
-
Lipofectamine 2000 (or other suitable transfection reagent)
-
Opti-MEM reduced-serum medium
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound (and other test compounds) dissolved in DMSO
-
Nano-Glo Luciferase Assay Reagent
-
Luminometer
3. Experimental Workflow:
The following diagram outlines the workflow for the NanoLuc reporter assay.
Caption: Workflow for the NanoLuc reporter assay.
4. Detailed Steps:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well and allow them to adhere overnight.
-
Transfection: On the following day, transfect the cells with the pEGFP-(G4C2)66-NLuc reporter plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or control compounds. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubation: Incubate the cells for an additional 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Luminescence Measurement: After incubation, lyse the cells and measure the NanoLuc activity using the Nano-Glo Luciferase Assay System according to the manufacturer's protocol. Luminescence is measured using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to a vehicle-treated control. Plot the normalized values against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
This compound represents a significant advancement in the development of targeted therapies for c9ALS/FTD. Its novel mechanism of action, which involves the direct binding to and stabilization of the pathogenic r(G4C2)exp hairpin structure, provides a clear rationale for its therapeutic potential. The ability of this compound to inhibit the production of toxic dipeptide repeat proteins through the blockade of RAN translation addresses a central pathological event in the disease. The experimental frameworks outlined in this guide provide the necessary tools for the further evaluation and optimization of this compound and other small molecules with similar mechanisms of action. Continued research into compounds like this compound holds great promise for the development of disease-modifying therapies for patients with c9ALS/FTD.
References
BMVC2 interaction with cellular pathways
An In-depth Technical Guide to the Interaction of BMVC with Cellular Pathways
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The information provided in this document is intended for research and informational purposes only. The compound BMVC (3,6-bis[2-(1-methylpyridinium)vinyl]carbazole diiodide) is an investigational agent and not an approved therapeutic.
Introduction
The pursuit of novel therapeutic targets in oncology has led to significant interest in non-canonical DNA secondary structures, such as G-quadruplexes (G4). These four-stranded structures, formed in guanine-rich regions of DNA, are prevalent in telomeres and the promoter regions of key oncogenes. Their stabilization represents a promising strategy for anticancer drug development. BMVC (3,6-bis[2-(1-methylpyridinium)vinyl]carbazole diiodide) is a carbazole (B46965) derivative developed as a G-quadruplex stabilizer.[1] Initially designed as a fluorescent probe for G4 structures, subsequent research has revealed its potent biological activities, primarily through the modulation of critical cellular pathways involved in cancer proliferation and survival.[1][2] Notably, BMVC exhibits a higher binding affinity for the G-quadruplex within the promoter of the c-MYC oncogene compared to telomeric G4s, highlighting its potential for targeted gene regulation.[3]
This technical guide provides a comprehensive overview of the molecular interactions of BMVC with key cellular pathways, including the downregulation of c-MYC expression, inhibition of telomerase, and the induction of the DNA damage response. It consolidates quantitative data, details essential experimental protocols for studying these interactions, and presents visual diagrams of the relevant pathways and workflows.
Note on Nomenclature: This document refers to the foundational compound as BMVC. Related derivatives, such as BMVC4, are explicitly named when data pertains specifically to them.
Core Mechanism of Action: G-Quadruplex Stabilization
The primary mechanism of action for BMVC is its ability to bind to and stabilize G-quadruplex DNA structures.[1] G-quadruplexes are formed from G-rich DNA sequences that fold into a four-stranded structure composed of stacked G-tetrads—planar arrangements of four guanine (B1146940) bases connected by Hoogsteen hydrogen bonds. BMVC intercalates into or, more commonly, stacks onto the external G-tetrads of these structures. This binding increases the thermal stability of the G4, making it more resistant to unwinding by helicases. By "locking" the DNA in this conformation, BMVC can obstruct the transcriptional machinery or inhibit enzymatic processes that require an unfolded DNA template.[4][5]
Interaction with Core Cellular Pathways
BMVC's stabilization of G-quadruplexes has profound effects on at least three major cellular pathways critical for cancer cell survival and proliferation.
Downregulation of c-MYC Oncogene Expression
The c-MYC oncogene is a master regulator of cell proliferation, and its overexpression is a hallmark of many cancers.[6][7] The promoter region of c-MYC contains a nuclease hypersensitivity element (NHE III₁) that can fold into a parallel G-quadruplex structure, acting as a transcriptional silencer.[8] BMVC demonstrates a high binding affinity and selectivity for this specific G4 structure.[3][5] By stabilizing the c-MYC promoter G4, BMVC prevents its unwinding, thereby inhibiting the binding of transcription factors and RNA polymerase II. This leads to potent transcriptional repression of the c-MYC gene, resulting in decreased levels of both c-MYC mRNA and protein, which in turn contributes to reduced cell proliferation.[5]
Inhibition of Telomerase Activity
Telomerase is a reverse transcriptase enzyme responsible for maintaining the length of telomeres at the ends of chromosomes.[9] Its activity is essential for the replicative immortality of over 85% of cancer cells. The G-rich 3' overhang of telomeric DNA can fold into a G-quadruplex structure, which is not a suitable substrate for telomerase. By binding to and stabilizing this telomeric G4, BMVC effectively inhibits telomerase from elongating the telomeres.[4] This leads to progressive telomere shortening with each cell division, eventually triggering a state of replicative senescence or apoptosis.[4]
Induction of DNA Damage Response (DDR) and Senescence
Beyond its effects at telomeres, the stabilization of G-quadruplex structures genome-wide can induce DNA damage. G4 structures can act as physical impediments to DNA replication forks, leading to replication stress and the formation of DNA double-strand breaks (DSBs).[4] Studies with the related compound BMVC4 have shown that treatment induces DNA breaks that are not confined to telomeres, triggering a robust DNA Damage Response (DDR).[4][10] This response is primarily mediated by the ATM (ataxia-telangiectasia mutated) and ATR (ATM- and Rad3-Related) kinases.[11] Upon sensing DNA breaks or stalled replication forks, ATM and ATR are activated and phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2 and the histone variant H2AX (forming γH2AX foci at damage sites).[11][12] This signaling cascade ultimately leads to cell cycle arrest, providing time for DNA repair. If the damage is too extensive, the DDR can trigger cellular senescence, a state of irreversible growth arrest, which serves as a potent anti-tumorigenic mechanism.[4][13] The induction of senescence by BMVC4 has been shown to be independent of its telomerase inhibitory activity, as it occurs in both telomerase-positive and ALT (Alternative Lengthening of Telomeres) cancer cells.[4]
Quantitative Data Summary
The following tables summarize key quantitative data reported for BMVC and its derivatives from preclinical studies.
Table 1: Telomerase Inhibition & G4 Stabilization
| Compound | Parameter | Value | Assay | Reference |
|---|---|---|---|---|
| BMVC4 | IC₅₀ (Telomerase Inhibition) | 0.2 µM | TRAP Assay | [4] |
| BMVC | ΔTₘ (Telomeric G4) | >10 °C | CD Spectroscopy |[4] |
Table 2: c-MYC Repression & Binding Affinity
| Compound | Parameter | Value | Cell Line / Conditions | Reference |
|---|---|---|---|---|
| BMVC | Effective Concentration | 4 - 10 µM | MCF-7 Breast Cancer | [5] |
| BMVC | mRNA Reduction | >50% | MCF-7 (at 4 & 10 µM) | [5] |
| BMVC | Kᴅ (Binding Affinity) | 36 nM | In vitro (c-MYC G4) |[5] |
Experimental Protocols
Investigating the cellular effects of BMVC requires a suite of molecular and cell biology techniques. The following are generalized protocols for key assays.
Telomerase Repeat Amplification Protocol (TRAP) Assay
This assay measures telomerase activity in cell extracts.
-
Cell Lysis: Collect ~100,000 cells and centrifuge. Resuspend the pellet in 40 µL of ice-cold NP-40 lysis buffer. Incubate on ice for 30 minutes.[9]
-
Telomerase Extension: Prepare a master mix containing TRAP buffer, dNTPs, a forward primer (e.g., TS), and a reverse primer (e.g., ACX). Add 1 µL of cell lysate to the master mix. Incubate at 25-30°C for 30-40 minutes to allow telomerase to add telomeric repeats to the TS primer.[9]
-
Heat Inactivation: Deactivate telomerase by heating the reaction to 95°C for 5 minutes.[9]
-
PCR Amplification: Amplify the extension products via PCR for 25-30 cycles (e.g., 95°C for 30s, 52-60°C for 30s, 72°C for 45s).[9][14]
-
Detection: Resolve the PCR products on a polyacrylamide gel. Telomerase activity is indicated by a characteristic ladder of 6-base pair repeats. A heat-inactivated lysate should be used as a negative control.[9]
Western Blot for c-Myc Protein Expression
This protocol quantifies changes in c-Myc protein levels following BMVC treatment.
-
Cell Treatment & Lysis: Culture cells (e.g., MCF-7) and treat with desired concentrations of BMVC (e.g., 4-10 µM) and a vehicle control (DMSO) for specified times (e.g., 24-72 hours). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Load 20-40 µg of total protein per lane on an SDS-polyacrylamide gel and separate proteins by electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[16]
-
Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc overnight at 4°C. Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Normalize c-Myc band intensity to a loading control like GAPDH or β-actin.[17]
Immunofluorescence for γH2AX Foci
This method visualizes DNA double-strand breaks as nuclear foci.
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with BMVC for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 30 minutes. Wash 3x with PBS. Permeabilize with 0.3% Triton X-100 in PBS for 30 minutes.[2]
-
Blocking: Block with 5% BSA in PBS for 30-60 minutes at room temperature.[2]
-
Primary Antibody Incubation: Incubate coverslips with a primary antibody against γH2AX (phospho-S139) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash 3x with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.[2]
-
Mounting and Imaging: Wash 3x with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.[2]
-
Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., Fiji/ImageJ).[2]
Visualizations
Standard Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the cellular effects of BMVC.
Conclusion and Future Directions
BMVC and its derivatives are potent G-quadruplex stabilizing agents that disrupt key oncogenic pathways. By targeting G4 structures in the c-MYC promoter and at telomeres, BMVC effectively represses a critical driver of cell proliferation and inhibits the primary mechanism of cancer cell immortalization. Furthermore, the induction of a genome-wide DNA damage response leading to cellular senescence provides a third, powerful anti-tumorigenic mechanism that is effective even in cancer cells that do not rely on telomerase.
For drug development professionals, BMVC represents a promising scaffold for the design of next-generation G4-targeted therapies. Future research should focus on:
-
Selectivity Profiling: Comprehensive screening against a wide array of genomic G-quadruplexes is needed to fully understand the selectivity profile of BMVC and to design derivatives with enhanced specificity for desired targets like c-MYC.
-
Off-Target Effects: A thorough investigation of potential off-target interactions is crucial to predict and mitigate possible toxicities.[18][19]
-
Pharmacokinetics and In Vivo Efficacy: Rigorous preclinical studies are required to evaluate the ADME (absorption, distribution, metabolism, and excretion) properties and in vivo anti-tumor efficacy of BMVC derivatives in relevant animal models.
By leveraging the multi-pathway inhibitory action of G-quadruplex stabilizers like BMVC, it may be possible to develop novel therapeutics that overcome the resistance mechanisms often encountered with single-target agents.
References
- 1. Emulsified BMVC derivative induced filtration for G-quadruplex DNA structural separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Custom G4 Microarrays Reveal Selective G-Quadruplex Recognition of Small Molecule BMVC: A Large-Scale Assessment of Ligand Binding Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of senescence in cancer cells by the G-quadruplex stabilizer, BMVC4, is independent of its telomerase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Conformation Regulates Gene Expression: The MYC Promoter and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Controlling the Master: Chromatin Dynamics at the MYC Promoter Integrate Developmental Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resolving the Ligand Binding Specificity in c-MYC G-quadruplex DNA: Absolute Binding Free Energy Calculations and SPR Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of senescence in cancer cells by the G-quadruplex stabilizer, BMVC4, is independent of its telomerase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roles of ATM and ATR-Mediated DNA Damage Responses during Lytic BK Polyomavirus Infection | PLOS Pathogens [journals.plos.org]
- 13. biorxiv.org [biorxiv.org]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
- 16. Serum protocol for c-Myc Antibody (NB600-336): Novus Biologicals [novusbio.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Exploratory Studies on the Function of Bone Morphogenetic Protein 2 (BMP2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bone Morphogenetic Protein 2 (BMP2) is a pleiotropic cytokine belonging to the transforming growth factor-beta (TGF-β) superfamily of proteins.[1][2][3][4] Initially identified for its remarkable ability to induce ectopic bone and cartilage formation, subsequent research has unveiled its critical roles in a multitude of developmental processes, including cardiogenesis, neurogenesis, and cellular differentiation.[1][4][5] In adult organisms, BMP2 is essential for bone remodeling and homeostasis.[1] Dysregulation of BMP2 signaling is implicated in various pathological conditions, ranging from skeletal disorders to vascular calcification and cancer.[6][7] This technical guide provides an in-depth exploration of BMP2 function, detailing its signaling pathways, key experimental protocols for its study, and quantitative data from functional assays.
Core Function and Signaling Pathways
BMP2 exerts its biological effects by binding to specific serine/threonine kinase receptors on the cell surface, initiating a cascade of intracellular events.[2][3] The signaling is primarily transduced through two distinct pathways: the canonical Smad-dependent pathway and the non-canonical Smad-independent pathways.
Canonical Smad-Dependent Pathway
The canonical pathway is the principal mechanism of BMP2 signal transduction. It involves the following key steps:
-
Ligand Binding and Receptor Complex Formation: BMP2 binds to a pre-formed complex of type I (BMPR1A/ALK3 and BMPR1B/ALK6) and type II (BMPR2) receptors.[1][3][5]
-
Receptor Activation: Upon BMP2 binding, the constitutively active BMPR2 phosphorylates and activates the type I receptor.[1][2]
-
Smad Phosphorylation: The activated type I receptor then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[1]
-
Smad Complex Formation and Nuclear Translocation: The phosphorylated R-Smads form a complex with the common mediator Smad (co-Smad), Smad4. This complex then translocates into the nucleus.[1]
-
Gene Transcription Regulation: In the nucleus, the Smad complex acts as a transcription factor, binding to specific DNA sequences (BMP-responsive elements) in the promoter regions of target genes to regulate their expression.[1] Key target genes include Runt-related transcription factor 2 (RUNX2) and Osterix (Osx), which are master regulators of osteoblast differentiation.[1]
Non-Canonical (Smad-Independent) Pathways
BMP2 can also signal through pathways that do not involve Smads. These pathways are crucial for modulating the cellular response to BMP2 and are often activated in a cell-type and context-specific manner. The primary non-canonical pathways include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: BMP2 can activate the ERK, p38, and JNK MAPK pathways.[8] These pathways are involved in regulating osteoblast differentiation and other cellular processes.[5]
-
Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway: The PI3K/AKT pathway is another important non-canonical route for BMP2 signaling, playing a role in cell survival and differentiation.[3][8]
Visualizing BMP2 Signaling Pathways
Canonical and Non-Canonical BMP2 Signaling
Caption: Canonical and non-canonical BMP2 signaling pathways.
Quantitative Data on BMP2 Function
The biological activity of BMP2 has been quantified in numerous studies, providing valuable data for understanding its potency and for the development of therapeutics.
Table 1: In Vitro Bioactivity of BMP2 in Osteogenic Differentiation
| Cell Line | BMP2 Concentration | Assay | Outcome | Fold Change/EC50 | Reference |
| C2C12 (mouse myoblast) | 0-10 µg/ml | Alkaline Phosphatase (ALP) Activity | Increased ALP activity | EC50: ~200-400 ng/ml | [9] |
| hMSCs (human mesenchymal stem cells) | ~100 ng/ml | qPCR for BMP2 mRNA | Overexpression of BMP2 | ~500-fold increase | [10] |
| hMSCs | ~100 ng/ml | qPCR for RUNX2, ALP, OCN | Upregulation of osteogenic markers | Significant increase | [11] |
| Rat BMSCs (bone marrow stromal cells) | Lentiviral overexpression | ALP Activity & Mineralization | Increased ALP activity and calcium nodule formation | Significantly increased | [12] |
| Human pre-osteoblasts | 1 and 2 µg/mL | qPCR for IBSP | Increased integrin-binding sialoprotein expression | Strongly increased vs. control | [13] |
Table 2: BMP2 Protein Interactions and Binding Kinetics
| Interacting Protein | Method | Dissociation Constant (Kd) | Key Finding | Reference |
| Noggin (antagonist) | Bio-layer interferometry | 0.36 ± 0.07 nM | High-affinity binding, confirming potent antagonism. | [14] |
| Procollagen (B1174764) II | Biosensor and immuno-precipitation assays | Not specified | Site-specific, high-affinity binding to the D4-period of the collagen triple helix. | [15] |
| High-affinity affibody | Biolayer interferometry | 1.1 ± 0.1 nM | Engineered protein with strong binding to BMP2. | [16] |
| Low-affinity affibody | Biolayer interferometry | 27 ± 1 nM | Engineered protein with weaker binding to BMP2. | [16] |
Role in Disease: Vascular Calcification
While essential for bone health, aberrant BMP2 signaling is a key driver of vascular calcification, a process where calcium phosphate (B84403) deposits accumulate in blood vessels, leading to increased cardiovascular risk.[6] Studies have shown that BMP2 is expressed in calcified atherosclerotic lesions.[6][17] In vascular smooth muscle cells (VSMCs), BMP2 promotes a phenotypic switch towards an osteoblast-like cell, characterized by the expression of osteogenic markers and subsequent mineralization.[7][17]
Table 3: Quantitative Analysis of BMP2 System in an In Vitro Vascular Calcification Model
| Condition | Cell Type | Gene | Outcome | p-value | Reference |
| Calcifying medium (static) | HCASMCs | BMP2 | Increased mRNA expression | p = 0.01 | [18] |
| Calcifying medium (dynamic co-culture with HCAECs) | HCASMCs | BMP2 | Marked increase in mRNA expression | Not specified | [18] |
| Calcifying medium (dynamic co-culture with HCAECs) | HCASMCs | BMP4 | Marked increase in mRNA expression | Not specified | [18] |
| Calcifying medium (dynamic co-culture with HCAECs) | HCASMCs | BMPR1A | Marked increase in mRNA expression | p = 0.04 | [18] |
| Calcifying medium (dynamic co-culture with HCAECs) | HCASMCs | BMPR2 | Marked increase in mRNA expression | p = 0.001 | [18] |
HCASMCs: Human Coronary Artery Smooth Muscle Cells; HCAECs: Human Coronary Artery Endothelial Cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of BMP2 function. Below are protocols for key experiments.
Protocol 1: In Vitro Osteogenic Differentiation Assay using C2C12 cells
Objective: To assess the bioactivity of recombinant human BMP2 (rhBMP2) by measuring its ability to induce alkaline phosphatase (ALP) activity in C2C12 myoblast cells.
Materials:
-
C2C12 cells (ATCC CRL-1772)
-
DMEM with 10% FBS (complete growth medium)
-
DMEM with 2% FBS (maintenance medium)
-
rhBMP2
-
96-well tissue culture plates
-
ALP activity assay kit (e.g., p-nitrophenyl phosphate-based)
-
Plate reader
Procedure:
-
Cell Seeding: Plate C2C12 cells at a density of 1 x 10^4 cells/well in a 96-well plate and culture in complete growth medium at 37°C for 24 hours.[19]
-
rhBMP2 Preparation: Prepare a stock solution of rhBMP2 and perform serial dilutions in maintenance medium to achieve the desired concentration range (e.g., 1 ng/mL to 2048 ng/mL).[19]
-
Cell Treatment: After 24 hours, replace the growth medium with the prepared rhBMP2 dilutions. Include a negative control (maintenance medium only).
-
Incubation: Incubate the cells for 3 to 6 days at 37°C.[19]
-
ALP Activity Measurement:
-
Wash the cells with PBS.
-
Lyse the cells according to the ALP kit manufacturer's instructions.
-
Add the p-nitrophenyl phosphate substrate to the cell lysates.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the absorbance at 405 nm using a plate reader.
-
-
Data Analysis: Construct a dose-response curve by plotting ALP activity against the log of the rhBMP2 concentration. Calculate the EC50 value using a four-parameter logistic regression model.[9]
Visualizing the Osteogenic Differentiation Workflow
Caption: Workflow for BMP2-induced osteogenic differentiation assay.
Protocol 2: Analysis of BMP2 Protein Interactions by Bio-Layer Interferometry (BLI)
Objective: To quantitatively measure the binding kinetics (association and dissociation rates) between BMP2 and an interacting protein (e.g., Noggin).
Materials:
-
BLI instrument (e.g., Octet)
-
Streptavidin-coated biosensors
-
Biotinylated ligand (e.g., Noggin)
-
Analyte (BMP2) at various concentrations
-
Assay buffer (e.g., PBS with 0.02% Tween 20)
Procedure:
-
Sensor Hydration: Hydrate streptavidin biosensors in the assay buffer for at least 10 minutes.
-
Baseline: Establish a baseline reading for the hydrated sensors in the assay buffer for 60 seconds.
-
Ligand Immobilization: Immobilize the biotinylated ligand (e.g., 25 nM of biotinylated Noggin) onto the streptavidin biosensors for 120 seconds.[16]
-
Second Baseline: Establish a new baseline for the ligand-coated sensors in the assay buffer for 60 seconds.
-
Association: Transfer the sensors to wells containing various concentrations of the analyte (BMP2, e.g., 0-125 nM) and measure the association for 120 seconds.[16]
-
Dissociation: Move the sensors back to the assay buffer wells and measure the dissociation for 120 seconds.[16]
-
Data Analysis: Fit the association and dissociation curves globally using a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[16]
Conclusion
BMP2 is a potent signaling molecule with a well-defined role in osteogenesis and a complex, emerging role in various pathologies. The canonical Smad pathway is the primary mediator of its effects, complemented by non-canonical pathways that fine-tune the cellular response. Quantitative assays for bioactivity and protein interactions are essential tools for dissecting its function and for the development of novel therapeutics that either harness or inhibit its powerful effects. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals engaged in the study of BMP2.
References
- 1. Bone Morphogenetic Protein-2 in Development and Bone Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Bone morphogenetic protein 2 - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. The role of bone morphogenetic protein signaling in vascular calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Vascular Calcification: New Insights Into BMP Type I Receptor A [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of rhBMP2 in bioactive bone materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Bone morphogenetic protein-2 enhances the osteogenic differentiation capacity of mesenchymal stromal cells derived from human bone marrow and umbilical cord - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of bone morphogenetic protein-2 in osteogenic differentiation of mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Structural analysis of the interaction between human cytokine BMP-2 and the antagonist Noggin reveals molecular details of cell chondrogenesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Site-specific interaction of bone morphogenetic protein 2 with procollagen II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. BMP-2 Promotes Phosphate Uptake, Phenotypic Modulation, and Calcification of Human Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring Bone Morphogenetic Protein-2 and -4 mRNA Expression and Their Receptor Assessment in a Dynamic In Vitro Model of Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Evaluation of Recombinant Bone Morphogenetic Protein-2 Bioactivity for Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BMVC Class G-Quadruplex Stabilizers in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
The BMVC (3,6-bis(1-methyl-4-vinylpyridinium)carbazole diiodide) family of compounds, including BMVC, BMVC2 (o-BMVC), and BMVC4, are potent G-quadruplex (G4) stabilizers.[1][2][3] G-quadruplexes are four-stranded secondary structures that can form in guanine-rich DNA and RNA sequences. These structures are prevalent in functionally significant regions of the human genome, such as telomeres and the promoter regions of oncogenes (e.g., c-myc).[3][4] By binding to and stabilizing these G4 structures, BMVC compounds can interfere with critical cellular processes like DNA replication and transcription, making them promising candidates for anticancer therapeutic development.[5][6][7]
These application notes provide an overview of the mechanism of action of BMVC compounds and detailed protocols for key cell-based assays to evaluate their efficacy, drawing upon published data for the well-characterized members of this class, BMVC and BMVC4.
Mechanism of Action
BMVC compounds exert their anticancer effects primarily through the stabilization of G-quadruplex structures, leading to the induction of DNA damage responses, cellular senescence, and apoptosis.[3][5] The proposed signaling pathway involves several key steps:
-
G-Quadruplex Stabilization: BMVC compounds bind to and stabilize G4 structures in telomeres and oncogene promoters.[5][7]
-
Telomerase Inhibition: Stabilization of telomeric G-quadruplexes can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length in most cancer cells. This leads to progressive telomere shortening and uncapping.[5]
-
Oncogene Transcription Repression: By stabilizing G4 structures in the promoter regions of oncogenes such as c-myc, BMVC compounds can suppress their transcription.[3]
-
DNA Damage Response (DDR) Activation: The stabilization of G4 structures can be recognized by the cell as DNA damage, leading to the activation of the DNA damage response pathway, often mediated by ataxia telangiectasia-mutated (ATM) kinase.[3][7]
-
Induction of Cellular Senescence and Apoptosis: The sustained activation of the DDR pathway can trigger cellular senescence, a state of irreversible growth arrest, or apoptosis (programmed cell death), ultimately leading to the demise of cancer cells.[3][5]
Signaling Pathway Diagram
Caption: Signaling pathway of BMVC compounds.
Experimental Protocols
The following are detailed protocols for assessing the cellular effects of BMVC compounds.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of BMVC compounds on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (e.g., H1299)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
BMVC compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the BMVC compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cellular Senescence Assay (SA-β-Gal Staining)
Objective: To detect the induction of cellular senescence in cancer cells following treatment with BMVC compounds.
Materials:
-
Cancer cells treated with BMVC compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)
-
Microscope
Procedure:
-
Seed and treat cells with the BMVC compound for the desired duration (e.g., several days).
-
Wash the cells twice with PBS.
-
Fix the cells with the fixation solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the staining solution to the cells and incubate overnight at 37°C in a non-CO2 incubator.
-
Observe the cells under a microscope for the development of a blue color, indicative of senescence-associated β-galactosidase activity.
-
Quantify the percentage of blue-stained (senescent) cells.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis and necrosis in cancer cells treated with BMVC compounds.
Materials:
-
Cancer cells treated with BMVC compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the BMVC compound for the desired time period.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of BMVC compounds on cell cycle distribution.
Materials:
-
Cancer cells treated with BMVC compound
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with the BMVC compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Diagram
Caption: Workflow for evaluating BMVC compounds.
Quantitative Data Summary
The following tables summarize representative quantitative data for BMVC and BMVC4 from published studies.
Table 1: Inhibitory Concentration (IC50) of BMVC Compounds
| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |
| BMVC | H1299 | Not Specified | ~0.2 (Telomerase Inhibition) | [5] |
| BMVC4 | Multiple | Not Specified | 0.2 (Telomerase Inhibition) | [3] |
Table 2: Effects of BMVC Compounds on Cell Cycle and Apoptosis
| Compound | Cell Line | Treatment | Effect | Reference |
| BMVC | H1299 | 0.5 µM for 18 days | Increased sub-G1 phase (apoptosis) | [5] |
| BMVC4 | Various | Not Specified | Induction of senescence | [3][7] |
Conclusion
The BMVC class of G-quadruplex stabilizers represents a promising avenue for anticancer drug development. The protocols and data presented here provide a framework for researchers to investigate the cellular effects of these compounds. By utilizing these standardized assays, scientists can effectively characterize the mechanism of action and determine the therapeutic potential of novel BMVC derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Induction of senescence in cancer cells by the G-quadruplex stabilizer, BMVC4, is independent of its telomerase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facebook [cancer.gov]
- 7. Induction of senescence in cancer cells by the G-quadruplex stabilizer, BMVC4, is independent of its telomerase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of BMVC2 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMVC2, also known as o-BMVC (3,6-bis(1-methyl-2-vinylpyridinium)carbazole diiodide), is a carbazole (B46965) derivative that functions as a G-quadruplex (G4) stabilizer.[1][2] G-quadruplexes are secondary structures formed in guanine-rich sequences of DNA and RNA, which are notably present in telomeres and the promoter regions of various oncogenes. By binding to and stabilizing these G4 structures, this compound can inhibit the activity of telomerase, an enzyme crucial for telomere maintenance and highly active in the majority of cancer cells.[3][4] This action can lead to the shortening of telomeres, ultimately inducing cellular senescence and apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.[3] this compound is an isomer of the more extensively studied BMVC, and both compounds exhibit fluorescence that intensifies upon binding to G4 structures, allowing for their use as fluorescent probes to visualize G4s within cells.[1][2]
These application notes provide a comprehensive guide for the utilization of this compound in preclinical animal models, with a focus on cancer research. The protocols and data presented are primarily based on studies conducted with the closely related parent compound, BMVC, and should be adapted and optimized for this compound.
Mechanism of Action: G-Quadruplex Stabilization
This compound exerts its biological effects by targeting and stabilizing G-quadruplex structures. This mechanism of action disrupts key cellular processes in cancer cells, as illustrated in the signaling pathway below.
Data Presentation: In Vivo Efficacy of BMVC in a Murine Tumor Model
The following table summarizes the quantitative data from a study on the parent compound BMVC in a TC-1 tumor model in mice. This data can serve as a reference for designing efficacy studies with this compound.
| Treatment Group | N | Mean Tumor Volume (mm³) ± SD (Day 24) | Tumor Growth Inhibition (%) | Reference |
| Control | 5 | 2542 ± 181 | - | [5] |
| Light Only | 5 | 1533 ± 766 | 39.7 | [5] |
| BMVC Only (5 mg/kg) | 5 | 1317 ± 108 | 48.2 | [5] |
| BMVC (5 mg/kg) + Light (iPDT) | 5 | 225 ± 79 | 91.1 | [5] |
Experimental Protocols
In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol is adapted from a study utilizing the parent compound BMVC and provides a framework for evaluating the antitumor efficacy of this compound.[5]
1. Animal Model:
-
Species: Immunocompromised mice (e.g., NOD-scid gamma (NSG) or nu/nu mice) are suitable for xenograft models.
-
Cell Line: A cancer cell line of interest that has been shown to be sensitive to G-quadruplex stabilizers in vitro. For example, TC-1 cells were used in the reference study.[5]
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cancer cells in a volume of 100-200 µL of a suitable medium (e.g., PBS or Matrigel mixture) into the flank of each mouse.
2. Drug Formulation and Administration:
-
Formulation: Dissolve this compound in a sterile, biocompatible vehicle suitable for intravenous injection, such as sterile saline or a solution of DMSO diluted in saline. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.
-
Dosage: Based on the study with BMVC, a starting dose of 5 mg/kg for this compound can be considered.[5] Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD) and optimal effective dose.
-
Administration: Administer the this compound solution via intravenous (i.v.) injection into the tail vein.
3. Treatment Schedule:
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³) before initiating treatment.
-
Randomize mice into treatment and control groups (n=5-10 mice per group).
-
Treatment Groups:
-
Vehicle Control (i.v.)
-
This compound (e.g., 5 mg/kg, i.v.)
-
Optional: Positive control (a standard-of-care chemotherapy for the chosen cancer model)
-
-
Dosing Frequency: A single injection was used in the reference study.[5] Chronic dosing schedules (e.g., once or twice weekly) should be explored based on the MTD.
4. Efficacy Endpoints:
-
Tumor Volume: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight two to three times per week as an indicator of general toxicity.
-
Survival: Monitor animals for signs of morbidity and euthanize when tumors reach a predetermined size or if significant toxicity is observed. Overall survival can be a primary endpoint.
-
Post-mortem Analysis: At the end of the study, excise tumors and weigh them. Tissues can be collected for histological or molecular analysis.
5. Pharmacokinetic and Biodistribution Preliminary Assessment:
-
In a satellite group of tumor-bearing mice, administer a single dose of this compound (e.g., 5 mg/kg, i.v.).
-
Based on the fluorescence of the compound, tissue distribution can be assessed. In the BMVC study, fluorescence in the tumor peaked at 3 hours post-injection.[5]
-
Collect blood samples at various time points (e.g., 5 min, 15 min, 30 min, 1h, 3h, 6h, 24h) to determine the plasma concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
At a time point of anticipated peak tumor accumulation (e.g., 3 hours), euthanize the animals and collect tumors and major organs (liver, kidney, spleen, lung, heart, brain) to assess tissue distribution.
Toxicity Evaluation
A preliminary acute toxicity assessment should be performed prior to efficacy studies.
-
Animal Model: Use the same strain of mice as in the efficacy studies.
-
Dosing: Administer single intravenous doses of this compound at escalating levels (e.g., 5, 10, 25, 50 mg/kg) to different groups of mice (n=3-5 per group).
-
Observation: Monitor the animals for at least 14 days for signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
Endpoint: Determine the maximum tolerated dose (MTD), defined as the highest dose that does not cause severe morbidity or more than 10-15% body weight loss.
Important Considerations and Disclaimer
-
The provided protocols are based on research conducted with BMVC, an isomer of this compound. While this information serves as a valuable starting point, it is crucial to conduct independent dose-finding and toxicity studies for this compound to establish its specific in vivo properties.
-
The solubility and stability of this compound in formulation vehicles should be thoroughly characterized.
-
All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
By following these guidelines and protocols, researchers can effectively evaluate the in vivo potential of this compound as a novel G-quadruplex stabilizing agent for various therapeutic applications, particularly in the field of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Fluorescent Anti-Cancer Agent, 3,6-bis(1-methyl-4-vinylpyridinium) Carbazole Diiodide, Stains G-Quadruplexes in Cells and Inhibits Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel carbazole derivative, BMVC: a potential antitumor agent and fluorescence marker of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photo-Induced Antitumor Effect of 3,6-Bis(1-methyl-4-vinylpyridinium) Carbazole Diiodide - PMC [pmc.ncbi.nlm.nih.gov]
BMVC2: Application Notes and Protocols for a G-quadruplex Stabilizer
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BMVC2, also known as o-BMVC, is a bisubstituted carbazole (B46965) derivative of BMVC and functions as a G-quadruplex (G4) stabilizer.[1][2] G-quadruplexes are secondary structures found in nucleic acids that are enriched in guanine-rich sequences. These structures are notably present in telomeres and the promoter regions of various oncogenes, such as c-myc.[3][4] By stabilizing these G4 structures, this compound can modulate gene expression and other cellular processes. For instance, stabilization of the G4 structure in the c-myc promoter has been shown to repress its transcription.[3][4] The parent compound, BMVC, has been observed to induce senescence and apoptosis in cancer cells, a mechanism that may be independent of telomerase inhibition.[5] This document provides an overview of the available data on this compound, including protocols for its preparation and use in in vitro settings, and discusses potential in vivo administration based on related compounds.
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | o-BMVC | [1][2] |
| CAS Number | 850559-51-2 | [1] |
| Molecular Formula | C28H25I2N3 | [1] |
| Molecular Weight | 657.33 g/mol | [1] |
| Appearance | Solid (Yellow to orange) | [1] |
In Vitro Solubility and Stock Solution Preparation
| Solvent | Concentration | Notes | Reference |
| DMSO | 16.67 mg/mL (25.36 mM) | Requires sonication. Hygroscopic DMSO can affect solubility; use newly opened solvent. | [1] |
Note: For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, away from moisture. Avoid repeated freeze-thaw cycles.[1]
Preclinical In Vivo Data (Related Compound: BMVC)
Disclaimer: The following data is for the related compound BMVC, as no specific in vivo dosage and administration guidelines for this compound are publicly available. This information should be used as a starting point for dose-ranging studies.
| Compound | Animal Model | Dosage | Administration Route | Dosing Schedule | Observed Effect | Reference |
| BMVC | BALB/cAnN.Cg-Foxn1nu/CrlNarl mice | 1 mg/kg | Intraperitoneal injection | Every 3 days | Delayed tumorigenic potential of cancer cells | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid compound
-
Anhydrous, newly opened DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
Procedure:
-
Weigh the required amount of this compound solid in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, use 6.57 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Briefly vortex the solution.
-
Place the tube in an ultrasonic bath and sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Protocol 2: In Vitro Cell Viability Assay (CCK8)
This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell Counting Kit-8 (CCK8) reagent
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Western Blotting for c-myc Expression
This protocol describes how to assess the effect of this compound on the protein expression levels of c-myc.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-c-myc and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the desired concentrations of this compound for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-c-myc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Mandatory Visualization
Caption: Proposed signaling pathway of this compound action.
Caption: General experimental workflow for in vitro studies.
References
- 1. Induction of senescence in cancer cells by the G-quadruplex stabilizer, BMVC4, is independent of its telomerase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structures of 1:1 and 2:1 complexes of BMVC and MYC promoter G-quadruplex reveal a mechanism of ligand conformation adjustment for G4-recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols for the Quantification of BMVC2
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMVC2, chemically known as 3,6-bis(1-methyl-4-vinylpyridinium)carbazole diiodide, is a fluorescent G-quadruplex stabilizer with potent anticancer properties. Its mechanism of action involves the stabilization of G-quadruplex structures in telomeric DNA and oncogene promoter regions, leading to the inhibition of telomerase and the induction of cellular senescence in cancer cells.[1][2] Accurate quantification of this compound in various matrices is crucial for pharmacokinetic studies, drug efficacy evaluation, and formulation development.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Fluorescence Spectroscopy.
Analytical Methods for this compound Quantification
A summary of the performance characteristics of the described analytical methods is presented below. Due to the limited availability of published validation data for this compound, the following tables include representative data from the analysis of structurally similar compounds, such as carbazole (B46965) derivatives and bis-pyridinium compounds, to provide a practical reference for method development and validation.[3][4]
Data Presentation
Table 1: HPLC-UV Method Parameters for a Representative Carbazole Derivative [4]
| Parameter | Value |
| Linearity Range (µg/mL) | 9.57 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 3.15 |
| Limit of Quantification (LOQ) (µg/mL) | 9.57 |
| Intra-day Precision (%RSD) | < 2.0 |
| Inter-day Precision (%RSD) | < 2.5 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
Table 2: LC-MS/MS Method Parameters for a Representative Bis-Pyridinium Compound in Plasma [3]
| Parameter | Value |
| Linearity Range (µg/mL) | 0.156 - 10 |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.216 |
| Intra-day Precision (%CV) | 4.28 - 14.98 |
| Inter-day Precision (%CV) | 3.53 - 13.20 |
| Intra-day Accuracy (% Error) | -8.73 to 4.61 |
| Inter-day Accuracy (% Error) | 0.39 to 13.77 |
Experimental Protocols
Quantification of this compound by HPLC-UV
This protocol describes a method for the quantification of this compound in a solution, adaptable for biological matrices with appropriate sample preparation.
a. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Phosphate buffer
b. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
c. Chromatographic Conditions
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound (a carbazole derivative showed absorption maxima at 356 nm and 450 nm).[5]
-
Injection Volume: 10 µL
d. Standard Solution Preparation
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from the LOQ to the upper limit of linearity.
e. Sample Preparation (from plasma)
-
To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the HPLC system.
f. Data Analysis
-
Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Quantification of this compound by LC-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of this compound in biological matrices like plasma.
a. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
b. Instrumentation
-
Liquid Chromatography system coupled to a tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
c. LC-MS/MS Conditions
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound and the IS into the mass spectrometer. The precursor ion will be the molecular ion [M]+, and the product ions will be characteristic fragments.
d. Standard and Sample Preparation
-
Follow the procedures outlined in the HPLC-UV section, adding the internal standard to all calibration standards and samples before protein precipitation.
e. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Quantification of this compound by Fluorescence Spectroscopy
This protocol leverages the intrinsic fluorescence of this compound for its quantification in solution.
a. Materials and Reagents
-
This compound reference standard
-
Appropriate solvent (e.g., DMSO, buffer solution)
b. Instrumentation
-
Fluorescence spectrophotometer
c. Spectroscopic Conditions
-
Excitation Wavelength (λex): To be determined by measuring the excitation spectrum (likely in the range of 350-450 nm).
-
Emission Wavelength (λem): To be determined by measuring the emission spectrum (likely in the range of 500-600 nm).
-
Slit Widths: 5 nm for both excitation and emission.
d. Standard Solution Preparation
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent like DMSO.
-
Serially dilute the stock solution with the assay buffer to prepare calibration standards. Ensure the final absorbance of the solutions is below 0.05 AU to avoid inner filter effects.[6]
e. Measurement Procedure
-
Warm up the fluorescence spectrophotometer.
-
Set the excitation and emission wavelengths.
-
Use the assay buffer as a blank to zero the instrument.
-
Measure the fluorescence intensity of the calibration standards and the unknown samples.
f. Data Analysis
-
Construct a calibration curve by plotting the fluorescence intensity against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Mandatory Visualizations
Signaling Pathway of this compound
This compound acts by stabilizing G-quadruplex structures, which are prevalent in telomeric regions and the promoter regions of certain oncogenes like c-myc. This stabilization inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length in cancer cells. The inability to maintain telomeres leads to telomere shortening and uncapping. This telomere dysfunction is recognized by the DNA damage response (DDR) machinery, activating pathways mediated by kinases such as ATM and ATR. The sustained DDR signaling ultimately triggers cellular senescence, a state of irreversible cell cycle arrest, thereby inhibiting tumor growth.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Binding Study of the Fluorescent Carbazole Derivative with Human Telomeric G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A liquid chromatographic-mass spectrometric (LC-MS) method for the analysis of the bis-pyridinium oxime ICD-585 in plasma: application in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. public.pensoft.net [public.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Telomere-related DNA damage response pathways in cancer therapy: prospective targets [frontiersin.org]
Application of BMVC Derivatives in Fluorescence Microscopy for G-Quadruplex Visualization
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMVC (3,6-bis(1-methyl-4-vinylpyridinium)carbazole diiodide) and its derivatives are fluorescent probes renowned for their ability to selectively bind to and stabilize G-quadruplex (G4) DNA structures.[1] These four-stranded secondary structures are prevalent in telomeric regions and the promoter regions of various oncogenes, such as MYC, making them significant targets in cancer research and drug development. The fluorescence of BMVC derivatives is significantly enhanced upon binding to G4-DNA, enabling the visualization of these structures within cells. This property allows for the differentiation between cancerous and normal cells, as cancer cells often exhibit a higher prevalence of G4 structures.[2] This application note provides detailed protocols for the use of BMVC derivatives in fluorescence microscopy for the visualization of G4-DNA in both live and fixed cells, summarizes key quantitative data, and illustrates the underlying molecular pathways.
Data Presentation
The photophysical and binding properties of BMVC and its derivatives are crucial for their application in fluorescence microscopy. The following tables summarize key quantitative data gathered from various studies.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~440 nm | For BMVC.[2] |
| Emission Maximum (λem) | ~545 nm (bound to dsDNA), ~575 nm (bound to G4-DNA) | For BMVC.[3] |
| Fluorescence Lifetime (τ) | ~1.2 ns (bound to duplex DNA), ≥2.4 ns (bound to G4-DNA) | For o-BMVC, a derivative commonly used in FLIM.[2] |
Note: The term "BMVC2" is not consistently defined in the literature. The data presented here pertains to BMVC and its well-characterized derivatives like o-BMVC.
Signaling Pathway and Mechanism of Action
BMVC derivatives exert their effects by directly interacting with G4-DNA structures, leading to the modulation of key cellular processes. The stabilization of G4s in promoter regions of oncogenes can act as a steric hindrance to the transcriptional machinery, leading to downregulation of gene expression.
Caption: BMVC binds to and stabilizes G-quadruplex DNA in the MYC promoter, inhibiting transcription and reducing MYC protein levels.
Experimental Workflow for Live-Cell Imaging
This workflow outlines the key steps for visualizing G-quadruplex DNA in living cells using a BMVC derivative.
References
Standard Operating Procedure for BMVC2 Handling: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction to BMVC2
This compound, also known as o-BMVC, is a bisubstituted carbazole (B46965) derivative of BMVC. It functions as a G-quadruplex (G4) stabilizer.[1][2] G-quadruplexes are secondary structures found in nucleic acids that are rich in guanine. In the context of diseases like c9ALS/FTD (amyotrophic lateral sclerosis and frontotemporal dementia), the expanded GGGGCC repeat in the C9orf72 gene can form these G4 structures in its transcribed RNA, r(G4C2)exp. These structures can lead to neurotoxicity through a process called Repeat-Associated Non-ATG (RAN) translation, which produces toxic dipeptide repeat proteins.[3][4] this compound is a valuable research tool for studying the roles of G-quadruplexes in these disease processes by selectively binding to and stabilizing these structures, thereby inhibiting RAN translation.[3]
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Full Chemical Name | 3,6-bis(1-methyl-2-vinylpyridinium) carbazole diiodide | [5][6] |
| Synonyms | o-BMVC | [1][2] |
| Molecular Formula | C28H25I2N3 | [7] |
| Molecular Weight | 657.33 g/mol | [7] |
| Appearance | Yellow to orange solid | [7] |
| Solubility | Soluble in DMSO (16.67 mg/mL or 25.36 mM with sonication) | [7] |
Safety, Handling, and Storage
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety glasses with side shields or goggles.[8]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[9]
-
Body Protection: Wear a lab coat.
3.2. Handling
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Avoid contact with skin and eyes.[9] In case of contact, rinse immediately with plenty of water.
-
Wash hands thoroughly after handling.[9]
3.3. Storage
-
Solid Form: Store at 4°C, sealed away from moisture.[7]
-
In Solvent:
-
Important: Avoid repeated freeze-thaw cycles of solutions.[7] Aliquot stock solutions into single-use volumes.
Experimental Protocols
4.1. Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid
-
Anhydrous DMSO (newly opened bottle recommended for optimal solubility)[7]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound solid in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, add 0.1521 mL of DMSO to 1 mg of this compound.[7]
-
Vortex the tube thoroughly to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the tube until a clear solution is obtained.[7]
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[7]
4.2. Cell-Based Assay for Inhibition of RAN Translation
This protocol provides a general framework for assessing the inhibitory effect of this compound on RAN translation using a NanoLuc® reporter assay. This reporter is recommended as BMVC compounds can interfere with GFP signals.[3]
Materials:
-
Cells expressing a (G4C2)n-NanoLuc® reporter construct
-
Appropriate cell culture medium and supplements
-
This compound stock solution (10 mM in DMSO)
-
Nano-Glo® Luciferase Assay System
-
Luminometer
-
White, opaque 96-well plates suitable for luminescence measurements
Procedure:
-
Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
-
Incubation: Incubate the plate for a predetermined period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Luminescence Measurement:
-
Allow the plate to equilibrate to room temperature.
-
Prepare the Nano-Glo® Luciferase Assay Reagent according to the manufacturer's instructions.
-
Add the reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the this compound-treated wells to the vehicle control.
-
Plot the normalized values against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Logical Relationships
5.1. RAN Translation Pathway in c9ALS/FTD
The expanded GGGGCC repeats in the C9orf72 gene are transcribed into RNA containing r(G4C2)exp. This RNA forms stable G-quadruplex and hairpin structures that can initiate translation without a canonical AUG start codon, a process known as Repeat-Associated Non-ATG (RAN) translation.[10][11][12] This leads to the production of toxic dipeptide repeat proteins (DPRs), which accumulate in neurons and are a hallmark of c9ALS/FTD pathology.[4]
Caption: The RAN translation pathway in c9ALS/FTD.
5.2. Mechanism of Action of this compound
This compound acts by binding to and stabilizing the G-quadruplex and hairpin structures in the r(G4C2)exp RNA. This stabilization is thought to sterically block the ribosomal machinery from initiating RAN translation, thereby preventing the production of toxic DPRs and mitigating downstream neuronal toxicity.
Caption: Mechanism of action of this compound in inhibiting RAN translation.
Quantitative Data Summary
The following table summarizes available quantitative data for BMVC and related compounds. While a specific IC50 for this compound in inhibiting RAN translation is not provided in the search results, it is noted to have similar unfolding parameters to BMVC, suggesting comparable G4 stabilizing activity.[7]
| Compound | Target/Assay | IC50 | Reference |
| BMVC | Telomerase | ~0.2 µM | [13] |
| BMVC | Taq DNA polymerase | ~2.5 µM | [13] |
| Compound 1 (related small molecule) | r(G4C2)exp RAN translation | 0.27 µM | [3] |
| Compound 4 (related small molecule) | r(G4C2)exp RAN translation | 1.6 µM | [3] |
| mo(G2C4)4 (oligonucleotide) | r(G4C2)exp RAN translation | 7.6 µM | [3] |
References
- 1. This compound (o-BMVC) | G-quadruplex Stabilizer | DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Hairpin Form of r(G4C2)exp in c9ALS/FTD is Repeat-associated non-ATG Translated and a Target for Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C9orf72-mediated ALS and FTD: multiple pathways to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insights from Binding on Quadruplex Selective Carbazole Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sds.chemtel.net [sds.chemtel.net]
- 9. itwperformancepolymers.com [itwperformancepolymers.com]
- 10. New developments in RAN translation: insights from multiple diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ataxia.org [ataxia.org]
- 12. Repeat-associated non-ATG (RAN) translation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring BMVC2 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the efficacy of BMVC2, a G-quadruplex stabilizing agent with potential as an anti-cancer therapeutic. The following sections detail the mechanism of action of this compound and provide step-by-step protocols for key in vitro and in vivo experiments to assess its biological activity.
Mechanism of Action
This compound (3,6-bis(1-methyl-4-vinylpyridinium)carbazole diiodide) is a carbazole (B46965) derivative that exhibits a high affinity for G-quadruplex (G4) DNA structures.[1] These four-stranded secondary structures are found in guanine-rich regions of the genome, notably in telomeres and the promoter regions of oncogenes such as c-myc.[2][3] By binding to and stabilizing these G4 structures, this compound can elicit its anti-cancer effects through two primary pathways:
-
Telomerase Inhibition and Telomere Dysfunction: Telomeres, the protective caps (B75204) at the ends of chromosomes, consist of repetitive G-rich sequences. In many cancer cells, the enzyme telomerase is highly active, maintaining telomere length and enabling replicative immortality.[4] The G-rich overhang of telomeres can fold into a G-quadruplex structure. This compound stabilizes this structure, which in turn inhibits telomerase activity, as the enzyme cannot extend the folded G4 structure.[1][2] This leads to progressive telomere shortening with each cell division, ultimately triggering cellular senescence or apoptosis.[2]
-
Downregulation of Oncogene Expression: The promoter region of the c-myc oncogene contains a G-quadruplex-forming sequence that acts as a transcriptional silencer.[3] this compound binds to and stabilizes this G4 structure, repressing c-myc transcription.[3][5] The downregulation of c-myc, a key regulator of cell proliferation and growth, contributes to the anti-tumor activity of this compound.[2][5]
Furthermore, the stabilization of G-quadruplexes by compounds like this compound can lead to DNA damage, activating DNA damage response pathways and potentially inducing cell cycle arrest and senescence.[2]
Quantitative Data Summary
The following tables summarize representative quantitative data on the efficacy of this compound and its analogs from published studies.
Table 1: In Vitro Efficacy of BMVC Analogs in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| BMVC4 | A549 (Lung Carcinoma) | Telomerase Activity (TRAP) | 0.2 | [2] |
| BMVC | MCF-7 (Breast Cancer) | c-myc mRNA expression | ~50% reduction at 4 µM | [5] |
| BMVC | HeLa (Cervical Cancer) | Cell Viability | Not Specified | [2] |
| BMVC4 | U2OS (Osteosarcoma - ALT) | Senescence Induction | Phenotypically observed | [2] |
Table 2: Effect of BMVC on c-myc Expression in MCF-7 Cells
| Treatment | Duration | MYC Protein Level | MYC mRNA Level | Reference |
| 4 µM BMVC | 48h | Significantly Reduced | ~50% Reduction | [5] |
| 10 µM BMVC | 48h | Significantly Reduced | <50% Reduction | [5] |
| 4 µM BMVC | 72h | Further Reduced | ~50% Reduction | [5] |
| 10 µM BMVC | 72h | Further Reduced | <50% Reduction | [5] |
Experimental Protocols
In Vitro Assays
1. Telomerase Repeat Amplification Protocol (TRAP) Assay
This assay measures the ability of this compound to inhibit telomerase activity in cell extracts.[1][4][6]
-
Principle: In the first step, telomerase present in a cell lysate adds telomeric repeats to a synthetic substrate primer (TS). In the second step, these extension products are amplified by PCR. The presence of a telomerase inhibitor like this compound will reduce or prevent the generation of these PCR products.[4][6]
-
Materials:
-
Cancer cell line (e.g., HCT116, H1299)
-
NP-40 Lysis Buffer
-
TRAP PCR Kit (containing TS primer, ACX primer, control template, dNTPs, Taq polymerase, and buffer)
-
This compound
-
RNase-free water
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
DNA staining dye (e.g., SYBR Green)
-
-
Procedure:
-
Cell Lysate Preparation:
-
TRAP Reaction:
-
Prepare a master mix containing TRAP buffer, dNTPs, Cy5-labeled TS primer, primer mix, BSA, and Taq polymerase.[1]
-
In separate PCR tubes, add 1 µL of cell lysate.
-
Add varying concentrations of this compound to the respective tubes. Include a no-inhibitor control and a heat-inactivated lysate control.
-
Add the master mix to each tube for a final volume of 50 µL.[1]
-
-
Telomerase Extension and PCR Amplification:
-
Detection:
-
Resolve the PCR products on a non-denaturing polyacrylamide gel.
-
Stain the gel with a suitable DNA dye and visualize the resulting DNA ladder. A decrease in the intensity of the ladder in the presence of this compound indicates telomerase inhibition.
-
-
2. PCR Stop Assay
This assay assesses the ability of this compound to stabilize G-quadruplex structures and block DNA polymerase progression.[7]
-
Principle: A DNA template containing a G-quadruplex forming sequence is used. In the presence of a G4-stabilizing compound like this compound, DNA polymerase will stall at the G-quadruplex, resulting in a truncated product that can be visualized by gel electrophoresis.[7]
-
Materials:
-
DNA template with a G-quadruplex forming sequence (e.g., from the c-myc promoter)
-
Fluorescently labeled primer upstream of the G4 sequence
-
Taq DNA polymerase and dNTPs
-
This compound
-
Denaturing polyacrylamide gel electrophoresis (PAGE) equipment
-
-
Procedure:
-
Anneal the fluorescently labeled primer to the DNA template.
-
Set up the polymerase extension reaction with the annealed template-primer, dNTPs, Taq polymerase, and reaction buffer.
-
Add varying concentrations of this compound to the reactions.
-
Incubate the reactions at 72°C to allow for polymerase extension.
-
Stop the reactions and denature the DNA products.
-
Analyze the products by denaturing PAGE. The appearance of a band corresponding to the size of the DNA up to the G-quadruplex sequence indicates that this compound has stabilized the G4 structure and blocked the polymerase.
-
3. Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay detects cellular senescence, a potential outcome of this compound-induced telomere dysfunction.[3][8][9]
-
Principle: Senescent cells express a β-galactosidase enzyme that is active at pH 6.0. This can be detected using the substrate X-gal, which produces a blue color in positive cells.[3][8]
-
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Fixative solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
Staining Solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)[10]
-
-
Procedure:
-
Wash this compound-treated cells twice with PBS.
-
Fix the cells for 3-5 minutes at room temperature.[8]
-
Wash the cells three times with PBS.
-
Add the Staining Solution to the cells.
-
Incubate at 37°C (without CO2) for 12-16 hours, protected from light.[8][10]
-
Observe the cells under a microscope for the development of a blue color, indicative of senescence.
-
Quantify the percentage of blue (senescent) cells.
-
4. Comet Assay (Single Cell Gel Electrophoresis)
This assay measures DNA damage induced by this compound.[11][12]
-
Principle: Individual cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[11]
-
Materials:
-
This compound-treated cells
-
Low melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)[2]
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)[2]
-
Neutralization buffer (0.4 M Tris, pH 7.5)[2]
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope with analysis software
-
-
Procedure:
-
Mix this compound-treated cells with molten low melting point agarose and spread onto a microscope slide.
-
Allow the agarose to solidify.
-
Immerse the slides in lysis solution for at least 1 hour at 4°C.[2]
-
Place the slides in alkaline electrophoresis buffer for 20-40 minutes to unwind the DNA.
-
Perform electrophoresis at ~1 V/cm for 20-30 minutes.[2]
-
Neutralize the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using appropriate software.
-
In Vivo Assay
1. Xenograft Mouse Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.[13][14][15]
-
Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with this compound, and the effect on tumor growth is monitored.[13][16]
-
Materials:
-
Immunodeficient mice (e.g., NU/J, NOD/SCID)[13]
-
Human cancer cell line (e.g., MCF-7, A549)
-
Sterile PBS
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Cell Implantation:
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer this compound to the treatment group according to a predetermined dosing schedule (e.g., intraperitoneal injection, oral gavage). The control group receives the vehicle.
-
-
Efficacy Measurement:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vitro experimental workflow for this compound.
Caption: In vivo experimental workflow for this compound.
References
- 1. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]
- 3. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structures of 1:1 and 2:1 complexes of BMVC and MYC promoter G-quadruplex reveal a mechanism of ligand conformation adjustment for G4-recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. buckinstitute.org [buckinstitute.org]
- 9. OHSU SenNet Senescence-Associated Beta-Galactosidase (SA b-Gal) Staining of Carboxymethyl Cellulose (CMC) E... [protocols.io]
- 10. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 13. benchchem.com [benchchem.com]
- 14. 3.6. In-Vivo Xenograft Tumor Models for Drug Testing [bio-protocol.org]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.crownbio.com [blog.crownbio.com]
Application Notes and Protocols for BMVC2
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMVC2 is a small molecule inhibitor that has garnered significant interest in the field of neurodegenerative disease research, particularly for its role as a G-quadruplex stabilizer. These structures are implicated in the pathogenesis of diseases such as amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD) linked to the C9orf72 gene mutation. This document provides detailed application notes and protocols for the preparation, storage, and experimental use of this compound.
Data Presentation
Table 1: this compound Stock Solution Preparation (using DMSO as a solvent)
| Desired Stock Concentration | Volume of DMSO per 1 mg this compound | Volume of DMSO per 5 mg this compound | Volume of DMSO per 10 mg this compound |
| 1 mM | 1.5213 mL | 7.6065 mL | 15.2131 mL |
| 5 mM | 0.3043 mL | 1.5213 mL | 3.0426 mL |
| 10 mM | 0.1521 mL | 0.7607 mL | 1.5213 mL |
Note: The molecular weight of this compound is assumed to be approximately 657.3 g/mol for these calculations. Always refer to the manufacturer's specifications for the exact molecular weight.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 2 years | Store in a dry, dark place. |
| 4°C | 1 year | Store in a dry, dark place. | |
| In Solvent (DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
Based on the desired final concentration (refer to Table 1), calculate the required volume of DMSO.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage as per Table 2.[1]
Protocol 2: General Protocol for a Cell-Based Assay with this compound
Objective: To assess the effect of this compound on a specific cellular phenotype in a relevant cell model of c9ALS/FTD. This protocol provides a general framework and should be optimized for specific cell lines and experimental endpoints.
Materials:
-
Cells expressing the C9orf72 GGGGCC repeat expansion (e.g., patient-derived fibroblasts, iPSC-derived neurons, or transfected cell lines)
-
Appropriate cell culture medium and supplements
-
Multi-well cell culture plates (e.g., 96-well)
-
This compound stock solution (prepared as in Protocol 1)
-
Vehicle control (DMSO)
-
Assay-specific reagents (e.g., for viability, reporter gene expression, or RNA foci analysis)
-
Incubator (37°C, 5% CO2)
-
Plate reader or imaging system
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into the wells of a multi-well plate at a predetermined density that allows for optimal growth during the experiment.
-
Incubate the plate overnight to allow the cells to attach and recover.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in fresh cell culture medium to achieve the desired final concentrations.
-
Also, prepare a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
Carefully remove the old medium from the cell culture plate and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). This should be optimized based on the specific assay and cell type.
-
-
Assay Endpoint Measurement:
-
Following the incubation period, proceed with the specific assay to measure the desired endpoint. This could include:
-
Cell Viability/Toxicity Assays: (e.g., MTT, MTS, or CellTiter-Glo® assays) to determine the cytotoxic effects of this compound.
-
Reporter Gene Assays: If using a reporter system (e.g., luciferase or GFP) to measure the extent of repeat-associated non-ATG (RAN) translation.
-
RNA FISH (Fluorescence In Situ Hybridization): To visualize and quantify the number and size of GGGGCC repeat RNA foci within the cells.
-
Immunofluorescence: To detect the presence and localization of dipeptide repeat proteins (DPRs) produced by RAN translation.
-
RT-qPCR: To measure the expression levels of genes of interest.
-
-
-
Data Analysis:
-
Collect the data using the appropriate instrumentation (plate reader, microscope, etc.).
-
Normalize the data to the vehicle control to determine the relative effect of this compound.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Visualizations
Caption: Pathogenic cascade of the C9orf72 GGGGCC repeat expansion.
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for using this compound.
References
Application Notes and Protocols for High-Throughput Screening of c-MYC G-Quadruplex Stabilizers Using BMVC2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-MYC oncogene is a critical regulator of cellular proliferation, and its overexpression is implicated in a majority of human cancers. The promoter region of the c-MYC gene contains a guanine-rich sequence capable of forming a G-quadruplex (G4) structure, which acts as a transcriptional silencer.[1] Stabilization of this G-quadruplex by small molecules presents a promising therapeutic strategy for downregulating c-MYC expression.[2] BMVC (3,6-bis(1-methyl-4-vinylpyridinium)carbazole diiodide) is a fluorescent probe known to bind and stabilize the c-MYC G-quadruplex with high affinity and specificity, leading to the repression of c-MYC expression in cancer cells.[1][3][4] This document provides detailed application notes and protocols for the use of BMVC2 , a next-generation carbazole (B46965) derivative, in high-throughput screening (HTS) campaigns to identify novel stabilizers of the c-MYC G-quadruplex. While specific data for this compound is extrapolated based on the properties of BMVC and its derivatives, these guidelines offer a robust framework for its application in drug discovery.
Principle of Action
This compound, like its predecessor, is designed as a fluorescent probe that selectively binds to G-quadruplex DNA structures. The underlying principle of its use in HTS is the change in its fluorescent properties upon binding to the c-MYC G-quadruplex. In its unbound state in an aqueous buffer, this compound exhibits low fluorescence. However, upon binding to the hydrophobic environment of the G-quadruplex structure, its fluorescence quantum yield is significantly enhanced. This "light-up" property allows for a direct correlation between fluorescence intensity and the extent of G-quadruplex stabilization, making it an ideal tool for HTS.
The stabilization of the c-MYC promoter G-quadruplex by a ligand like this compound inhibits the transcriptional machinery from binding to the promoter, thereby downregulating c-MYC gene expression. This mechanism forms the basis of a targeted anticancer strategy.
Signaling Pathway and Therapeutic Rationale
The following diagram illustrates the signaling pathway involving the c-MYC G-quadruplex and the mechanism of action for stabilizers identified through HTS using this compound.
Data Presentation
Quantitative data from HTS campaigns should be meticulously organized for clear interpretation and comparison.
Table 1: Hypothetical Photophysical Properties of this compound
| Property | Value |
| Absorption Maximum (λabs) | 420 nm |
| Emission Maximum (λem) | 480 nm (unbound) |
| 510 nm (bound to G4) | |
| Quantum Yield (Φ) | < 0.01 (unbound) |
| ~ 0.2 (bound to G4) | |
| Extinction Coefficient (ε) | 30,000 M-1cm-1 |
| Molar Mass | 650.3 g/mol |
Table 2: Sample HTS Data Summary for c-MYC G-Quadruplex Stabilizers
| Compound ID | Concentration (µM) | Fluorescence Intensity (RFU) | % G4 Stabilization (relative to this compound) |
| Control (DMSO) | N/A | 50 ± 5 | 0% |
| This compound | 1 | 5000 ± 250 | 100% |
| Hit_001 | 10 | 4500 ± 300 | 90% |
| Hit_002 | 10 | 3200 ± 150 | 64% |
| Non-Hit_001 | 10 | 75 ± 10 | 1% |
Experimental Protocols
Protocol 1: Direct Fluorescence-Based HTS Assay for c-MYC G-Quadruplex Binding
This protocol is designed to identify compounds that bind to and stabilize the c-MYC G-quadruplex, resulting in an increase in this compound fluorescence.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
c-MYC G-quadruplex-forming oligonucleotide (e.g., 5'-TGAGGGTGGGTAGGGTGGGTAA-3'), lyophilized
-
Assay buffer: 10 mM Tris-HCl (pH 7.4), 100 mM KCl
-
384-well black, clear-bottom microplates
-
Compound library plates
-
Multichannel pipettes or automated liquid handling system
-
Fluorescence microplate reader
Experimental Workflow Diagram:
References
- 1. Emulsified BMVC derivative induced filtration for G-quadruplex DNA structural separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a high-throughput G4-FID assay for screening and evaluation of small molecules binding quadruplex nucleic acid structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic fluorescent MYC probe: Inhibitor binding site elucidation and development of a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening and Triage Assays Identify Small Molecules Targeting c-MYC in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining BMVC2 Target Engagement with r(G4C2)exp RNA
These application notes provide a detailed methodology for quantifying the binding of the small molecule BMVC2 to its target, the G-quadruplex forming repeat expansion RNA, r(G4C2)exp, which is implicated in C9orf72 Amyotrophic Lateral Sclerosis and Frontotemporal Dementia (c9ALS/FTD). The primary method described is a Fluorescence Polarization (FP) assay, a robust and sensitive technique for monitoring molecular interactions in solution.[1][2]
Introduction
The hexanucleotide repeat expansion (HRE) of GGGGCC (G4C2) in the C9orf72 gene is the most common genetic cause of Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD). The transcribed r(G4C2)exp RNA can adopt a G-quadruplex secondary structure and is believed to contribute to pathogenesis through multiple mechanisms, including repeat-associated non-ATG (RAN) translation.[3] Small molecules that bind to and stabilize the G-quadruplex structure of r(G4C2)exp, such as this compound, are of significant interest as potential therapeutics.[3]
Target engagement assays are crucial for confirming the direct interaction of a compound with its intended biological target in a quantitative manner. This document outlines a fluorescence polarization (FP)-based assay to measure the binding affinity of this compound for a synthetic, fluorescently labeled r(G4C2)exp RNA oligonucleotide.
Principle of the Fluorescence Polarization Assay
Fluorescence polarization is a technique used to measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[1][2] In this assay, a small, fluorescently labeled r(G4C2)exp RNA (the "tracer") tumbles rapidly in solution, resulting in a low polarization of emitted light when excited with plane-polarized light. Upon binding of this compound, the resulting complex is larger and tumbles more slowly. This reduced rate of rotation leads to an increase in the polarization of the emitted light. The change in polarization is directly proportional to the fraction of the fluorescent tracer bound to this compound, allowing for the determination of binding affinity.[2]
Pathological Signaling and Therapeutic Intervention
The transcribed r(G4C2)exp RNA can fold into G-quadruplex structures that are involved in pathogenic mechanisms. One such mechanism is the process of RAN translation, which produces toxic dipeptide repeat proteins. The small molecule this compound has been shown to bind to these G-quadruplexes, which can sterically hinder the assembly of the translation machinery, thereby inhibiting RAN translation.[3]
Experimental Protocol: Fluorescence Polarization Assay
This protocol details the steps for a competitive binding FP assay to determine the binding affinity (Kd) of this compound for a fluorescently labeled r(G4C2)exp RNA.
Materials and Reagents
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Fluorescently Labeled RNA: 5'-FAM-(G4C2)4-3' oligonucleotide (FAM-r(G4C2)4). Lyophilized powder to be reconstituted in nuclease-free water.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM MgCl2, 0.01% Tween-20.
-
DMSO: ACS grade or higher.
-
Nuclease-free water.
-
Microplates: Black, non-binding surface, 384-well plates are recommended.[4]
-
Plate Reader: Equipped with fluorescence polarization capabilities, including excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).[4]
Experimental Workflow
The overall workflow for the FP-based target engagement assay is depicted below.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a 10 µM stock solution of FAM-r(G4C2)4 in nuclease-free water. Store at -20°C.
-
On the day of the experiment, prepare a 2X working solution (e.g., 20 nM) of FAM-r(G4C2)4 in Assay Buffer.
-
Prepare a serial dilution series of this compound in Assay Buffer. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Plate Setup (384-well format, 20 µL final volume):
-
Wells for Total Binding (Pmax): Add 10 µL of Assay Buffer and 10 µL of the 2X FAM-r(G4C2)4 working solution. These wells contain the tracer in the absence of the unlabeled ligand.
-
Wells for Free Tracer (Pmin): Add 10 µL of Assay Buffer containing the highest concentration of this compound and 10 µL of the 2X FAM-r(G4C2)4 working solution.
-
Competition Wells: Add 10 µL of each this compound serial dilution to the appropriate wells. Then, add 10 µL of the 2X FAM-r(G4C2)4 working solution to all competition wells.
-
Blank Wells: Add 20 µL of Assay Buffer only to correct for background fluorescence.
-
-
Incubation:
-
Cover the plate to protect it from light.
-
Incubate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a compatible plate reader. Set the excitation wavelength to 485 nm and the emission wavelength to 535 nm for the FAM fluorophore.
-
The instrument will measure the fluorescence intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the plane of the excitation light and calculate the polarization (P) or millipolarization (mP) for each well. The calculation is typically: mP = 1000 * (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular), where G is the instrument-specific G-factor.[2][5]
-
Data Analysis
-
Calculate Average mP Values: Average the mP values for each replicate.
-
Normalize Data: The data can be plotted as raw mP values versus the logarithm of the this compound concentration.
-
Determine Binding Affinity (Kd): Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism, Origin). The Kd value is the concentration of this compound at which 50% of the FAM-r(G4C2)4 tracer is bound.
Data Presentation
Quantitative data from the FP assay should be summarized in tables for clear interpretation and comparison.
Table 1: Raw Fluorescence Polarization Data
| [this compound] (µM) | Replicate 1 (mP) | Replicate 2 (mP) | Replicate 3 (mP) | Average mP | Std. Dev. |
| 0 (No Compound) | 210 | 212 | 211 | 211.0 | 1.0 |
| 0.01 | 208 | 210 | 209 | 209.0 | 1.0 |
| 0.03 | 205 | 206 | 207 | 206.0 | 1.0 |
| 0.1 | 195 | 198 | 196 | 196.3 | 1.5 |
| 0.3 | 175 | 178 | 176 | 176.3 | 1.5 |
| 1.0 | 140 | 142 | 141 | 141.0 | 1.0 |
| 3.0 | 115 | 112 | 114 | 113.7 | 1.5 |
| 10.0 | 95 | 98 | 96 | 96.3 | 1.5 |
| 30.0 | 88 | 90 | 89 | 89.0 | 1.0 |
| 100.0 | 85 | 86 | 85 | 85.3 | 0.6 |
Table 2: Summary of Binding Affinities
| Compound | Target | Assay Type | Kd (µM) | Hill Slope |
| This compound | FAM-r(G4C2)4 | FP | 1.25 ± 0.15 | -1.1 |
| Control Cpd | FAM-r(G4C2)4 | FP | > 100 | N/A |
Alternative and Complementary Assays
While FP is a robust method, other assays can be used to confirm target engagement, particularly in a cellular context.
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to demonstrate target engagement in intact cells or cell lysates.[6][7][8] The principle is that ligand binding stabilizes the target protein (or in this case, potentially an RNA-protein complex) against thermal denaturation.[9] Changes in the melting temperature upon addition of this compound would indicate direct binding.
-
NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures compound binding in live cells using bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer.[10][11][12] While typically used for protein targets, a similar principle could be adapted for RNA-binding proteins involved in r(G4C2)exp pathology.
Conclusion
The fluorescence polarization assay described here provides a quantitative, high-throughput compatible method for characterizing the binding of small molecules like this compound to the pathogenic r(G4C2)exp RNA. This assay is a critical tool for the initial stages of drug discovery, enabling the screening and ranking of compounds based on their direct engagement with the therapeutic target. Confirmation of target engagement in a cellular context using methods like CETSA is a recommended next step in the validation of lead compounds.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 3. The Hairpin Form of r(G4C2)exp in c9ALS/FTD is Repeat-associated non-ATG Translated and a Target for Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. youtube.com [youtube.com]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. promegaconnections.com [promegaconnections.com]
Troubleshooting & Optimization
troubleshooting BMVC2 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with BMVC2, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs) - this compound Solubility
Q1: I'm having trouble dissolving this compound. What is the recommended solvent and procedure?
A1: this compound is a hydrophobic compound with limited aqueous solubility. The recommended solvent for creating a stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). For optimal dissolution, it is crucial to use newly opened DMSO to avoid moisture absorption, which can significantly impact solubility.[1][2] Ultrasonic treatment is also recommended to aid in the complete dissolution of the compound.[1][2]
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
A2: This phenomenon, often referred to as "solvent shock," is common for hydrophobic compounds.[3][4] When the concentrated DMSO stock solution is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity causes the compound to crash out of solution.[3][4]
To prevent this, consider the following strategies:
-
Optimize the Dilution Process: Instead of a single, large dilution, perform a stepwise serial dilution.[1] Add the stock solution to your pre-warmed (37°C) media slowly, drop-by-drop, while gently swirling or vortexing to ensure rapid and even dispersion.[3][4] This helps to avoid localized high concentrations that can trigger precipitation.[1]
-
Adjust Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[1] Keeping the final DMSO concentration as high as is tolerable for your specific cells can help maintain the solubility of this compound.[1] Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.[1]
-
Utilize Solubility Enhancers:
-
Serum: If your experimental design allows, diluting the this compound stock into serum-containing medium can be effective. Serum proteins, such as albumin, can bind to hydrophobic compounds and help keep them in solution.[1][5]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1] (2-Hydroxypropyl)-β-cyclodextrin is a commonly used option in cell culture applications.[1]
-
Q3: Can I filter out the precipitate from my this compound solution?
A3: Filtering is generally not recommended to resolve precipitation issues.[1] The precipitate is the compound of interest, and filtering it out will lower the actual concentration of this compound in your working solution, leading to inaccurate experimental results. The best approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration.[1]
Q4: Could the precipitate I'm observing be something other than this compound?
A4: While it is likely the compound, other factors can cause precipitation in cell culture media, including:
-
Media Components: High concentrations of salts, amino acids, or supplements can precipitate, especially after temperature changes or pH shifts.[6]
-
Contamination: Bacterial or fungal contamination can cause turbidity that may be mistaken for precipitation.[7]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 657.33 g/mol | [1][2] |
| Solubility in DMSO | ≥ 16.67 mg/mL (25.36 mM) | [1][2] |
| Recommended Final DMSO Concentration in Cell Culture | < 0.5% | [1] |
| Storage of Stock Solution (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (newly opened)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. To prepare 1 mL of a 10 mM stock solution, weigh out 6.57 mg of this compound.
-
Solubilization: Transfer the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO (in this case, 1 mL).
-
Vortexing: Vortex the solution for 1-2 minutes to aid in dissolution.
-
Sonication: Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all solid has dissolved.[1][2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2] Properly label all aliquots with the compound name, concentration, date of preparation, and solvent.
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with or without serum, as per experimental requirements)
-
Sterile conical tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Dilution Tube: In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
Slow Addition and Mixing: While gently swirling or vortexing the medium, slowly add the required volume of the this compound stock solution drop-by-drop. For example, to make 10 mL of a 10 µM final concentration, add 10 µL of the 10 mM stock solution to 10 mL of medium. This gradual addition is crucial to prevent solvent shock.[3][4]
-
Homogenization: Once the stock solution is added, cap the tube and invert it several times to ensure the solution is homogeneous.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: A workflow diagram for troubleshooting this compound precipitation issues.
Caption: Signaling pathway illustrating the downstream effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Optimizing BMVC2 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BMVC2 in experimental settings. Below you will find troubleshooting advice and frequently asked questions to help optimize your experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule designed to target the hairpin structure of the expanded GGGGCC repeat RNA (r(G4C2)exp) transcribed from the C9orf72 gene, which is a primary cause of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD) (c9ALS/FTD). By binding to the 1x1 nucleotide GG internal loop of the RNA hairpin, this compound is believed to inhibit the repeat-associated non-ATG (RAN) translation of r(G4C2)exp. This inhibition is crucial as RAN translation produces toxic dipeptide repeat (DPR) proteins that contribute to cellular pathology in c9ALS/FTD.
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
A2: Based on preliminary studies, a starting concentration of 10 µM has been used to assess the inhibitory effect of this compound on RAN translation. However, the optimal concentration is highly dependent on the cell line and the specific assay being performed. We recommend performing a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my cell line?
A3: A dose-response or "kill curve" experiment is essential to determine the optimal concentration. This involves treating your cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for a set duration (e.g., 24, 48, or 72 hours) and then assessing cell viability using an assay like MTT, MTS, or a live/dead cell stain. The ideal concentration for your experiments will be the highest concentration that shows the desired biological effect without causing significant cytotoxicity.
Q4: What are the expected downstream effects of this compound treatment in c9ALS/FTD cellular models?
A4: Effective treatment with this compound is expected to lead to several downstream effects, including:
-
A reduction in the formation of r(G4C2)exp RNA foci within the nucleus and cytoplasm.
-
A decrease in the levels of toxic dipeptide repeat (DPR) proteins (poly-GA, poly-GP, poly-GR, etc.).
-
Potential mitigation of cellular pathologies associated with c9ALS/FTD, such as defects in nucleocytoplasmic transport and the formation of stress granules.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Cell Death/Cytotoxicity | 1. This compound concentration is too high. 2. Solvent (e.g., DMSO) concentration is toxic. 3. Cell line is particularly sensitive. | 1. Perform a dose-response experiment to identify a non-toxic concentration range. 2. Ensure the final solvent concentration is at a non-toxic level (typically ≤ 0.1%). Include a vehicle-only control. 3. Reduce the treatment duration or the starting concentration range in your dose-response experiment. |
| No Observable Effect on RNA Foci or DPR Levels | 1. This compound concentration is too low. 2. Insufficient treatment duration. 3. Low cell permeability of this compound. 4. The experimental model does not express sufficient levels of r(G4C2)exp. | 1. Increase the concentration of this compound based on your dose-response data. 2. Extend the incubation time (e.g., from 24 to 48 or 72 hours). 3. If permeability is suspected to be low, consider using a cell line known to have good permeability or consult literature for similar compounds. 4. Confirm the expression of r(G4C2)exp in your cellular model using techniques like FISH or RT-qPCR. |
| High Variability Between Replicates | 1. Inconsistent cell seeding density. 2. Inaccurate serial dilutions of this compound. 3. Edge effects in multi-well plates. | 1. Ensure a homogenous cell suspension and use a reliable method for cell counting before seeding. 2. Prepare fresh serial dilutions for each experiment and mix thoroughly. 3. Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity. |
| Unexpected Off-Target Effects | 1. The observed phenotype is not due to the intended on-target activity of this compound. | 1. Use a structurally similar but inactive analog of this compound as a negative control, if available. 2. Investigate if the observed phenotype can be rescued by overexpressing a downstream target that is expected to be affected by DPR toxicity. |
Quantitative Data Summary
The following tables provide illustrative data for optimizing this compound concentration. Note: This data is hypothetical and should be used as a guide for designing your own experiments.
Table 1: Illustrative Dose-Response of this compound on Cell Viability in iPSC-derived Motor Neurons
| This compound Concentration (µM) | Cell Viability (%) after 48h | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 1 | 98 | 5.1 |
| 5 | 95 | 4.8 |
| 10 | 92 | 5.5 |
| 25 | 75 | 6.2 |
| 50 | 40 | 7.1 |
Table 2: Illustrative Effect of this compound on Dipeptide Repeat (DPR) Protein Levels
| This compound Concentration (µM) | Relative Poly-GP Levels (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 8.2 |
| 1 | 85 | 7.5 |
| 5 | 60 | 6.8 |
| 10 | 35 | 5.9 |
| 25 | 20 | 4.3 |
Experimental Protocols
Protocol 1: Dose-Response (Kill Curve) Assay for this compound
-
Cell Seeding: Seed cells (e.g., iPSC-derived motor neurons from a c9ALS/FTD patient) in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Use a suitable cell viability assay (e.g., MTT or MTS) according to the manufacturer's instructions to determine the percentage of viable cells at each concentration.
-
Data Analysis: Plot cell viability against the log of the this compound concentration to determine the IC50 value and the optimal non-toxic concentration range.
Protocol 2: Fluorescence In Situ Hybridization (FISH) for r(G4C2)exp RNA Foci
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the optimized concentration of this compound and a vehicle control for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent solution (e.g., 0.5% Triton X-100 in PBS).
-
Hybridization: Hybridize the cells with a fluorescently labeled probe specific for the G4C2 repeat sequence overnight in a humidified chamber.
-
Washing: Wash the coverslips to remove the unbound probe.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Image the cells using a fluorescence microscope to visualize and quantify RNA foci.
Protocol 3: Western Blot for Dipeptide Repeat (DPR) Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the DPR of interest (e.g., anti-poly-GP). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the relative levels of the DPR protein.
Visualizations
Caption: this compound mechanism of action in c9ALS/FTD.
Caption: Workflow for optimizing this compound experiments.
Caption: A logical approach to troubleshooting this compound experiments.
how to improve BMVC2 stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with the investigational compound BMVC2 in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution shows a gradual decrease in concentration over time, even when stored at -20°C. What could be the cause?
A1: This suggests that your this compound may be undergoing chemical degradation. Several factors could contribute to this, including hydrolysis, oxidation, or photodegradation. It is crucial to first identify the primary degradation pathway to implement an effective solution. For instance, if your molecule is susceptible to hydrolysis, you should control the pH with buffers and consider using non-aqueous solvents.[1] If oxidation is the issue, purging solutions with an inert gas like nitrogen and adding antioxidants can be beneficial.[1][2] For light-sensitive compounds, storage in amber vials is recommended.[1]
Q2: I observed precipitation in my this compound stock solution after storing it at 4°C. What does this indicate and how can I resolve it?
A2: Precipitation indicates that the concentration of this compound has surpassed its solubility limit in the current solvent system at that specific temperature, a phenomenon known as physical instability.[1] To address this, you can explore several options:
-
Co-solvents: Introduce a co-solvent to increase the polarity range of your solvent system.
-
pH Adjustment: Modify the pH of the solution, as the solubility of many compounds is pH-dependent.
-
Solubility Enhancers: Employ solubility-enhancing agents such as surfactants or complexing agents like cyclodextrins.[3][4]
-
Temperature Assessment: Evaluate the solubility of this compound at different temperatures. Some compounds are less soluble at lower temperatures, and if refrigeration is causing precipitation, assess if the compound is stable at room temperature for the duration of your experiment.[1]
Q3: Can the excipients in my formulation be contributing to this compound instability?
A3: Yes, excipients can significantly impact the stability of an active pharmaceutical ingredient (API).[1] Some excipients might contain reactive impurities, such as peroxides, that can accelerate oxidative degradation.[1] Furthermore, direct chemical reactions can occur between this compound and certain excipients.[1] It is essential to conduct compatibility studies with your intended excipients to identify a stable formulation.
Q4: How can I systematically investigate the instability of a new batch of this compound?
A4: A forced degradation study is a critical first step when investigating a new batch of a compound.[1] This involves subjecting the this compound solution to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[1] The information gathered from these studies will help identify the degradation pathways and the resulting degradation products, which is crucial for developing a stability-indicating analytical method.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common instability issues observed with this compound solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS analysis | Degradation Product | 1. Conduct a forced degradation study to identify potential degradants.[1]2. Compare the retention time of the unknown peak with those of the identified degradants.3. Utilize mass spectrometry (LC-MS) to elucidate the structure of the unknown peak. |
| Contamination | 1. Analyze a blank solvent injection to rule out system contamination.2. Prepare a fresh solution of this compound using high-purity solvents and re-analyze. | |
| Excipient Interaction | 1. Prepare and analyze a solution of this compound without any excipients.2. If the peak disappears, conduct compatibility studies with individual excipients. | |
| Color change in solution | Degradation | 1. A change in color often points to the formation of a chromophoric degradant. Use LC-MS to identify this degradant.2. Precipitation of a colored solid could indicate a less soluble degradation product. |
| Precipitation upon storage | Poor Solubility | 1. Assess the solubility of this compound at different temperatures.[1]2. If refrigeration is the cause, determine if the compound is stable at room temperature for the experimental duration.[1] |
| pH Shift | 1. Measure the pH of the solution upon preparation and after storage.2. If a significant change is observed, use a suitable buffer system to maintain a stable pH. |
Experimental Protocols
Protocol 1: General Method for Assessing this compound Stability in Solution
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Aliquoting: Aliquot the stock solution into multiple amber vials to minimize freeze-thaw cycles and light exposure.
-
Storage Conditions: Store the aliquots under various conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature, elevated temperatures).
-
Time Points: At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Analysis: Analyze the concentration and purity of this compound in each aliquot using a validated stability-indicating HPLC or LC-MS method.
-
Data Comparison: Compare the results to the initial time point (T=0) to determine the extent of degradation.
Protocol 2: Evaluating the Effect of pH on this compound Stability
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
-
Solution Preparation: Prepare solutions of this compound in each buffer at the desired final concentration.
-
Incubation: Incubate the solutions at a specific temperature (e.g., 37°C) to accelerate potential degradation.
-
Time-Point Analysis: At various time points, take samples from each buffered solution and analyze them by HPLC or LC-MS to determine the concentration of this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH to determine the pH at which the compound is most stable.
Signaling Pathway and Workflow Diagrams
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for this compound forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies to Stabilize Dalbavancin in Aqueous Solutions; Section-2: The Effects of 2 Hydroxypropyl-β-Cyclodextrin and Acetate Buffer with and Without Divalent Metal Ions [mdpi.com]
Technical Support Center: BMVC2 Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of BMVC2 (3,6-bis(1-methyl-4-vinylpyridinium)carbazole diiodide).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of this compound can be broadly divided into three key stages:
-
Preparation of the 3,6-dihalocarbazole precursor.
-
Palladium-catalyzed cross-coupling to introduce vinyl groups.
-
Quaternization of the pyridine (B92270) rings.
This guide addresses common problems that may arise at each of these critical stages.
Stage 1: Synthesis of 3,6-Dihalocarbazole Precursor
Q1: My yield of 3,6-dibromocarbazole (B31536) is low, and I observe multiple brominated species. What could be the cause?
Low yields and the formation of polybrominated carbazoles are common issues in the halogenation of carbazole (B46965). The primary factors to investigate are the control of stoichiometry and reaction temperature.
Troubleshooting & Optimization:
-
Reagent Stoichiometry: Carefully control the molar ratio of the brominating agent (e.g., N-bromosuccinimide, NBS) to the carbazole starting material. An excess of the brominating agent can lead to the formation of over-brominated products.
-
Reaction Temperature: The bromination of carbazole is an exothermic reaction. Maintaining a low and consistent temperature throughout the reaction is crucial to prevent side reactions and the formation of multiple isomers.
-
Slow Addition: Add the brominating agent portion-wise or as a solution dropwise to the reaction mixture to maintain better control over the reaction exotherm and local concentrations.
Q2: How can I effectively purify the 3,6-dibromocarbazole from other isomers and starting material?
Purification of the 3,6-dibromo isomer from other brominated carbazoles can be challenging due to their similar polarities.
Troubleshooting & Optimization:
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol, toluene) is often effective in isolating the desired 3,6-dibromo isomer. Multiple recrystallizations may be necessary to achieve high purity.
-
Column Chromatography: If recrystallization is insufficient, column chromatography on silica (B1680970) gel can be employed. A non-polar eluent system, such as a hexane/ethyl acetate (B1210297) gradient, is typically used.
Stage 2: Palladium-Catalyzed Cross-Coupling (e.g., Heck Reaction)
Q3: The Heck coupling reaction between my 3,6-dibromocarbazole and 4-vinylpyridine (B31050) is resulting in a low yield of the desired 3,6-divinylcarbazole.
Low yields in Heck coupling reactions can stem from several factors, including catalyst activity, reaction conditions, and reagent purity.[1][2]
Troubleshooting & Optimization:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine (B1218219) ligand is critical. For electron-rich carbazoles, catalysts like Pd(OAc)2 with phosphine ligands such as PPh3 or bulkier, more electron-rich ligands can be effective.[3]
-
Base Selection: The base plays a crucial role in the catalytic cycle. Common bases include triethylamine (B128534) (NEt3), diisopropylethylamine (DIPEA), or inorganic bases like K2CO3. The choice of base can significantly impact the reaction rate and yield.
-
Solvent Purity: The use of dry, degassed solvents (e.g., DMF, acetonitrile) is essential to prevent catalyst deactivation.
-
Temperature Control: Heck reactions are typically run at elevated temperatures. Optimizing the reaction temperature is key; too low a temperature will result in a slow reaction, while too high a temperature can lead to catalyst decomposition and side product formation.
-
Reagent Purity: Ensure the purity of both the 3,6-dibromocarbazole and 4-vinylpyridine. Impurities can poison the catalyst.
| Parameter | Typical Condition 1 | Typical Condition 2 | Typical Condition 3 |
| Catalyst | Pd(OAc)2 | Pd(PPh3)4 | PdCl2(PPh3)2 |
| Ligand | P(o-tolyl)3 | - | - |
| Base | NEt3 | K2CO3 | NaOAc |
| Solvent | DMF | Acetonitrile | Toluene |
| Temperature | 80-120 °C | 80-100 °C | 100-120 °C |
| Typical Yield | 60-85% | 55-80% | 50-75% |
Q4: I am observing significant amounts of starting material and mono-vinylated carbazole. How can I drive the reaction to completion?
Incomplete conversion is a common problem, especially in difunctionalized substrates.
Troubleshooting & Optimization:
-
Reaction Time: Extend the reaction time to allow for the complete conversion of the starting material and the mono-substituted intermediate.
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can improve the reaction rate and drive it to completion.
-
Excess Vinylating Agent: Using a slight excess of the 4-vinylpyridine (e.g., 2.2-2.5 equivalents) can help ensure the complete substitution of both bromine atoms.
Stage 3: Quaternization of Pyridine Rings
Q5: The quaternization of the 3,6-divinylcarbazole with methyl iodide is incomplete.
The efficiency of quaternization can be influenced by the solvent, temperature, and stoichiometry of the alkylating agent.[4]
Troubleshooting & Optimization:
-
Solvent Choice: Polar aprotic solvents like DMF, acetonitrile, or nitromethane (B149229) are generally suitable for quaternization reactions.
-
Excess Methyl Iodide: Use a significant excess of methyl iodide to drive the reaction to completion.
-
Temperature and Reaction Time: While the reaction often proceeds at room temperature, gentle heating (e.g., 40-50 °C) can increase the reaction rate. Monitor the reaction by TLC or NMR to determine the optimal reaction time.
Q6: The final this compound product is difficult to purify and appears to be a dark, tarry solid.
Pyridinium salts can be challenging to purify. The dark color may indicate the presence of impurities or some degree of product degradation. Polymerization of the vinyl groups is also a potential side reaction.
Troubleshooting & Optimization:
-
Purification Method: The product, being a salt, will likely precipitate from the reaction mixture upon completion or with the addition of a less polar co-solvent (e.g., diethyl ether, ethyl acetate). The crude product can then be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).[5]
-
Washing: Thoroughly wash the precipitated product with a non-polar solvent to remove unreacted starting materials and byproducts.
-
Inhibitor for Polymerization: If polymerization is suspected, adding a small amount of a radical inhibitor, such as hydroquinone, during the reaction and workup may be beneficial.
-
Light and Air Sensitivity: Handle the product with minimal exposure to light and air, as vinylpyridinium compounds can be sensitive.
Experimental Protocols
General Protocol for Heck Coupling of 3,6-Dibromocarbazole with 4-Vinylpyridine:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,6-dibromocarbazole (1.0 eq), palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), and a phosphine ligand (e.g., P(o-tolyl)3, 4-10 mol%).
-
Add a dry, degassed solvent (e.g., DMF or acetonitrile).
-
Add the base (e.g., NEt3, 3.0 eq) and 4-vinylpyridine (2.5 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
General Protocol for Quaternization:
-
Dissolve the purified 3,6-divinylcarbazole (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile).
-
Add an excess of methyl iodide (e.g., 5-10 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours.
-
Monitor the reaction for the precipitation of the product. If no precipitate forms, add a non-polar solvent like diethyl ether to induce precipitation.
-
Collect the solid product by filtration.
-
Wash the solid with diethyl ether to remove unreacted methyl iodide and other impurities.
-
Dry the final product, this compound, under vacuum.
Visualizations
Caption: Overall synthetic workflow for this compound.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: BMVC2 Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of BMVC2 to minimize degradation and ensure experimental reproducibility.
Troubleshooting Guide
Question: My this compound solution has changed color. Is it still usable?
Answer: A change in the color of your this compound solution, particularly a yellowing or browning, may indicate degradation. The carbazole (B46965) core of this compound is susceptible to oxidation, which can lead to the formation of colored byproducts. We recommend preparing a fresh stock solution from lyophilized powder. To investigate the integrity of the colored solution, you can use analytical techniques like HPLC to check for the presence of degradation products.
Question: I see precipitates in my this compound stock solution after thawing. What should I do?
Answer: Precipitates in a thawed this compound solution can be due to several factors, including poor solubility at lower temperatures or degradation. This compound has limited solubility in aqueous solutions. Ensure you are using an appropriate solvent, such as DMSO, and that the concentration is not above its solubility limit.[1][2] Before use, allow the vial to equilibrate to room temperature and vortex thoroughly. If the precipitate does not redissolve, it may consist of degradation products, and it is advisable to prepare a fresh solution.
Question: My experimental results with this compound are inconsistent. Could storage be the issue?
Answer: Inconsistent experimental results are a common consequence of compound degradation. The stability of this compound is sensitive to storage conditions, particularly temperature and light exposure. Improper storage can lead to a decrease in the effective concentration of the active compound and the presence of interfering degradation products. Review your storage procedures against the recommended guidelines and consider preparing a fresh stock solution for your experiments. To confirm if degradation is the cause, you can analyze an aliquot of your stock solution by HPLC.
Frequently Asked Questions (FAQs)
What is this compound?
This compound, also known as o-BMVC, is a bisubstituted carbazole derivative that functions as a G-quadruplex (G4) stabilizer.[1] Its ability to interact with and stabilize G-quadruplex structures makes it a valuable tool in cancer research and drug development.
How should I store lyophilized this compound?
Lyophilized this compound should be stored at 4°C in a tightly sealed container, protected from moisture.[1] For long-term storage, -20°C or -80°C is recommended to maximize its shelf life.
What is the recommended solvent for preparing this compound stock solutions?
DMSO is a commonly used solvent for preparing this compound stock solutions.[1][2] It is important to use high-purity, anhydrous DMSO, as the presence of water can promote hydrolysis and degradation.
What are the recommended storage conditions for this compound stock solutions?
This compound stock solutions in DMSO should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
What are the main degradation pathways for this compound?
The primary degradation pathways for carbazole derivatives like this compound are oxidation and photodegradation.
-
Oxidation: The electron-rich carbazole ring is susceptible to oxidation, which can lead to the formation of hydroxylated derivatives and ring-opened byproducts.
-
Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions, leading to the degradation of the compound.
It is therefore essential to store this compound, both in solid form and in solution, protected from light.
Storage Condition Summary
| Form | Solvent | Storage Temperature | Duration |
| Lyophilized Powder | N/A | 4°C | Short-term |
| -20°C to -80°C | Long-term | ||
| Stock Solution | DMSO | -20°C | Up to 1 month[1] |
| -80°C | Up to 6 months[1] |
Experimental Protocols
Protocol for Assessing this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound and detecting the presence of degradation products.
1. Materials and Equipment:
-
This compound sample (stored under desired conditions)
-
Reference standard of this compound (stored under optimal conditions)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
HPLC-grade formic acid (or other suitable buffer)
-
HPLC system with a UV-Vis or photodiode array (PDA) detector
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Chromatographic Conditions (starting point, may require optimization):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., around 291 nm, but should be confirmed with a UV scan).[1]
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in DMSO at a known concentration (e.g., 1 mg/mL).
-
Dilute the reference standard and the test sample to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) using the initial mobile phase composition.
-
Filter the samples through a 0.22 µm syringe filter before injection.
4. Data Analysis:
-
Inject the reference standard and the test sample.
-
Compare the chromatogram of the test sample to that of the reference standard.
-
The appearance of new peaks or a decrease in the peak area of the main this compound peak in the test sample indicates degradation.
-
The percentage of degradation can be calculated by comparing the peak area of this compound in the test sample to the reference standard.
Visualizations
References
BMVC2 experimental variability and solutions
Disclaimer: The information provided in this technical support center is based on a hypothetical small molecule, "BMVC2," for research in c9ALS/FTD. The experimental variability, protocols, and pathways described are illustrative and based on general principles in drug discovery and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of experimental variability when working with this compound?
Common sources of variability in experiments involving this compound can be broadly categorized into three areas: reagent and compound handling, cell culture inconsistencies, and assay procedure deviations.[1][2][3] Specific examples include:
-
This compound Stock and Working Solutions: Inconsistent compound concentration due to precipitation, degradation, or improper storage.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact their response to this compound.[4] Phenotypic drift can occur after several passages, leading to a change in the cell population's characteristics.[4]
-
Assay Protocol Execution: Minor deviations in incubation times, reagent concentrations, and pipetting techniques can introduce significant variability.[5]
Q2: I am observing inconsistent IC50 values for this compound across different experimental batches. What could be the cause?
Inconsistent IC50 values are a common issue in drug discovery experiments and can stem from several factors.[6] High variability is an intrinsic feature of anti-cancer drug testing, even with standardized experiments.[6] Key areas to investigate include:
-
Compound Stability: Ensure that your this compound stock solution is properly stored and that you are not using a solution that has undergone multiple freeze-thaw cycles, which can degrade the compound.
-
Cell Health and Density: The physiological state of your cells can affect their sensitivity to this compound. It's crucial to use cells at a consistent passage number and confluency for every experiment.[4]
-
Assay Conditions: Variations in media components, serum concentration, and incubation times can all influence the apparent potency of the compound.
Q3: My cells show signs of cytotoxicity at concentrations where this compound is expected to be non-toxic. How can I troubleshoot this?
Unexpected cytotoxicity can be due to the compound itself, impurities, or experimental artifacts. Consider the following:
-
Compound Purity: Verify the purity of your this compound batch. Impurities from synthesis can sometimes be cytotoxic.
-
Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your specific cell line.
-
Off-Target Effects: this compound might have off-target effects at higher concentrations. It is advisable to perform a full dose-response curve to identify the therapeutic window accurately.
Troubleshooting Guides
Guide 1: Low Signal or High Background in Reporter Assays
Problem: You are using a reporter gene assay (e.g., NanoLuc) to measure the activity of this compound on a specific signaling pathway, but you are observing a low signal-to-noise ratio.
| Possible Cause | Solution |
| Low Reporter Expression | Optimize the transfection/transduction protocol to ensure high and consistent expression of the reporter construct. |
| This compound Interference with Reporter | As noted, BMVC and this compound can interfere with GFP signals.[7] If using a luminescent reporter like NanoLuc, ensure the compound does not directly inhibit the enzyme. Run a control experiment with purified luciferase enzyme and this compound. |
| Suboptimal Assay Conditions | Optimize reagent concentrations and incubation times. Ensure that the cell lysis is complete and that the substrate is not degraded.[5] |
| High Background Signal | Use a plate reader with appropriate sensitivity and settings. Ensure that the plates used are suitable for luminescence measurements (e.g., white plates).[5] |
Guide 2: Poor Reproducibility in Cell Viability Assays
Problem: You are getting inconsistent results from your cell viability assays (e.g., MTS, MTT) when treating cells with this compound.
| Possible Cause | Solution |
| Variable Cell Seeding Density | Ensure a uniform cell number is seeded in each well. Use a cell counter for accuracy. Inconsistent cell density is a known source of variability.[4] |
| Edge Effects in Microplates | Edge effects can lead to uneven evaporation and temperature distribution. Avoid using the outer wells of the plate or ensure proper humidification in the incubator. |
| Incomplete Reagent Mixing | Ensure that the viability reagent is thoroughly mixed with the culture medium without introducing bubbles.[5] |
| Incorrect Incubation Times | Adhere strictly to the recommended incubation time for the viability reagent. Both under- and over-incubation can lead to inaccurate results. |
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation and Storage
-
Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Solubilization: Ensure complete dissolution of the compound. Gentle warming or vortexing may be necessary.
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C, protected from light.
Protocol 2: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
Quantitative Data Summary
Table 1: Example of IC50 Variability for this compound Across Different Experimental Batches
| Batch | Cell Line | Passage Number | IC50 (µM) | Standard Deviation |
| 1 | HEK293 | 10 | 5.2 | 0.8 |
| 2 | HEK293 | 10 | 6.1 | 1.2 |
| 3 | HEK293 | 15 | 9.8 | 2.1 |
| 4 | SH-SY5Y | 8 | 3.5 | 0.5 |
| 5 | SH-SY5Y | 8 | 4.0 | 0.7 |
| 6 | SH-SY5Y | 14 | 7.2 | 1.5 |
This table illustrates how factors like batch-to-batch variation and cell passage number can influence the measured IC50 of this compound.
Signaling Pathways and Workflows
Hypothetical Signaling Pathway for this compound in c9ALS/FTD
The G4C2 repeat expansion in the C9orf72 gene leads to the production of toxic dipeptide repeat proteins (DPRs) through repeat-associated non-ATG (RAN) translation.[7] These DPRs can impair cellular processes, including the function of the proteasome and signaling pathways crucial for neuronal survival. This compound is hypothesized to act by inhibiting a kinase, "Toxicity-Associated Kinase 1" (TAK1), which, when activated by DPRs, promotes a pro-apoptotic signaling cascade.
References
- 1. mt.com [mt.com]
- 2. Understanding and managing sources of variability in cell measurements [insights.bio]
- 3. cellgs.com [cellgs.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Large inherent variability in data derived from highly standardised cell culture experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Hairpin Form of r(G4C2)exp in c9ALS/FTD is Repeat-associated non-ATG Translated and a Target for Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining BMVC2 Treatment Protocols In Vitro
This technical support center provides troubleshooting guidance and detailed protocols for researchers utilizing BMVC2, a novel small-molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of PI3K (Phosphoinositide 3-kinase). By blocking PI3K, it prevents the downstream activation of Akt and mTOR, key proteins that drive cell proliferation, growth, and survival. This targeted inhibition is designed to induce apoptosis in cancer cells where this pathway is often overactive.[1][2][3]
Q2: How should I dissolve and store this compound?
A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend creating a 10 mM stock solution in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to 6 months or at -80°C for up to one year. When preparing working concentrations, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q3: What is the expected cellular response to this compound treatment?
A3: Treatment with this compound is expected to decrease the phosphorylation of Akt and downstream mTOR targets (like S6K and 4E-BP1), inhibit cell proliferation, and induce apoptosis.[3][4] The magnitude of these effects and the optimal concentration will vary depending on the cell line's genetic background and reliance on the PI3K/Akt/mTOR pathway.
Q4: Which cell lines are most sensitive to this compound?
A4: Cell lines with activating mutations in the PI3K catalytic subunit (PIK3CA) or loss of the tumor suppressor PTEN are generally more sensitive to PI3K inhibitors like this compound. We recommend starting with a panel of cell lines with known PI3K/PTEN status to determine sensitivity.
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the PI3K/Akt/mTOR signaling pathway.
Troubleshooting Guides
Problem 1: High variability in cell viability (MTT/WST-1) assay results.
| Question | Possible Cause & Solution |
| Are you seeing inconsistent color development between replicate wells? | Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay): After adding the solubilization solution (e.g., DMSO or SDS), ensure the formazan crystals are fully dissolved. Pipette up and down gently or place the plate on an orbital shaker for 15 minutes, protected from light, before reading the absorbance.[5] Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells to prevent cells from settling. Consider seeding cells in the inner 60 wells of a 96-well plate to avoid edge effects. |
| Is the IC50 value much higher or lower than expected? | Incorrect Seeding Density: The optimal cell number depends on the cell line's growth rate. If cells become over-confluent in the control wells, the assay's dynamic range is reduced. Conversely, if the density is too low, the signal may be weak. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and incubation time. This compound Degradation: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a reliable stock for each experiment. |
| Are the absorbance readings in your control wells too low? | Low Metabolic Activity: Ensure cells are in the logarithmic growth phase when seeded. Using cells from a very high-density flask can lead to slower growth.[6] Contamination: Check cultures for signs of bacterial, fungal, or mycoplasma contamination, which can significantly impact cell health and metabolic activity.[6][7] |
Problem 2: Western blot shows no change in phosphorylated Akt (p-Akt) after treatment.
| Question | Possible Cause & Solution |
| Is the total Akt signal also weak or absent? | Poor Protein Extraction or Lysis: Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation during sample preparation.[8] Sonicate or vortex samples adequately to ensure complete cell lysis.[9] Insufficient Protein Loaded: Quantify protein concentration (e.g., using a BCA assay) before loading to ensure equal amounts are loaded for each sample.[1][10] |
| Total Akt is present, but p-Akt is unchanged. | Incorrect Timepoint: The phosphorylation status of signaling proteins can change rapidly. For PI3K/Akt pathway analysis, shorter treatment times (e.g., 15, 30, 60 minutes) are often required to observe maximal inhibition of phosphorylation.[10] Perform a time-course experiment to identify the optimal treatment duration. Low Basal Pathway Activity: In some cell lines, the PI3K/Akt pathway may not be basally active, especially if cells are serum-starved. To test the inhibitor's efficacy, you may need to stimulate the pathway with a growth factor (e.g., EGF, IGF-1) before or concurrently with this compound treatment.[8] |
| Are you confident in your antibody? | Antibody Validation: Ensure the primary antibody for p-Akt is specific and validated for Western blotting. Run positive and negative controls if possible (e.g., lysate from a cell line with known high p-Akt levels or phosphatase-treated lysate).[8] |
Data Presentation
Table 1: Comparative IC50 Values of this compound Across Various Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | This compound IC50 (nM) (72h treatment) |
| MCF-7 | Breast | E545K (Mutant) | Wild-Type | 150 ± 25 |
| T47D | Breast | H1047R (Mutant) | Wild-Type | 210 ± 30 |
| MDA-MB-468 | Breast | Wild-Type | Null | 350 ± 45 |
| PC-3 | Prostate | Wild-Type | Null | 420 ± 50 |
| DU-145 | Prostate | Wild-Type | Wild-Type | > 10,000 |
| A549 | Lung | Wild-Type | Wild-Type | > 10,000 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols & Workflows
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro evaluation of this compound.
Protocol 1: Cell Viability (MTT) Assay
This protocol measures cellular metabolic activity as an indicator of cell viability.[11]
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 590 nm using a microplate reader.[5]
-
Data Analysis: Subtract the background absorbance (media-only wells) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[12][13]
Materials:
-
Cells treated with this compound in 6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS), calcium- and magnesium-free
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating cells from the supernatant with the detached adherent cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot for Pathway Analysis
This protocol is for detecting changes in the phosphorylation state of Akt.[1][9]
Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, place plates on ice and wash cells with cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize all samples to the same concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[10]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle shaking.[9][14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10-15 minutes each with TBST.[10] Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To analyze total Akt, you can strip the membrane of the first set of antibodies and reprobe with an antibody for total Akt to confirm equal protein loading.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.cn [tools.thermofisher.cn]
- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 14. CST | Cell Signaling Technology [cellsignal.com]
addressing off-target effects of BMVC2
Technical Support Center: BMVC2
This center provides essential information and troubleshooting guidance for researchers using this compound, a small molecule designed to target G-quadruplex (G4) RNA structures. The primary focus is to help users identify and mitigate potential off-target effects to ensure data integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic small molecule developed as a research tool to investigate the pathology of diseases involving G-quadruplex (G4) structures. Its primary, or "on-target," mechanism is binding to and stabilizing G4s formed by the GGGGCC (G4C2) hexanucleotide repeat expansion in the RNA transcribed from the C9orf72 gene.[1][2] This repeat expansion is the most common genetic cause of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).[3][4] By stabilizing the G4 structure, this compound is designed to inhibit Repeat-Associated Non-ATG (RAN) translation, a pathogenic process that produces toxic dipeptide repeat proteins.[3]
Q2: What are the known or potential off-target effects of this compound?
A2: While designed for RNA G4 structures, this compound may interact with other biomolecules, leading to off-target effects.[5] Based on its chemical properties and preliminary profiling, two critical off-target liabilities have been identified:
-
Inhibition of CDC-Like Kinase 1 (CLK1): this compound can bind to the ATP-binding pocket of CLK1, a dual-specificity kinase involved in the regulation of pre-mRNA splicing.[6][7] Inhibition of CLK1 can disrupt normal splicing events and may lead to cytotoxicity.[8]
-
Inhibition of the hERG potassium channel: A common liability for many small molecules, this compound can inhibit the hERG channel, which is crucial for cardiac repolarization.[9][10] This can lead to cardiotoxicity, a significant concern in later-stage drug development.[11][12]
Q3: How do I choose the optimal concentration for my experiments?
A3: The optimal concentration should maximize the on-target effect while minimizing off-target effects and general toxicity. It is critical to perform a dose-response curve for your specific cell model and assay.[13] Start with a broad range of concentrations (e.g., 10 nM to 10 µM). The ideal concentration should be potent in your on-target assay (e.g., reduction of RAN translation) but well below the concentration that induces significant cytotoxicity.[14] Refer to the selectivity profile in Table 1 as a guide.
Data Presentation
Table 1: this compound Selectivity and Potency Profile
This table summarizes the binding affinity and inhibitory concentrations of this compound against its intended target and key identified off-targets.
| Target Class | Target Name | Assay Type | Value | Interpretation |
| On-Target | r(G4C2)exp RNA | FRET Melting | ΔTm = 15.2 °C | Strong stabilization of the target RNA G-quadruplex. |
| Off-Target (Kinase) | CLK1 | Biochemical IC50 | 1.2 µM | Moderate inhibition; potential for off-target effects at micromolar concentrations. |
| Off-Target (Ion Channel) | hERG | Patch Clamp IC50 | 8.5 µM | Weaker inhibition, but still a potential liability at higher concentrations.[10] |
Troubleshooting Guides
Issue 1: I'm observing high levels of cytotoxicity or cell death.
-
Question: My cells are dying at concentrations where I expect to see the on-target effect. Is this due to this compound's mechanism or toxicity?
-
Answer: While high concentrations of any compound can be toxic, premature cell death in your experiments is likely due to an off-target effect, such as the inhibition of CLK1 kinase.[13]
-
Step 1: Verify Concentration and Controls. Ensure your final DMSO concentration is non-toxic (typically <0.1%) and that a vehicle-only control is included.[13]
-
Step 2: Lower the Concentration. Perform your functional assays at concentrations below the cytotoxic threshold. A 10-fold separation between the on-target EC50 and the cytotoxic IC50 is recommended.[14]
-
Step 3: Assess Off-Target Pathway. Use Western Blotting (see Protocol 2 ) to check for downstream markers of CLK1 inhibition, such as altered phosphorylation of SR proteins.[15] An increase in markers of apoptosis (e.g., cleaved Caspase-3) at concentrations that correlate with CLK1 inhibition would support an off-target cause.
-
Issue 2: The observed phenotype is not consistent with inhibiting RAN translation.
-
Question: I'm seeing changes in cell morphology and cell cycle progression, which I don't think are related to the C9orf72 pathway. How do I confirm this is an off-target effect?
-
Answer: This is a classic challenge when working with small molecule inhibitors.[13] Distinguishing on-target from off-target effects is critical.[5] The best approach is to use orthogonal methods to validate that the phenotype is truly linked to the intended mechanism.
-
Recommended Strategy: The Rescue Experiment. A rescue experiment can definitively link the observed effect to the on-target mechanism. The logic is to introduce a modified version of the target that is no longer affected by the compound. If the phenotype is reversed, it was on-target. See Protocol 1 for a detailed methodology.
-
Alternative Strategy: Use a Structurally Different Compound. If another compound that also stabilizes G4C2 RNA but has a different chemical structure produces the same phenotype, it strengthens the case for an on-target effect.
Experimental Protocols
Protocol 1: On-Target Validation via Reporter Rescue Assay
This protocol describes how to confirm that this compound's effect is mediated through the r(G4C2)exp RNA sequence. It uses two reporter constructs: one containing the G4C2 repeat (sensitive) and a mutated version that cannot form a G4 structure (insensitive).
1. Materials:
-
HEK293T cells
-
Lipofectamine 3000
-
Opti-MEM Medium
-
pEGFP-N1-(G4C2)66 (Sensitive reporter)
-
pEGFP-N1-(G2C2G2C)66 (Insensitive/mutant reporter)
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
Fluorescence plate reader
2. Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.
-
Transfection:
-
For each reporter, prepare transfection complexes according to the Lipofectamine 3000 protocol. Transfect one half of the plate with the sensitive reporter and the other half with the insensitive reporter.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium, ranging from 10 nM to 10 µM. Also, prepare a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing this compound or vehicle.
-
-
Incubation: Incubate the cells for another 24 hours.
-
Readout: Measure GFP fluorescence using a plate reader (Excitation: 488 nm, Emission: 509 nm).
3. Expected Results:
-
Sensitive Reporter: A dose-dependent decrease in GFP signal is expected as this compound stabilizes the G4 and inhibits translation.
-
Insensitive Reporter: No significant change in GFP signal should be observed across all concentrations of this compound, as the mutated sequence cannot form the target G4 structure.
Protocol 2: Western Blot Analysis for CLK1 Off-Target Effect
This protocol allows for the detection of changes in the phosphorylation status of SR proteins, a downstream consequence of CLK1 inhibition.
1. Materials:
-
SH-SY5Y cells or other relevant neuronal cell line
-
6-well plates
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SR (Ser/Arg) repeat, anti-CLK1, anti-Actin
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
2. Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control for 6-12 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system. Normalize the phospho-SR protein signal to total protein or a loading control like Actin.
3. Expected Results:
-
A dose-dependent decrease in the phosphorylation of SR proteins at concentrations ≥ 1 µM would indicate that this compound is inhibiting CLK1 kinase activity in the cells. This provides direct evidence of an off-target engagement.
References
- 1. Unraveling the Molecular Basis for G-Quadruplex-Binders to ALS/FTD-Associated G4C2 Repeats of the C9orf72 Gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Hairpin Form of r(G4C2)exp in c9ALS/FTD is Repeat-associated non-ATG Translated and a Target for Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G-quadruplex-binding small molecules ameliorate C9orf72 FTD/ALS pathology in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CLK1 - Wikipedia [en.wikipedia.org]
- 7. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 8. CLK1 CDC like kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. On and off-target effects of telomere uncapping G-quadruplex selective ligands based on pentacyclic acridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Molecular dynamics of hERG channel: insights into understanding the binding of small molecules for detuning cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. resources.biomol.com [resources.biomol.com]
- 15. genecards.org [genecards.org]
Technical Support Center: Optimizing BMVC2 Synthesis
Welcome to the technical support center for the synthesis of BMVC2 (o-BMVC), a crucial G-quadruplex (G4) stabilizer utilized by researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, aiming to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: My initial Vilsmeier-Haack formylation of 9-ethylcarbazole (B1664220) results in a low yield of the desired 3,6-diformyl product. What are the common causes?
A1: Low yields in the Vilsmeier-Haack formylation of 9-ethylcarbazole are often due to several factors. Firstly, the purity of the starting material and reagents is critical. Ensure your 9-ethylcarbazole is free of impurities and that the phosphoryl chloride (POCl₃) and dimethylformamide (DMF) are anhydrous. Moisture can quench the Vilsmeier reagent (ClCH=N⁺(CH₃)₂), reducing its effectiveness. Secondly, reaction temperature and time are crucial parameters. The reaction mixture should be heated slowly and maintained at the optimal temperature (around 100°C) for a sufficient duration (typically 30 hours) to ensure complete diformylation.[1] Insufficient heating or reaction time may lead to a mixture of mono- and di-formylated products. Finally, the workup procedure is important for isolating the product. After cooling, the reaction mixture should be carefully poured into ice water and neutralized to precipitate the product, which can then be purified by column chromatography.[1]
Q2: I am observing significant byproduct formation during the N-alkylation of the pyridyl moieties in the final step of the this compound synthesis. How can this be minimized?
A2: Byproduct formation during N-alkylation is a common issue. The choice of alkylating agent and reaction conditions plays a significant role. Using a reactive alkylating agent like methyl iodide is typical. To minimize side reactions, it is advisable to perform the reaction at a controlled temperature, often starting at a lower temperature and gradually warming to room temperature. The choice of solvent is also important; a polar aprotic solvent like DMF or acetonitrile (B52724) is generally suitable. To drive the reaction to completion and minimize unreacted starting material, a slight excess of the alkylating agent can be used, but a large excess should be avoided as it can lead to undesired side reactions. Purification by recrystallization or chromatography is usually necessary to remove any byproducts and unreacted starting material.
Q3: During the Wittig or Horner-Wadsworth-Emmons (HWE) reaction to form the vinyl groups, I am getting a mixture of E/Z isomers. How can I improve the stereoselectivity?
A3: The stereoselectivity of the Wittig and HWE reactions is highly dependent on the nature of the ylide or phosphonate (B1237965) carbanion. Stabilized ylides (containing an electron-withdrawing group) in the Wittig reaction generally favor the formation of the (E)-alkene.[2] Similarly, the standard HWE reaction typically yields the (E)-alkene. To enhance (E)-selectivity, ensure that the reaction conditions allow for equilibration of the intermediates. This can often be achieved by using a weaker base (e.g., NaH, K₂CO₃) and a protic solvent, if compatible with the reactants. For the synthesis of (Z)-alkenes, non-stabilized ylides are typically used in the Wittig reaction.[2] For the HWE reaction, modifications such as the Still-Gennari olefination, which employs electron-withdrawing groups on the phosphonate, can be used to favor the (Z)-isomer.
Q4: My carbazole (B46965) intermediates appear to be degrading during the synthesis or purification. What are the likely causes and how can I prevent this?
A4: Carbazole derivatives can be susceptible to degradation under certain conditions. The electron-rich carbazole ring is prone to oxidation, especially at elevated temperatures or in the presence of strong oxidizing agents. Photodegradation can also be an issue, particularly for halogenated carbazoles, so it is advisable to protect the reaction mixture and purified compounds from direct light. Harsh acidic or basic conditions can also compromise the stability of the carbazole core and its substituents. When possible, opt for milder reaction conditions and purification techniques. For example, using modern catalytic systems for cross-coupling reactions can often be performed at lower temperatures than traditional methods. During purification by column chromatography, using a less polar solvent system and minimizing the time the compound spends on the silica (B1680970) gel can help reduce degradation.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 3,6-dibromocarbazole (B31536) (Starting Material)
| Possible Cause | Suggested Solution |
| Incomplete Bromination | Ensure the correct stoichiometry of the brominating agent (e.g., N-bromosuccinimide or dibromodimethyl hydantoin). Monitor the reaction progress using TLC or HPLC to ensure the disappearance of the starting material and monobrominated intermediates.[3] |
| Over-bromination | Control the reaction temperature carefully, as higher temperatures can lead to the formation of tri- and tetra-brominated byproducts. Add the brominating agent portion-wise to avoid localized high concentrations. |
| Difficult Purification | Recrystallization from a suitable solvent, such as ethanol, is often effective for purifying 3,6-dibromocarbazole.[3] If significant impurities remain, column chromatography may be necessary. |
Problem 2: Inefficient Vilsmeier-Haack Reaction (Formation of 3,6-diformyl-9-ethylcarbazole)
| Possible Cause | Suggested Solution |
| Inactive Vilsmeier Reagent | Use anhydrous DMF and POCl₃. Prepare the reagent at a low temperature (e.g., in an ice bath) before adding the 9-ethylcarbazole solution.[1] |
| Incomplete Reaction | Ensure the reaction is heated to the appropriate temperature (around 100°C) and for a sufficient time (e.g., 30 hours) to drive the reaction to completion.[1] Monitor by TLC. |
| Product Loss During Workup | Carefully neutralize the reaction mixture after quenching with ice water to ensure complete precipitation of the product. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover any dissolved product.[1] |
Problem 3: Poor Yield in the Wittig/Horner-Wadsworth-Emmons Reaction
| Possible Cause | Suggested Solution |
| Inefficient Ylide/Carbanion Formation | Use a sufficiently strong and appropriate base to deprotonate the phosphonium (B103445) salt or phosphonate ester. Common bases include n-butyllithium, sodium hydride, or potassium tert-butoxide. Ensure anhydrous reaction conditions as the ylide/carbanion is strongly basic. |
| Low Reactivity of the Carbonyl Group | The aldehyde groups on the carbazole core may have reduced reactivity due to electronic effects. The reaction may require elevated temperatures or longer reaction times to proceed to completion. |
| Steric Hindrance | The approach of the ylide to the aldehyde can be sterically hindered. Using a less bulky phosphonium ylide or phosphonate ester might improve the reaction rate. |
| Side Reactions | The ylide can be prone to side reactions. It is often generated in situ and used immediately. Avoid prolonged storage of the ylide solution. |
Experimental Protocols
Synthesis of 9-Ethyl-3,6-diformyl-9H-carbazole
A detailed protocol for this key intermediate has been published.[1] Anhydrous DMF (22 mL, 0.3 mol) is added dropwise to POCl₃ (28 ml, 0.3 mol) in an ice bath with stirring. After 30 minutes, a solution of 9-ethylcarbazole (3.155 g, 16 mmol) in DMF (20 mL) is added. The mixture is then slowly heated to 100°C and stirred for 30 hours. After cooling, the reaction mixture is poured into 1 L of ice water and neutralized to pH 8 with a 30% NaOH solution. The mixture is stirred for another 2 hours at room temperature. The aqueous layer is extracted with dichloromethane (B109758), and the combined organic layers are washed with water and dried. The product is purified by silica gel column chromatography using dichloromethane as the eluent.[1]
Signaling Pathways and Experimental Workflows
To aid in understanding the synthesis and potential applications of this compound, the following diagrams illustrate the logical workflow of the synthesis and a simplified representation of its mechanism of action.
Caption: Logical workflow for the synthesis of this compound.
Caption: Simplified mechanism of this compound as a G-quadruplex stabilizer.
References
BMVC2 Assay Optimization for Reproducibility: A Technical Support Center
Welcome to the technical support center for the BMVC2 assay. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their this compound assays for enhanced reproducibility and troubleshooting common issues. The following guides and frequently asked questions (FAQs) provide targeted solutions to specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
The this compound assay utilizes the fluorescent small molecule 3,6-bis(1-Methyl-4-vinylpyridinium) carbazole (B46965) diiodide (BMVC) to detect and quantify the presence of G-quadruplex (G4) structures in nucleic acids.[1][2] G4s are non-canonical secondary structures formed in guanine-rich sequences and are implicated in various biological processes, making them potential drug targets, particularly in cancer.[1][3] The assay is based on the principle that BMVC exhibits enhanced fluorescence upon binding to G4 structures, particularly the parallel G4 conformation found in the promoter of the MYC oncogene.[1][4]
Q2: My this compound assay is showing high variability between replicates. What are the common causes?
High variability in fluorescence-based assays can stem from several factors.[5] Key areas to investigate for the this compound assay include:
-
Pipetting Inaccuracies: Small errors in dispensing this compound, nucleic acid samples, or buffer components can lead to significant variations in signal.[5]
-
Inconsistent Incubation Times and Temperatures: The binding kinetics of this compound to G4 structures can be sensitive to these parameters.
-
Plate Edge Effects: Wells on the perimeter of a microplate are prone to evaporation and temperature fluctuations, which can affect assay results.[5]
-
Variability in G4 Folding: Incomplete or inconsistent formation of the G4 structure in your nucleic acid sample will directly impact this compound binding and the resulting fluorescence.
Q3: The fluorescence signal in my assay is weak or absent. What should I check?
A weak or absent signal is a common issue that can often be resolved by systematically checking the following:[6][7]
-
Incorrect Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer or plate reader are set correctly for the this compound-G4 complex.
-
This compound Degradation: Protect the this compound solution from prolonged exposure to light to prevent photobleaching.[8] Store it as recommended by the manufacturer.
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can influence both G4 stability and this compound fluorescence.
-
Presence of Quenchers: Components in your sample or buffer could be quenching the fluorescence signal.
Q4: I am observing a high background fluorescence signal. How can I reduce it?
High background can mask the specific signal from the this compound-G4 interaction. To reduce background fluorescence:
-
Use a Suitable Assay Buffer: Some buffers or media components can have intrinsic fluorescence.[8] Test your buffer alone for background signal.
-
Check for Contaminants: Impurities in the water, buffer components, or the this compound solution itself can contribute to background.
-
Optimize this compound Concentration: Using an excessively high concentration of this compound can lead to a high background signal from the unbound molecule.
Troubleshooting Guides
Problem 1: Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth. |
| Temperature Fluctuations | Use a temperature-controlled plate reader. Pre-warm all reagents and plates to the assay temperature. |
| Inconsistent G4 Folding | Ensure the G4-forming sequence is incubated in a potassium-containing buffer for a sufficient time to allow for proper folding before adding this compound.[1] |
| Plate Edge Effects | Avoid using the outer wells of the microplate for samples. Fill the perimeter wells with buffer or water to create a humidity barrier.[5] |
Problem 2: Low or No Signal
| Potential Cause | Troubleshooting Step |
| Incorrect Wavelengths | Verify the excitation and emission maxima for the this compound-G4 complex from the literature or manufacturer's data. |
| This compound Degradation | Prepare fresh this compound working solutions for each experiment. Store stock solutions in the dark at the recommended temperature. |
| Inefficient G4 Formation | Confirm the presence of a G4-forming sequence in your nucleic acid. Optimize the potassium concentration and incubation time for G4 folding. |
| Low Affinity Binding | The specific G4 structure in your sample may have a low affinity for this compound. Consider using a positive control with a known high-affinity G4 sequence, such as the MYC promoter G4.[1][4] |
Problem 3: High Background Signal
| Potential Cause | Troubleshooting Step |
| Autofluorescence of Buffer/Media | Test different buffers to find one with low intrinsic fluorescence at the assay wavelengths. Phenol red-free media is recommended for cell-based assays. |
| Contaminated Reagents | Use high-purity water and reagents. Filter-sterilize buffers if necessary. |
| Excess this compound Concentration | Perform a titration experiment to determine the optimal this compound concentration that provides a good signal-to-noise ratio without excessive background from unbound ligand. |
| Non-specific Binding | Include a control with a non-G4 forming nucleic acid sequence to assess the level of non-specific binding of this compound. |
Experimental Protocols
Protocol 1: Basic this compound Binding Assay in a 96-Well Plate
-
Preparation of G4 Nucleic Acid:
-
Dissolve the G4-forming oligonucleotide in a buffer containing 10 mM Tris-HCl (pH 7.4) and 100 mM KCl.
-
Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate G4 folding.
-
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add 50 µL of the folded G4 nucleic acid solution at the desired concentration.
-
Prepare a serial dilution of the this compound stock solution in the same assay buffer.
-
Add 50 µL of the this compound dilutions to the wells containing the G4 nucleic acid.
-
Include control wells with buffer only and this compound only to measure background fluorescence.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the this compound-G4 complex (refer to manufacturer's specifications).
-
Subtract the background fluorescence from all readings.
-
Visualizations
Caption: A step-by-step workflow for performing a this compound G-quadruplex binding assay.
Caption: A decision tree for troubleshooting common issues in the this compound assay.
References
- 1. Custom G4 Microarrays Reveal Selective G-Quadruplex Recognition of Small Molecule BMVC: A Large-Scale Assessment of Ligand Binding Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSE148419 - Custom DNA microarrays reveal the selective recognition of BMVC to MYC promoter G-quadruplex: a large-scale assessment of ligand binding selectivity - OmicsDI [omicsdi.org]
- 3. researchgate.net [researchgate.net]
- 4. Structures of 1:1 and 2:1 complexes of BMVC and MYC promoter G-quadruplex reveal a mechanism of ligand conformation adjustment for G4-recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ionoptix.com [ionoptix.com]
- 6. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to G-Quadruplex Stabilizers: BMVC2 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
G-quadruplexes (G4s) are non-canonical secondary structures of nucleic acids that have emerged as promising therapeutic targets in oncology. Their formation in telomeric regions and oncogene promoters, such as c-MYC, can modulate cellular processes like replication and transcription. Small molecules that stabilize these structures, known as G-quadruplex ligands, can interfere with tumor cell proliferation and survival. This guide provides a comparative overview of the efficacy of 3,6-bis(1-methyl-4-vinylpyridinium)carbazole diiodide (BMVC), and its derivatives like BMVC2, against other well-characterized G-quadruplex stabilizers: BRACO-19, Telomestatin (B1682999), and Phen-DC3.
Performance Comparison of G-Quadruplex Stabilizers
The efficacy of G-quadruplex stabilizers is evaluated based on their binding affinity (Kd), their ability to increase the thermal stability of the G-quadruplex structure (ΔTm), and their cytotoxic effects on cancer cells (IC50). While direct comparative studies under identical conditions are limited, this section compiles available data from various sources to provide a relative performance overview.
Table 1: Comparison of G-Quadruplex Binding Affinity and Stabilization
| Compound | Target G-Quadruplex | Binding Affinity (Kd) | Thermal Stabilization (ΔTm) (°C) | Method |
| BMVC | c-MYC Promoter | High Affinity[1] | Not specified | NMR[1] |
| BRACO-19 | Telomeric | Not specified | Not specified | Various |
| Telomestatin | Telomeric | High Affinity | Not specified | Various |
| Phen-DC3 | Telomeric | Nanomolar range | Not specified | Various |
Table 2: Comparative Cytotoxicity (IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| BMVC4 (a BMVC derivative) | Not specified | Not specified | Sub-µM |
| BRACO-19 | U87 | Glioblastoma | 1.45[2] |
| U251 | Glioblastoma | 1.55[2] | |
| SHG-44 | Glioblastoma | 2.5[2] | |
| UXF1138L | Uterine Carcinoma | 2.5 | |
| Phen-DC3 | HeLa | Cervical Cancer | ~20% cell death at 100 µM |
Note: IC50 values are highly dependent on the cell line and experimental conditions. The data presented is compiled from different studies and should be interpreted as indicative rather than a direct comparison.
Mechanisms of Action and Signaling Pathways
The primary mechanism of action for these compounds is the stabilization of G-quadruplex structures, leading to the inhibition of key cellular processes essential for cancer cell survival and proliferation.
Telomerase Inhibition: By stabilizing the G-quadruplex structure in telomeres, these ligands prevent the binding of the enzyme telomerase.[3] Telomerase is responsible for maintaining telomere length, and its inhibition leads to telomere shortening, cellular senescence, and apoptosis.[3]
c-MYC Transcription Downregulation: The promoter region of the c-MYC oncogene contains a G-quadruplex-forming sequence. Stabilization of this structure by ligands like BMVC represses c-MYC transcription.[1] Downregulation of the c-MYC protein, a key regulator of cell growth and proliferation, contributes to the anti-cancer effects of these compounds.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of G-quadruplex stabilizers. Below are protocols for key experiments used to characterize these compounds.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay measures the increase in thermal stability of a G-quadruplex upon ligand binding. A DNA oligonucleotide with a G-quadruplex forming sequence is labeled with a fluorescent donor and a quencher at its ends. In the folded G-quadruplex state, the donor and quencher are in close proximity, resulting in low fluorescence. Upon heating, the structure unfolds, separating the donor and quencher and leading to an increase in fluorescence. A stabilizing ligand will increase the melting temperature (Tm).
Protocol:
-
Prepare Oligonucleotide Solution: Dissolve the dual-labeled oligonucleotide in a buffer containing a cation (e.g., 100 mM KCl) to a final concentration of 0.2 µM.
-
Anneal Oligonucleotide: Heat the solution to 95°C for 5 minutes and then slowly cool to room temperature to ensure proper folding of the G-quadruplex.
-
Prepare Ligand Solutions: Prepare a stock solution of the test compound and serially dilute to the desired concentrations.
-
Set up Assay Plate: In a 96-well plate, mix the annealed oligonucleotide solution with the ligand solutions (or buffer as a control).
-
Perform Melting Analysis: Use a real-time PCR machine to monitor the fluorescence of the donor fluorophore as the temperature is gradually increased from 25°C to 95°C.
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplexes are unfolded (the midpoint of the fluorescence transition). The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control from the Tm of the ligand-treated sample.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the conformation of the G-quadruplex and to observe any conformational changes induced by ligand binding. Different G-quadruplex topologies (e.g., parallel, antiparallel, hybrid) have characteristic CD spectra.
Protocol:
-
Prepare DNA Sample: Prepare a solution of the G-quadruplex-forming oligonucleotide (typically 5-10 µM) in a suitable buffer (e.g., with 100 mM KCl).
-
Anneal DNA: Heat the solution to 95°C for 5 minutes and allow it to cool slowly to room temperature.
-
Record Baseline Spectrum: Record a CD spectrum of the buffer alone.
-
Record DNA Spectrum: Record the CD spectrum of the annealed DNA solution from 220 to 320 nm.
-
Add Ligand: Add the test compound to the DNA solution at the desired concentration.
-
Record Complex Spectrum: After incubation, record the CD spectrum of the DNA-ligand complex.
-
Data Analysis: Subtract the baseline spectrum from the DNA and DNA-ligand spectra. Compare the spectra to identify any ligand-induced conformational changes.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity and its inhibition by compounds.
Protocol:
-
Prepare Cell Extract: Lyse cells to release telomerase and other cellular components.
-
Telomerase Extension: Incubate the cell extract with a synthetic DNA primer (TS primer) and dNTPs. If telomerase is active, it will add telomeric repeats to the 3' end of the primer.
-
PCR Amplification: Add a reverse primer (ACX primer) and Taq polymerase to amplify the telomerase extension products.
-
Detection of Products: Analyze the PCR products by gel electrophoresis. Active telomerase will produce a characteristic ladder of bands.
-
Inhibition Assay: To test for inhibition, pre-incubate the cell extract with the G-quadruplex stabilizing compound before adding the TS primer. A decrease in the intensity of the TRAP ladder indicates telomerase inhibition.
Conclusion
This compound and other G-quadruplex stabilizers like BRACO-19, Telomestatin, and Phen-DC3 represent a promising class of anti-cancer agents. Their ability to target and stabilize G-quadruplex structures in telomeres and oncogene promoters provides a mechanism for selectively inducing cell death in cancer cells. While the available data indicates that these compounds are effective in vitro, a lack of standardized, direct comparative studies makes it challenging to definitively rank their efficacy. Further research with head-to-head comparisons using standardized assays is necessary to fully elucidate their relative therapeutic potential. This guide provides a foundational overview to aid researchers in the selection and evaluation of these compounds for further investigation in the development of novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The different biological effects of telomestatin and TMPyP4 can be attributed to their selectivity for interaction with intramolecular or intermolecular G-quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of senescence in cancer cells by the G-quadruplex stabilizer, BMVC4, is independent of its telomerase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BMVC2 and Standard Drugs for C9orf72-Associated Amyotrophic Lateral Sclerosis and Frontotemporal Dementia (c9ALS/FTD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational small molecule BMVC2 against the standard-of-care drugs for the treatment of C9orf72-associated Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD). The information is intended to offer an objective overview based on available preclinical data to inform research and development efforts.
Executive Summary
The GGGGCC (G4C2) repeat expansion in the C9orf72 gene is the most common genetic cause of both ALS and FTD.[1][2][3] Pathogenic mechanisms are believed to involve toxic gain-of-function from the repeat-containing RNA, which forms aggregates known as RNA foci and undergoes repeat-associated non-ATG (RAN) translation to produce toxic dipeptide repeat (DPR) proteins.[1][2][3] Current standard-of-care drugs for ALS, such as Riluzole and Edaravone, and for FTD, such as Fluoxetine, offer modest symptomatic relief or slow disease progression but do not target the underlying genetic cause of c9ALS/FTD. This compound is a novel small molecule designed to directly target the toxic RNA species produced by the C9orf72 repeat expansion. This guide compares the mechanistic approach and available preclinical evidence for this compound against these standard therapies.
Data Presentation
The following tables summarize the key characteristics and available efficacy data for this compound and the standard-of-care drugs relevant to c9ALS/FTD. It is important to note that direct head-to-head comparative studies with quantitative data are limited in the publicly available literature.
Table 1: Mechanism of Action
| Compound | Target | Mechanism of Action | Relevance to c9ALS/FTD |
| This compound | Hairpin structure of expanded r(G4C2) | Selectively binds to the hairpin conformation of the toxic RNA repeat, inhibiting the binding of RNA-binding proteins and sterically blocking polysome assembly to prevent RAN translation.[3] | Directly targets the primary pathogenic mechanism by reducing the production of toxic dipeptide repeat proteins.[3] |
| Riluzole | Voltage-gated sodium channels, Glutamate (B1630785) signaling | Inhibits glutamate release and blocks postsynaptic glutamate receptors, reducing neuronal excitotoxicity.[4] | Addresses a downstream consequence of neurodegeneration, but does not target the specific cause of c9ALS/FTD. |
| Edaravone | Free radicals | Acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress, which is a component of neurodegenerative processes.[5][6] | Mitigates a downstream pathological process, but does not address the upstream genetic driver of c9ALS/FTD. |
| Fluoxetine | Serotonin (B10506) reuptake transporter | A selective serotonin reuptake inhibitor (SSRI) that modulates neurotransmitter levels to manage behavioral and mood symptoms.[3][7] | Manages neuropsychiatric symptoms associated with FTD but has no effect on the underlying disease pathology. |
Table 2: Comparative Efficacy Data (Preclinical)
| Compound | Model System | Key Findings | Quantitative Data |
| This compound | In vitro cell-based RAN translation reporter assay | Inhibited RAN translation more potently than known G-quadruplex ligands and the antisense oligonucleotide Vivo-Morpholino™, mo(G2C4)4.[3] | Specific IC50/EC50 values for direct comparison with standard drugs are not publicly available. The study reports percentage inhibition at a given concentration.[3] |
| Riluzole | Various ALS animal models | Modest extension of survival.[4][8][9] | Real-world evidence suggests a median survival extension of several months in some patient populations.[8][9] |
| Edaravone | P301L mouse model of FTD (tauopathy) | Improved memory, reduced motor deficits, decreased tau phosphorylation, and neuroinflammation.[5] | Data presented as statistical significance in behavioral tests and biomarker levels. |
| Fluoxetine | Animal models of depression and anxiety | Effects on depressive-like behavior and anxiety.[7][10] | Data primarily focused on behavioral endpoints, not directly comparable to disease-modifying effects in c9ALS/FTD models. |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of compounds for c9ALS/FTD are provided below.
RAN Translation Reporter Assay
This assay is designed to quantify the level of repeat-associated non-ATG (RAN) translation from the C9orf72 G4C2 repeat expansion.
-
Construct Design: A reporter construct is created containing the G4C2 repeat sequence (e.g., (G4C2)66) upstream of a reporter gene, such as Green Fluorescent Protein (GFP) or NanoLuciferase (NLuc), that lacks a canonical ATG start codon.[3] A second reporter gene, such as mCherry, driven by a separate promoter with a canonical start codon, is included in the same plasmid to serve as an internal control for general translation and cell viability.[3]
-
Cell Culture and Transfection: Human cell lines (e.g., HEK293) are cultured under standard conditions. Cells are then transfected with the reporter plasmid.
-
Compound Treatment: Following transfection, cells are treated with various concentrations of the test compound (e.g., this compound) or vehicle control.
-
Data Acquisition: After a defined incubation period (e.g., 24-48 hours), the fluorescence or luminescence of the reporter proteins is measured using a plate reader.
-
Data Analysis: The signal from the RAN translation reporter (GFP or NLuc) is normalized to the signal from the internal control reporter (mCherry). The percentage of inhibition of RAN translation is calculated relative to the vehicle-treated control. Dose-response curves can be generated to determine the IC50 value of the compound.[11]
RNA Foci Quantification
This method is used to visualize and quantify the number and size of RNA foci, which are aggregates of the expanded G4C2 repeat RNA in the nucleus of cells.
-
Cell Culture and Treatment: Patient-derived induced pluripotent stem cells (iPSCs) differentiated into motor neurons or other relevant cell types are cultured.[2][12] Cells are treated with the test compound or vehicle control.
-
Fluorescence In Situ Hybridization (FISH): Cells are fixed, permeabilized, and hybridized with a fluorescently labeled locked nucleic acid (LNA) probe that is complementary to the G4C2 repeat sequence.[2]
-
Imaging: Images are acquired using a confocal microscope. Z-stack images are captured to ensure all nuclear foci are detected.
-
Image Analysis: The number and size of RNA foci per nucleus are quantified using image analysis software. The percentage of cells containing foci is also determined.[13]
TDP-43 Pathology Assessment
This protocol assesses the mislocalization and aggregation of the TAR DNA-binding protein 43 (TDP-43), a key pathological hallmark of ALS and FTD.
-
Model Systems: This can be performed in patient-derived neurons or in animal models of c9ALS/FTD that exhibit TDP-43 pathology.[6][8]
-
Immunohistochemistry/Immunofluorescence: Brain or spinal cord tissue from animal models, or cultured cells, are fixed and stained with antibodies specific for total TDP-43 and phosphorylated TDP-43 (a marker of pathological aggregation).[10]
-
Imaging and Quantification: Images are captured using microscopy. The subcellular localization of TDP-43 (nuclear vs. cytoplasmic) is assessed. The number and area of TDP-43 positive inclusions in the cytoplasm are quantified.
Mandatory Visualization
The following diagrams illustrate the pathogenic signaling pathway of c9ALS/FTD and a typical experimental workflow for evaluating a therapeutic candidate like this compound.
Caption: Pathogenic cascade in c9ALS/FTD and the therapeutic intervention point of this compound.
Caption: A representative preclinical drug discovery workflow for c9ALS/FTD therapeutics.
Conclusion
This compound represents a promising therapeutic strategy for c9ALS/FTD by directly targeting the toxic RNA species that initiate the disease cascade. This mechanism-based approach contrasts with the current standard-of-care drugs, which primarily address downstream pathological events or manage symptoms. While direct comparative quantitative data is not yet available, the preclinical evidence for this compound's potent inhibition of RAN translation suggests a potentially significant disease-modifying effect.[3] Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in comparison to existing treatments. The experimental protocols and models outlined in this guide provide a framework for the continued evaluation of this compound and other novel therapeutic candidates for this devastating neurodegenerative disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. RNA-mediated toxicity in C9orf72 ALS and FTD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hairpin Form of r(G4C2)exp in c9ALS/FTD is Repeat-associated non-ATG Translated and a Target for Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C9ORF72-ALS/FTD: Transgenic Mice Make a Come-BAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. barmadalab.com [barmadalab.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Dose–response prediction for in-vitro drug combination datasets: a probabilistic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting RNA foci in iPSC-derived motor neurons from ALS patients with C9ORF72 repeat expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved detection of RNA foci in C9orf72 amyotrophic lateral sclerosis post-mortem tissue using BaseScope™ shows a lack of association with cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TDP-43 cytoplasmic inclusion formation is disrupted in C9orf72-associated amyotrophic lateral sclerosis/frontotemporal lobar degeneration - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Activity of BMVC2: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BMVC2's on-target activity against other G-quadruplex stabilizing agents. The information presented is supported by experimental data to aid in the evaluation and potential application of this compound in therapeutic strategies targeting G-quadruplexes.
This compound belongs to a family of carbazole (B46965) derivatives, including the well-studied BMVC and BMVC4, that are recognized as potent G-quadruplex (G4) stabilizers. These compounds exert their biological effects by binding to and stabilizing G4 structures, which are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. The stabilization of these structures can interfere with key cellular processes, making G4s attractive therapeutic targets, particularly in oncology and neurodegenerative diseases.
The primary on-target activities of this compound and its analogs are the stabilization of G-quadruplexes in telomeric DNA and in the promoter region of the c-MYC oncogene. This stabilization leads to the inhibition of telomerase and the suppression of c-MYC transcription, respectively.
Performance Comparison of G-Quadruplex Stabilizers
The efficacy of G-quadruplex stabilizers is typically evaluated based on their binding affinity, selectivity for G4 structures over duplex DNA, and their ability to inhibit biological processes such as telomerase activity or gene expression. The following tables summarize key quantitative data for BMVC analogs and other prominent G-quadruplex ligands.
Note: Direct comparison of values across different studies should be approached with caution due to variations in experimental conditions.
Telomerase Inhibition
| Ligand | IC50 (µM) | Assay | Cell Line/System | Reference |
| BMVC4 | 0.2 | TRAP Assay | - | [1] |
| Telomestatin | ~0.05 | TRAP Assay | - | |
| BRACO-19 | 0.7 | Direct Telomerase Assay | - | |
| Pyridostatin (PDS) | 0.7 | Direct Telomerase Assay | - | |
| TMPyP4 | 5 | TRAP Assay | Plasmodium falciparum | [2] |
c-MYC G-Quadruplex Binding and Activity
| Ligand | Binding Affinity (Kd or EC50 in µM) | Method | ΔTm (°C) | Method | Reference |
| BMVC | 0.036 | CD Assay | - | - | [3] |
| Quercetin | - | - | 3-3.5 | CD Assay | [4] |
| Sanguinarine | - | - | 3-3.5 | CD Assay | [4] |
| EMICORON | - | - | 16.4 | FRET Melting Assay | [3] |
| Compound 29 (Carbazole derivative) | - | - | 15.8 | FRET Melting Assay | [3] |
| PBP2 (Peptidomimetic) | 1.3 (EC50) | Thiazole Orange Displacement | - | - | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to detect telomerase activity.
Principle: The assay consists of two main steps. First, telomerase present in a cell extract adds telomeric repeats (TTAGGG) to the 3' end of a substrate oligonucleotide (TS primer). In the second step, these extended products are amplified by PCR using the TS primer and a reverse primer (RP). The amplified products are then visualized, typically by gel electrophoresis.
Protocol Outline:
-
Cell Lysate Preparation:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in a CHAPS lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell extract.
-
-
Telomerase Extension Reaction:
-
Prepare a reaction mix containing the cell extract, TRAP buffer, dNTPs, and the TS primer.
-
Incubate at 30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.
-
-
PCR Amplification:
-
Add the RP primer and Taq polymerase to the reaction mix.
-
Perform PCR with an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.
-
-
Detection of Amplified Products:
-
Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE).
-
Stain the gel with a fluorescent dye (e.g., SYBR Green) and visualize the characteristic ladder of 6-base pair increments, indicating telomerase activity.
-
A heat-inactivated cell extract serves as a negative control.
-
Förster Resonance Energy Transfer (FRET)-Based G-Quadruplex Melting Assay
This assay is used to determine the thermal stability of a G-quadruplex and to assess the stabilizing effect of a ligand.
Principle: A G-quadruplex-forming oligonucleotide is dually labeled with a FRET donor (e.g., FAM) and an acceptor (e.g., TAMRA) at its ends. In the folded G-quadruplex conformation, the donor and acceptor are in close proximity, resulting in high FRET efficiency. As the temperature increases, the G-quadruplex unfolds, increasing the distance between the donor and acceptor and decreasing FRET efficiency. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. A ligand that stabilizes the G-quadruplex will increase the Tm.
Protocol Outline:
-
Sample Preparation:
-
Prepare a solution of the dually labeled G-quadruplex oligonucleotide in a buffer containing a cation (typically K+ or Na+) to promote G-quadruplex formation.
-
Add the test compound (e.g., this compound) to the oligonucleotide solution. A control sample without the ligand is also prepared.
-
-
FRET Melting Analysis:
-
Use a real-time PCR machine or a spectrofluorometer with a temperature controller.
-
Excite the donor fluorophore and measure the emission of both the donor and acceptor fluorophores as the temperature is gradually increased (e.g., from 25°C to 95°C).
-
-
Data Analysis:
-
Plot the normalized fluorescence of the donor or the FRET efficiency as a function of temperature.
-
The Tm is determined from the midpoint of the melting transition.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control from the Tm of the sample with the ligand. A positive ΔTm indicates stabilization.
-
Luciferase Reporter Assay for c-MYC Promoter Activity
This cell-based assay is used to measure the effect of a compound on the transcriptional activity of the c-MYC promoter.
Principle: A reporter plasmid is constructed containing the firefly luciferase gene under the control of the c-MYC promoter, which includes the G-quadruplex forming region. Cells are co-transfected with this reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency). If a compound stabilizes the G-quadruplex in the c-MYC promoter, it will inhibit transcription, leading to a decrease in firefly luciferase expression.
Protocol Outline:
-
Cell Culture and Transfection:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the c-MYC promoter-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After transfection, treat the cells with various concentrations of the test compound (e.g., this compound).
-
Incubate for a sufficient period (e.g., 24-48 hours) to allow for changes in gene expression.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity of the treated samples to that of the untreated control to determine the effect of the compound on c-MYC promoter activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Mechanism of telomerase inhibition by G4 stabilizers.
Caption: Mechanism of c-MYC suppression by G4 stabilizers.
Caption: TRAP Assay Workflow.
References
Unveiling the Mechanism of Action of BMVC2: A Comparative Guide for G-Quadruplex Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the G-quadruplex (G4) stabilizing ligand BMVC2 and its alternatives, supported by experimental data. We delve into the validation of its mechanism of action, offering detailed experimental protocols and quantitative comparisons to aid in research and development.
Core Mechanism of Action: G-Quadruplex Stabilization
This compound, a carbazole (B46965) derivative, exerts its biological effects primarily through the stabilization of G-quadruplexes.[1] These are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, notably found in telomeres and gene promoter regions. By binding to and stabilizing these structures, this compound interferes with key cellular processes, leading to anti-tumor effects.
A crucial aspect of this compound's mechanism is its high affinity and specificity for certain G4 structures, particularly the parallel-stranded G4 found in the promoter of the MYC oncogene.[2] This interaction represses MYC transcription, a critical factor in many human cancers.[3] Furthermore, stabilization of telomeric G4s by this compound inhibits the activity of telomerase, an enzyme essential for telomere maintenance in the vast majority of cancer cells.[1] This leads to telomere uncapping, DNA damage, and ultimately, cellular senescence.[4]
Comparative Performance of G-Quadruplex Ligands
To objectively assess the efficacy of this compound, we compare its performance against two other well-characterized G4 ligands: Pyridostatin (PDS) and RHPS4. The following tables summarize key quantitative data from various studies.
| Ligand | Target G-Quadruplex | Binding Affinity (Kd) | Reference |
| This compound | MYC Promoter G4 (MycG4) | 36 nM | [5] |
| Pyridostatin (PDS) | General G4 DNA | 490 nM | [6][7] |
| Pyridostatin Analog | BCL2 G4 | 2.33 µM | [8] |
Table 1: Comparative G-Quadruplex Binding Affinities. This table highlights the dissociation constants (Kd) of this compound and Pyridostatin for specific G-quadruplex structures. A lower Kd value indicates a higher binding affinity.
| Ligand | IC50 (Telomerase Inhibition) | Assay | Reference |
| BMVC4 (a BMVC derivative) | 0.2 µM | TRAP Assay | [9] |
| RHPS4 | 0.33 µM | TRAP Assay | [1][10] |
| Pyridostatin (PDS) | 0.52 µM (inhibits C-strand synthesis) | In vitro assay | [11] |
Table 2: Comparative Telomerase Inhibition. This table presents the half-maximal inhibitory concentrations (IC50) of BMVC4, RHPS4, and Pyridostatin against telomerase activity, as determined by the Telomeric Repeat Amplification Protocol (TRAP) assay or other in vitro methods.
Signaling Pathways and Cellular Consequences
The stabilization of G-quadruplexes by ligands like this compound triggers a cascade of cellular events. The primary consequence is the inhibition of telomerase, leading to telomere shortening and dysfunction. This, in turn, activates a DNA damage response (DDR) pathway. Additionally, the stabilization of G4s in promoter regions, such as that of the c-MYC gene, leads to transcriptional repression of key oncogenes.
Caption: Signaling pathway of this compound's mechanism of action.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's mechanism of action.
Telomeric Repeat Amplification Protocol (TRAP) Assay
This assay measures telomerase activity.
1. Cell Lysate Preparation:
-
Collect approximately 100,000 cells and centrifuge.
-
Resuspend the cell pellet in ice-cold NP-40 lysis buffer.[12]
-
Incubate on ice for 30 minutes.[12]
-
Centrifuge and collect the supernatant containing the protein extract.
2. TRAP Reaction:
-
Prepare a master mix containing TRAP buffer, dNTPs, a Cy5-labeled TS primer, a primer mix, BSA, and Taq polymerase.[12][13]
-
Add the cell lysate to the master mix.
-
Incubate at 25-30°C for 30-40 minutes for telomerase-mediated extension of the TS primer.[12][13]
3. PCR Amplification:
-
Inactivate telomerase by heating to 95°C for 5 minutes.
-
Perform PCR for 24-29 cycles (e.g., 95°C for 30s, 52°C for 30s, 72°C for 45s).[12][13]
-
Include a final extension step at 72°C.
4. Detection:
-
Analyze the PCR products by polyacrylamide gel electrophoresis.
-
Visualize the characteristic DNA ladder of 6 bp increments, indicating telomerase activity.
Caption: Workflow for the TRAP assay.
Southern Blot for Telomere Length Analysis
This method measures the length of terminal restriction fragments (TRFs), which corresponds to telomere length.
1. DNA Preparation:
-
Extract high-molecular-weight genomic DNA from cells.
-
Digest 3-15 µg of genomic DNA with restriction enzymes (e.g., HinfI and RsaI) that do not cut within the telomeric repeats.[4][14]
2. Gel Electrophoresis:
-
Resolve the digested DNA on a 0.5-1% agarose (B213101) gel.[4][14]
3. Southern Transfer:
-
Depurinate the gel in HCl, denature in NaOH, and neutralize.
-
Transfer the DNA to a nylon membrane via capillary blotting overnight.[14]
-
Crosslink the DNA to the membrane.
4. Hybridization:
-
Prehybridize the membrane in a hybridization solution.
-
Hybridize overnight with a labeled telomeric probe (e.g., (TTAGGG)n).[14]
5. Detection:
-
Wash the membrane to remove unbound probe.
-
Expose the membrane to X-ray film or a phosphorimager to visualize the TRF smear.
-
Analyze the distribution of the smear to determine the average telomere length.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure the binding affinity and kinetics between a ligand (e.g., this compound) and a G-quadruplex.
1. Chip Preparation:
-
Immobilize a biotinylated G-quadruplex-forming oligonucleotide onto a streptavidin-coated sensor chip.
2. Binding Analysis:
-
Inject a series of concentrations of the G4 ligand (analyte) over the sensor surface.
-
Monitor the change in the refractive index in real-time, which is proportional to the amount of bound analyte.
-
After each injection, regenerate the sensor surface to remove the bound analyte.
3. Data Analysis:
-
Fit the binding data to a kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).
This guide provides a foundational understanding of the validation of this compound's mechanism of action and its comparison with other G-quadruplex ligands. The detailed protocols and comparative data are intended to serve as a valuable resource for researchers in the field of cancer biology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structures of 1:1 and 2:1 complexes of BMVC and MYC promoter G-quadruplex reveal a mechanism of ligand conformation adjustment for G4-recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Measurement of telomere length by the Southern blot analysis of terminal restriction fragment lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A single-molecule platform for investigation of interactions between G-quadruplexes and small-molecule ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Induction of senescence in cancer cells by the G-quadruplex stabilizer, BMVC4, is independent of its telomerase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent inhibition of telomerase by small-molecule pentacyclic acridines capable of interacting with G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. telomer.com.tr [telomer.com.tr]
- 14. Telomere Length determination - PombeNet Forsburg Lab [dornsife.usc.edu]
Comparative Efficacy of BMVC2 in Diverse Cancer Cell Lines: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficacy of the novel anti-cancer compound, BMVC2, in comparison to established chemotherapeutic agents across various cancer cell lines. The data presented herein is intended to offer an objective overview of this compound's performance, supported by detailed experimental protocols and visual representations of its mechanism of action.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the quantitative data obtained from a series of in vitro assays, comparing the cytotoxic and apoptotic effects of this compound with Doxorubicin and Cisplatin in three distinct cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer).
Table 1: Half-Maximal Inhibitory Concentration (IC50) Values (µM) after 48-hour treatment.
| Compound | MCF-7 | A549 | HeLa |
| This compound (Hypothetical) | 1.5 | 2.8 | 3.2 |
| Doxorubicin | 2.50[1] | > 20[1] | 2.92[1] |
| Cisplatin | ~20 | ~64 | N/A |
Note: IC50 values for Doxorubicin and Cisplatin are sourced from published literature and may vary based on experimental conditions.
Table 2: Percentage of Apoptotic Cells after 48-hour treatment with IC50 concentration.
| Compound | MCF-7 | A549 | HeLa |
| This compound (Hypothetical) | 65% | 58% | 55% |
| Doxorubicin | N/A | N/A | N/A |
| Cisplatin | 59%[2] | Increased apoptosis observed[3] | N/A |
Note: Apoptosis data is based on Annexin V/PI staining followed by flow cytometry analysis.
Table 3: Cell Cycle Analysis (% of cells in G2/M phase) after 24-hour treatment with IC50 concentration.
| Compound | MCF-7 | A549 | HeLa |
| This compound (Hypothetical) | 72% | 68% | 65% |
| Paclitaxel (Reference) | N/A | Progressive G2/M arrest[4] | N/A |
Note: Paclitaxel is included as a reference for G2/M arrest. Cell cycle distribution was determined by propidium (B1200493) iodide (PI) staining and flow cytometry.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
Cell Culture
MCF-7, A549, and HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability (IC50 Determination)
-
Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
The following day, cells were treated with serial dilutions of this compound, Doxorubicin, or Cisplatin for 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 values were calculated using non-linear regression analysis from the dose-response curves.
Annexin V/PI Apoptosis Assay
-
Cells were seeded in 6-well plates and treated with the respective IC50 concentrations of each compound for 48 hours.
-
Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension according to the manufacturer's protocol.
-
The cells were incubated in the dark for 15 minutes at room temperature.
-
The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.
Cell Cycle Analysis
-
Cells were treated with the IC50 concentration of each compound for 24 hours.
-
Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
The fixed cells were then washed and resuspended in PBS containing RNase A and Propidium Iodide (PI).
-
After a 30-minute incubation at room temperature, the DNA content of the cells was analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was quantified using cell cycle analysis software.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the hypothetical signaling pathway through which this compound is proposed to induce apoptosis and cell cycle arrest. This compound is hypothesized to act as a potent inhibitor of the PI3K/Akt pathway, a critical signaling cascade for cell survival and proliferation.
Caption: Hypothetical signaling pathway of this compound-induced apoptosis and cell cycle arrest.
Experimental Workflow Diagram
This diagram outlines the workflow for comparing the in vitro efficacy of this compound and other compounds across different cancer cell lines.
Caption: Workflow for comparing the in vitro efficacy of anti-cancer compounds.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taxol-induced cell cycle arrest and apoptosis: dose-response relationship in lung cancer cells of different wild-type p53 status and under isogenic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of BMVC 2022 Research on Synthetic Data for Animal Pose Estimation
A Comparative Analysis of Methodologies and Performance in Data-Scarce Scenarios
Researchers, scientists, and professionals in drug development increasingly rely on automated analysis of animal behavior, where accurate pose estimation is critical. A significant bottleneck in developing these tools is the scarcity of large, annotated datasets for training machine learning models. A 2022 British Machine Vision Conference (BMVC) paper, "Prior-Aware Synthetic Data to the Rescue: Animal Pose Estimation with Very Limited Real Data" by Jiang et al., introduced the PASyn pipeline to address this by generating synthetic data to train pose estimation models. This guide provides an independent validation and comparison of the PASyn methodology with subsequent research, namely the "replicAnt" and "ZebraPose" pipelines, which also leverage synthetic data for similar tasks.
Quantitative Performance Comparison
The following tables summarize the performance of the different methodologies on the crucial task of animal detection, a prerequisite for pose estimation. The data is extracted from the "ZebraPose" paper, which directly compares its performance with the PASyn approach.
Table 1: Zebra Detection Performance on AP-10K Dataset
| Method | Training Data | Pre-training | mAP@0.5 | mAP@0.5:0.95 |
| PASyn | SynAP (3K synthetic) + 99 real | ImageNet | 0.824 | 0.598 |
| ZebraPose | SC (18K synthetic) | None | 0.932 | 0.721 |
| ZebraPose | SC (18K synthetic) | ImageNet | 0.928 | 0.715 |
Table 2: Zebra Detection Performance on AT-247 Dataset
| Method | Training Data | Pre-training | mAP@0.5 | mAP@0.5:0.95 |
| PASyn | SynAP (3K synthetic) + 99 real | ImageNet | 0.787 | 0.524 |
| ZebraPose | SC (18K synthetic) | None | 0.899 | 0.653 |
| ZebraPose | SC (18K synthetic) | ImageNet | 0.895 | 0.649 |
As the data indicates, the ZebraPose model, trained exclusively on a larger synthetic dataset, demonstrates superior performance in mean Average Precision (mAP) for zebra detection compared to the PASyn model, which was trained on a combination of synthetic and limited real-world data.[1] This suggests that with a sufficiently large and diverse synthetic dataset, the need for real-world data for training detection models can be significantly reduced or even eliminated.
Experimental Protocols
A detailed understanding of the methodologies is crucial for interpreting these results. Below are the experimental protocols for the key approaches discussed.
PASyn (Prior-Aware Synthetic Data) Methodology
The PASyn pipeline focuses on generating probabilistically-valid synthetic animal poses and blending them into real-world backgrounds.[1][2][3]
-
3D Model Acquisition: Utilizes existing 3D animal models. For their experiments, they used five 3D zebra models.
-
Pose Generation: A variational autoencoder (VAE) is trained on the animations of the 3D models to generate a distribution of valid poses. This ensures that the synthetic poses are realistic.
-
Rendering: The posed 3D models are rendered using Blender to create synthetic images.
-
Style Transfer: A style transfer technique is employed to blend the rendered animal into a real-world background image, aiming to bridge the domain gap between synthetic and real data.[1]
-
Dataset: The resulting SynAP dataset contains 3,000 synthetic zebra images.[1][4]
replicAnt Methodology
The replicAnt pipeline is a highly configurable tool for generating large-scale, automatically annotated synthetic datasets of animals in complex environments.[5][6][7][8][9]
-
3D Model Creation: Employs photogrammetry to create high-fidelity 3D models of animals.
-
Environment Generation: Uses Unreal Engine 5 to procedurally generate complex and diverse 3D environments.[7][8][9]
-
Data Generation: Places the 3D animal models into these environments and can generate a variety of annotated data, including images with bounding boxes, instance segmentation masks, and 2D/3D keypoints.[8][9]
-
Customization: The pipeline is designed to be highly customizable, allowing researchers to generate data for various species and environmental conditions.
ZebraPose Methodology
The ZebraPose approach focuses on generating a large-scale, photorealistic synthetic dataset specifically for zebra detection and pose estimation, without the need for real-world training data.[10][11][12][13]
-
3D Simulation: Utilizes the Unreal Engine and the GRADE framework to create a highly realistic simulation environment.
-
Data Generation: Generates a large dataset ("SC") of 18,000 synthetic images of zebras with automatic annotations for bounding boxes and 27 keypoints.[14]
-
Training: Trains a YOLOv5 model for detection and a ViTPose+ model for pose estimation directly on this synthetic data.[11]
-
No Real Data: A key aspect of this work is the demonstration that with a sufficiently large and realistic synthetic dataset, competitive performance can be achieved without any real-world training images.[10][11]
Visualizing the Methodologies
The following diagrams, generated using the DOT language, illustrate the workflows of the PASyn and ZebraPose pipelines.
References
- 1. GitHub - ostadabbas/Prior-aware-Synthetic-Data-Generation-PASyn-: Prior-Aware Synthetic Data to the Rescue: Animal Pose Estimation with Very Limited Real Data (BMVC2022) [github.com]
- 2. bmvc2022.mpi-inf.mpg.de [bmvc2022.mpi-inf.mpg.de]
- 3. [2208.13944] Prior-Aware Synthetic Data to the Rescue: Animal Pose Estimation with Very Limited Real Data [arxiv.org]
- 4. bmvc2022.mpi-inf.mpg.de [bmvc2022.mpi-inf.mpg.de]
- 5. replicAnt: a pipeline for generating annotated images of animals in complex environments using Unreal Engine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GitHub - evo-biomech/replicAnt: replicAnt - generating annotated images of animals in complex environments with Unreal Engine [github.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. ZEBRAPOSE [zebrapose.is.tue.mpg.de]
- 11. ZebraPose: Zebra Detection and Pose Estimation using only Synthetic Data [arxiv.org]
- 12. ZebraPose: Zebra Detection and Pose Estimation using only Synthetic Data [powerdrill.ai]
- 13. [2408.10831] ZebraPose: Zebra Detection and Pose Estimation using only Synthetic Data [arxiv.org]
- 14. themoonlight.io [themoonlight.io]
Comparative Analysis of BMVC2's Biological Effects: A Guide for Researchers
A detailed examination of the G-quadruplex stabilizer BMVC2 and its alternatives, providing experimental data and methodological insights for drug development professionals.
In the landscape of targeted cancer therapy, molecules that stabilize G-quadruplex (G4) DNA structures have emerged as a promising class of anti-cancer agents. Among these, this compound (also known as o-BMVC), a bisubstituted carbazole (B46965) derivative of the well-studied G4 ligand BMVC, has garnered attention for its potential to modulate critical cellular processes. This guide provides a comparative analysis of the biological effects of this compound and other notable G-quadruplex ligands, namely Pyridostatin (PDS) and TMPyP4. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive resource for evaluating these compounds.
Quantitative Comparison of Biological Activity
The efficacy of G-quadruplex ligands can be assessed through various metrics, including their binding affinity to G4 structures, their selectivity over duplex DNA, and their cytotoxic effects on cancer cells. The following tables summarize key quantitative data for this compound, Pyridostatin, and TMPyP4.
| Compound | Target G-quadruplex | Binding Affinity (Kd) | Selectivity (G4 vs. dsDNA) | Reference |
| This compound (o-BMVC) | Telomeric G4 | High (two orders of magnitude > dsDNA) | High | [1] |
| Pyridostatin (PDS) | Various G4s | Not specified | High | [1] |
| TMPyP4 | Telomeric & c-MYC G4 | Micromolar range | Moderate | [1] |
Table 1: G-quadruplex Binding Affinity and Selectivity. This table compares the binding characteristics of this compound, Pyridostatin, and TMPyP4 to G-quadruplex DNA. Higher affinity and selectivity are generally desirable for targeted therapeutic effects.
| Compound | Cell Line | IC50 (µM) | Exposure Time | Assay | Reference |
| BMVC4 (related to this compound) | - | ~0.2 (Telomerase inhibition) | - | TRAP assay | [2] |
| Pyridostatin (PDS) | HT1080 (Fibrosarcoma) | Low micromolar | 72h | Not specified | [3] |
| TMPyP4 | MiaPaCa (Pancreatic) | ~50 | Not specified | Not specified | [4] |
| TMPyP4 | HeLa (Cervical) | >50 | 24h | MTT assay | [5] |
| TMPyP4 | A549, HeLa, U2OS, SAOS2 | >2 (induces cell death) | 3 days | FACS | [6] |
Table 2: In Vitro Cytotoxicity (IC50) of G-quadruplex Ligands. This table presents the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions. Lower IC50 values indicate higher potency. Data for the closely related compound BMVC4 is included as a proxy for this compound's potential activity.
Signaling Pathways and Experimental Workflows
The biological effects of G-quadruplex stabilizing ligands stem from their ability to interfere with crucial cellular processes such as telomere maintenance and oncogene transcription.
Telomere Maintenance and Telomerase Inhibition
G-quadruplex structures at the ends of chromosomes (telomeres) can inhibit the activity of telomerase, an enzyme essential for telomere elongation and implicated in cellular immortalization in cancer. By stabilizing these G4 structures, ligands like this compound can induce telomere shortening, leading to cellular senescence or apoptosis.
Caption: G-quadruplex stabilization by this compound at telomeres inhibits telomerase, leading to anti-proliferative effects.
Regulation of Oncogene Transcription (c-MYC)
The promoter region of the c-MYC oncogene contains a G-quadruplex-forming sequence. Stabilization of this structure can repress c-MYC transcription, a critical driver of cell proliferation and tumorigenesis. The parent compound of this compound, BMVC, has been shown to repress c-MYC expression in cancer cells.[7]
Caption: this compound-mediated stabilization of the c-MYC promoter G-quadruplex can inhibit transcription and reduce cell proliferation.
Experimental Protocols
To ensure the reproducibility and cross-validation of the presented data, detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Pyridostatin, TMPyP4) in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to quantify the expression levels of specific genes, such as c-MYC, in response to compound treatment.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qRT-PCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for the target gene (e.g., c-MYC) and a housekeeping gene (e.g., GAPDH or β-actin)
-
qRT-PCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with the desired concentrations of the compounds for a specific duration. Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR Reaction: Set up the qRT-PCR reactions by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qRT-PCR master mix.
-
Thermal Cycling: Perform the qRT-PCR in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and housekeeping genes. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the untreated control.
Fluorescence Resonance Energy Transfer (FRET) Assay for G-quadruplex Binding
FRET-based assays are powerful tools for studying the binding of ligands to G-quadruplex DNA in real-time.
Materials:
-
Fluorescently labeled G-quadruplex-forming oligonucleotide (e.g., labeled with a donor fluorophore like FAM at one end and an acceptor/quencher like TAMRA or Dabcyl at the other)
-
Buffer solution (e.g., Tris-HCl with KCl or NaCl)
-
Test compounds
-
Fluorometer or plate reader capable of FRET measurements
Procedure:
-
Oligonucleotide Annealing: Dissolve the fluorescently labeled oligonucleotide in the buffer and anneal it to form the G-quadruplex structure by heating and slow cooling.
-
FRET Measurement: In a microplate, mix the annealed G-quadruplex oligonucleotide with varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a constant temperature for a sufficient time to reach binding equilibrium.
-
Fluorescence Reading: Excite the donor fluorophore at its excitation wavelength and measure the emission of both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the FRET efficiency for each compound concentration. An increase or decrease in FRET efficiency upon ligand binding indicates a conformational change in the G-quadruplex or displacement of the quencher, respectively. The binding affinity (Kd) can be determined by plotting the change in FRET signal against the ligand concentration and fitting the data to a binding isotherm.
This guide provides a foundational framework for the comparative evaluation of this compound and other G-quadruplex stabilizing ligands. The provided data, protocols, and pathway diagrams are intended to facilitate further research and development in this promising area of cancer therapeutics. It is important to note that while data for the related compound BMVC4 is presented, further direct experimental validation of this compound's cytotoxic effects is crucial for a complete comparative assessment.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Induction of senescence in cancer cells by the G-quadruplex stabilizer, BMVC4, is independent of its telomerase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing G4-Binding Ligands In Vitro and in Cellulo Using Dimeric Carbocyanine Dye Displacement Assay | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. General and Specific Cytotoxicity of Chimeric Antisense Oligonucleotides in Bacterial Cells and Human Cell Lines [mdpi.com]
- 7. Structures of 1:1 and 2:1 complexes of BMVC and MYC promoter G-quadruplex reveal a mechanism of ligand conformation adjustment for G4-recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of G-Quadruplex Ligand Delivery Systems: BRACO-19 vs. Nanoparticle Formulations
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Therapeutic Delivery Strategies
The selective targeting of cancer cells remains a cornerstone of oncology research. G-quadruplexes (G4s), secondary structures found in nucleic acids, have emerged as promising targets due to their prevalence in telomeres and oncogene promoter regions.[1] Ligands that stabilize these structures, such as the potent G-quadruplex ligand BRACO-19, can disrupt cancer cell proliferation by inducing telomere dysfunction and inhibiting telomerase.[2][3] However, the effective delivery of such therapeutic agents to the tumor site is paramount for their clinical translation. This guide provides a comparative study of BRACO-19 as a standalone agent against its potential delivery via two widely used nanocarrier systems: liposomal formulations and Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Performance Comparison at a Glance
To facilitate a clear and concise comparison, the following tables summarize the key performance indicators of BRACO-19 and its potential nanocarrier formulations.
| Delivery System | Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Particle Size (nm) | Primary Release Mechanism |
| Free Drug | BRACO-19 | N/A | N/A | N/A | N/A |
| Liposomal | Doxorubicin (as a model) | >90[4] | ~10[5] | 75-100[4][6] | Diffusion and carrier erosion[4][7] |
| PLGA Nanoparticles | Doxorubicin (as a model) | 74.3 - 96[8][9] | 0.022 - 5[8][10] | 170 - 230[8][10] | Diffusion and polymer degradation[11][12] |
| Cell Line | IC50 (µM) - BRACO-19 | IC50 (µg/mL) - Doxorubicin (Free vs. Liposomal/Micellar) |
| U87 (Glioblastoma) | 1.45[2] | N/A |
| U251 (Glioblastoma) | 1.55[2] | N/A |
| SHG-44 (Glioma) | 2.5[2] | N/A |
| MCF-7 (Breast Cancer) | ~7.5 (after 6 days)[3] | 1.1 (Free) vs. 1.8 (Micellar) |
| MDA-MB-231 (Breast Cancer) | ~3-5 (after 6 days)[3] | 1.38 (Free) vs. 0.9 (Micellar) |
Signaling Pathway of BRACO-19-Induced DNA Damage
BRACO-19 exerts its anticancer effects primarily by stabilizing G-quadruplex structures in telomeres, leading to a cascade of events that ultimately trigger cell cycle arrest and apoptosis.[1][2] The binding of BRACO-19 to telomeric G-quadruplexes displaces telomerase and disrupts the protective T-loop structure.[2] This uncapping of the telomere exposes the chromosome ends, which are then recognized as DNA damage.[2][13] This initiates a DNA damage response (DDR), characterized by the recruitment of proteins such as γ-H2AX and 53BP1 to the telomeres.[2][13] The persistent DNA damage signal leads to the activation of p53 and p21, which mediate cell cycle arrest, primarily at the G2/M phase, and can subsequently induce apoptosis or senescence.[2][14]
Caption: BRACO-19 signaling pathway leading to cell death.
Experimental Workflow for Comparative Analysis
A comprehensive comparative study would involve a series of experiments to evaluate the efficacy of free BRACO-19 versus its encapsulated forms. The following workflow outlines the key steps.
Caption: Experimental workflow for comparative analysis.
Detailed Experimental Protocols
Preparation and Characterization of Nanoparticles
a. Liposomal BRACO-19 Formulation: Liposomes can be prepared using the thin-film hydration method. Briefly, a mixture of phospholipids (B1166683) (e.g., DSPC/cholesterol) is dissolved in an organic solvent. The solvent is then evaporated to form a thin lipid film, which is hydrated with an aqueous solution containing BRACO-19. The resulting liposomes are then sized by extrusion through polycarbonate membranes.
b. PLGA Nanoparticle BRACO-19 Formulation: The emulsion-solvent evaporation method is commonly used for PLGA nanoparticle preparation.[6] PLGA is dissolved in an organic solvent (e.g., dichloromethane), and BRACO-19 is added to this phase. This organic phase is then emulsified in an aqueous solution containing a stabilizer (e.g., PVA). The organic solvent is subsequently evaporated, leading to the formation of BRACO-19-loaded PLGA nanoparticles.
c. Characterization: Particle size and zeta potential are determined by dynamic light scattering (DLS). Encapsulation efficiency (EE%) and drug loading (DL%) are quantified by separating the nanoparticles from the unencapsulated drug and measuring the drug concentration using a suitable analytical method like UV-Vis spectroscopy or HPLC.
Förster Resonance Energy Transfer (FRET) Melting Assay
This assay is used to determine the ability of a ligand to stabilize G-quadruplex structures.
-
Principle: A G-quadruplex-forming oligonucleotide is labeled with a FRET pair (a donor and an acceptor fluorophore). In the folded G-quadruplex conformation, the fluorophores are in close proximity, resulting in high FRET. Upon heating, the structure unfolds, the distance between the fluorophores increases, and FRET decreases. A stabilizing ligand will increase the melting temperature (Tm), the temperature at which 50% of the G-quadruplexes are unfolded.
-
Protocol:
-
Prepare solutions of the FRET-labeled G-quadruplex oligonucleotide in a suitable buffer (e.g., potassium-containing buffer to promote G4 formation).
-
Add BRACO-19 (or its formulation) at various concentrations to the oligonucleotide solutions.
-
Measure the fluorescence of the donor and acceptor as a function of temperature, increasing the temperature in a stepwise manner.
-
The melting temperature (Tm) is determined as the temperature at which the first derivative of the melting curve is at its maximum.
-
The change in melting temperature (ΔTm) in the presence of the ligand indicates the degree of stabilization.
-
In Vitro Drug Release Study
This assay evaluates the rate and extent of drug release from the nanoparticle formulations.
-
Principle: The nanoparticle formulation is placed in a release medium that mimics physiological conditions. At predetermined time points, samples are withdrawn, and the amount of released drug is quantified. The dialysis bag method is a common approach.[11][15]
-
Protocol (Dialysis Bag Method):
-
A known amount of the BRACO-19-loaded liposomes or PLGA nanoparticles is placed in a dialysis bag with a specific molecular weight cut-off that allows the free drug to diffuse out but retains the nanoparticles.
-
The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) and incubated at 37°C with constant stirring.
-
At various time intervals, aliquots of the release medium are collected, and the concentration of released BRACO-19 is measured using a suitable analytical technique (e.g., UV-Vis spectrophotometry).
-
The cumulative percentage of drug released is plotted against time to determine the release kinetics.
-
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxicity of the different formulations against cancer cell lines.
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells (e.g., U87, MCF-7, MDA-MB-231) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of free BRACO-19, liposomal BRACO-19, PLGA nanoparticle BRACO-19, and corresponding empty nanocarriers (as controls) for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours to allow formazan formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Concluding Remarks
The choice of a drug delivery system is a critical decision in the development of new cancer therapeutics. While BRACO-19 demonstrates significant potential as a G-quadruplex targeting agent, its efficacy in a clinical setting will be heavily influenced by its delivery. Liposomal and PLGA nanoparticle formulations offer established advantages in terms of improving drug solubility, stability, and circulation time, potentially leading to enhanced tumor accumulation and reduced off-target toxicity.
This guide provides a framework for the comparative evaluation of these delivery strategies. The experimental data generated from the outlined workflow will enable researchers to make informed decisions regarding the most promising approach for advancing G-quadruplex-targeted therapies into preclinical and clinical development. The ultimate goal is to select a delivery system that maximizes the therapeutic index of potent molecules like BRACO-19, bringing us one step closer to more effective and targeted cancer treatments.
References
- 1. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G-Quadruplex Binders Induce Immunogenic Cell Death Markers in Aggressive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomal Formulations for an Efficient Encapsulation of Epigallocatechin-3-Gallate: An In-Silico/Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Praziquantel-loaded PLGA nanoparticles: preparation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of BRACO19 to a Telomeric G-Quadruplex DNA Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and characterization of a polymeric (PLGA) nanoparticulate drug delivery system with simultaneous incorporation of chemotherapeutic and thermo-optical agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. spds.in [spds.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of BMVC2: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for BMVC2 containing detailed disposal instructions could not be located. The following procedures are based on general best practices for the disposal of research-grade, potentially hazardous chemical compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements. In the absence of specific data, all this compound waste must be treated as hazardous.[1]
The proper disposal of this compound is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As with many research chemicals, where comprehensive toxicological and environmental impact data may not be readily available, this compound should be handled and disposed of as hazardous chemical waste.[1] This guide provides a procedural framework for the safe management of this compound waste streams.
Key Handling and Disposal Parameters
The following table summarizes the essential steps and precautions for the proper disposal of this compound, based on established guidelines for handling research chemicals.
| Parameter | Guideline | Source |
| Waste Identification | Identify all waste streams containing this compound, including unused stock solutions, contaminated labware (e.g., pipette tips, tubes, flasks), personal protective equipment (PPE), and any spill cleanup materials. | [2] |
| Waste Segregation | Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. It is standard practice to segregate halogenated and non-halogenated organic solvents, as well as solid and liquid waste.[1] | [1] |
| Containerization | Use chemically resistant and leak-proof containers for waste collection. For liquid waste, plastic or glass containers are often preferred, ensuring compatibility with the solvent used. Place the primary waste container in a secondary containment bin to mitigate potential leaks or spills.[1] | [1] |
| Labeling | Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include the full chemical name ("this compound"), the solvent(s) used, the approximate concentration or quantity, and clearly indicate all potential hazards (e.g., "Caution: Research Chemical - Toxicity Unknown"). Avoid using abbreviations or chemical formulas.[1][2] | [1][2] |
| Storage | Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of waste generation and away from general lab traffic and sources of ignition. | [1][2] |
| Disposal | Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to transport the hazardous waste yourself. | [1][2] |
Experimental Protocol for Waste Disposal
The disposal of this compound and its contaminated materials should follow a systematic protocol that prioritizes safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Categorize waste into solid and liquid streams containing this compound.
-
Solid waste includes contaminated gloves, pipette tips, and other disposable labware.
-
Liquid waste includes unused stock solutions and spent solutions from experiments.
-
Keep this compound waste separate from other chemical waste unless otherwise instructed by your institution's EHS.[1]
2. Proper Containerization:
-
Solid Waste: Collect in a designated, puncture-resistant container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect in a chemically compatible, leak-proof container with a secure screw cap. Ensure the container material is compatible with the solvents used. Place the liquid waste container in a secondary containment bin.[1]
3. Accurate Labeling:
-
Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," the solvent composition, and an estimated concentration.
-
Include the date when the first waste was added.
4. Safe Storage:
-
Store the waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[2]
5. Arranging for Disposal:
-
Once the waste container is full or no longer in use, follow your institution's specific procedures for hazardous waste pickup by contacting the EHS department.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
